molecular formula C5H3BrN4O B1384379 8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 1370008-37-9

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Cat. No.: B1384379
CAS No.: 1370008-37-9
M. Wt: 215.01 g/mol
InChI Key: DTPAGDAWKRYTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C5H3BrN4O and its molecular weight is 215.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPAGDAWKRYTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrazolo[1,5-a][1][2]triazine scaffold has garnered significant interest within the medicinal chemistry community as a versatile purine isostere.[3][4] Its structural similarity to endogenous purines like adenine and guanine allows for the design of novel therapeutics that can interact with a wide array of biological targets, including kinases and phosphorylases.[4][5] This guide provides a comprehensive overview of the chemical properties of a key derivative, 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, a valuable building block for the synthesis of more complex, biologically active molecules. We will delve into its synthesis, spectroscopic signature, and chemical reactivity, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one are summarized below. While experimental data for some properties of the parent compound are not widely published, data from closely related analogs and supplier specifications provide a reliable profile.

PropertyValueSource
CAS Number 1370008-37-9[6][7]
Molecular Formula C₅H₃BrN₄O[8]
Molecular Weight 215.01 g/mol [8]
Appearance White to light yellow solid (predicted)
Purity ≥97% (typical)[8]
Melting Point >260 °C (predicted, based on analog)[9]
Solubility Soluble in DMSO and DMF; limited solubility in other organic solvents and water (predicted)

Synthesis of the Pyrazolo[1,5-a]triazin-4-one Core

The construction of the pyrazolo[1,5-a][1][2]triazine ring system is most commonly achieved through the annulation of a 1,3,5-triazine ring onto a 3(5)-aminopyrazole precursor.[3] This versatile strategy allows for the introduction of substituents on both the pyrazole and triazine rings.

Proposed Synthetic Pathway

A plausible and efficient route to 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one involves a microwave-assisted, one-pot sequential synthesis starting from 3-amino-4-bromopyrazole. This approach, adapted from the successful synthesis of the analogous 2-(methylsulfanyl) derivative, offers significant advantages in terms of reaction time and yield.[9]

The causality behind this experimental design lies in the sequential nature of the reactions. The initial reaction of the aminopyrazole with an isothiocyanate or a related C1 synthon forms a thiourea or urea intermediate. Subsequent base-mediated cyclization, followed by methylation and hydrolysis (or a direct cyclization with a suitable reagent), yields the final pyrazolotriazinone core. Microwave irradiation accelerates these steps, reducing reaction times from hours to minutes.

Synthetic Pathway A 3-Amino-4-bromopyrazole B N-(ethoxycarbonyl)thiourea intermediate A->B 1. Ethoxycarbonyl isothiocyanate, THF, MW, 100°C, 5 min C 8-bromo-2-thioxo-2,3-dihydro- 1H-pyrazolo[1,5-a]triazin-4-one B->C 2. NaOH (aq), MW, 80°C, 3 min D 8-bromo-3H-pyrazolo[1,5-a] triazin-4-one C->D Desulfurization (e.g., Raney Nickel or oxidative methods)

Caption: Proposed synthetic pathway to 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one.

Detailed Experimental Protocol (Adapted from Legrand et al., 2021)

This protocol is adapted for the synthesis of the title compound and represents a robust starting point for laboratory synthesis.

Step 1: Formation of the Thiourea Intermediate

  • To a solution of 3-amino-4-bromopyrazole (1.0 equiv.) in dry tetrahydrofuran (THF) in a microwave-safe vial, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise at 0 °C.

  • Stir the mixture for 2 minutes at room temperature.

  • Seal the vial and heat in a microwave reactor at 100 °C for 5 minutes.

Step 2: Cyclization to the Thioxo-triazinone

  • After cooling the reaction mixture, add 2N aqueous sodium hydroxide (2.0 equiv.).

  • Reseal the vial and irradiate in the microwave reactor at 80 °C for 3 minutes.

  • Cool the mixture and acidify with 2N HCl to a pH < 5.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water until the pH is neutral, and dry under vacuum to yield 8-bromo-2-thioxo-2,3-dihydro-1H-pyrazolo[1,5-a]triazin-4-one.

Step 3: Desulfurization

  • The thioxo group can be removed using various desulfurization methods, such as treatment with Raney Nickel in ethanol or oxidative methods, to yield the final product, 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one.

Spectroscopic Characterization

Data TypePredicted/Analog Data for 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one
¹H NMR (DMSO-d₆, 300-400 MHz)δ ~8.2 (s, 1H, H7), ~13.1 (br s, 1H, NH)
¹³C NMR (DMSO-d₆, 75-101 MHz)δ ~85 (C8), ~144 (C8a), ~146 (C7), ~147 (C5a), ~159 (C4)
IR (neat, cm⁻¹)~3100-2800 (N-H, C-H stretching), ~1760 (C=O stretching), ~1600-1400 (C=N, C=C stretching)
HRMS (EI-MS)Calculated for C₅H₄BrN₄O [M+H]⁺: 214.9617, Found: (predicted)

Causality of Spectral Features:

  • ¹H NMR: The pyrazole proton (H7) is expected to appear as a singlet in the aromatic region. The NH proton of the triazinone ring will likely be a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.

  • ¹³C NMR: The carbon atom bearing the bromine (C8) is expected to be significantly shielded compared to the other quaternary carbons, appearing at a relatively upfield chemical shift (~85 ppm). The carbonyl carbon (C4) will be the most downfield signal.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the triazinone ring is expected around 1760 cm⁻¹. Broad absorptions in the 3100-2800 cm⁻¹ region will be indicative of the N-H group.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity for 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is the C8-bromo substituent, which makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of substituents at the 8-position.

Palladium-Catalyzed Cross-Coupling Reactions

Drawing from studies on analogous 8-iodopyrazolo[1,5-a]triazines, the 8-bromo position is expected to readily participate in Suzuki, Sonogashira, and Heck coupling reactions.[10] This provides a powerful and modular approach to generate libraries of 8-substituted pyrazolotriazinones for structure-activity relationship (SAR) studies.

Reactivity start 8-bromo-3H-pyrazolo[1,5-a] triazin-4-one suzuki 8-Aryl/Heteroaryl Derivative start->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) sonogashira 8-Alkynyl Derivative start->sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) buchwald 8-Amino/Amido Derivative start->buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base)

Sources

An In-Depth Technical Guide to 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one (CAS No. 1370008-37-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, a heterocyclic compound belonging to the pyrazolo[1,5-a][1][2]triazine class. This family of compounds has garnered significant interest in medicinal chemistry due to its structural analogy to endogenous purines, positioning it as a promising scaffold for the development of novel therapeutics. This document collates available information on its chemical properties, synthesis, and known biological activities, offering insights for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrazolo[1,5-a][1][2][3]triazine Scaffold

The pyrazolo[1,5-a][1][2]triazine core is a nitrogen-rich heterocyclic system that serves as a bioisosteric analog of natural purines like adenine and guanine.[3] This structural mimicry allows compounds based on this scaffold to interact with biological targets that typically bind purines, such as kinases and other enzymes.[4][5] Consequently, the pyrazolo[1,5-a][1][2]triazine scaffold has become a focal point in the design of inhibitors for a variety of enzymes, with applications in oncology, virology, and neurodegenerative diseases.[4] The bromine substitution at the 8-position of the triazinone ring in 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one offers a strategic point for further chemical modification, enabling the exploration of structure-activity relationships and the development of more potent and selective drug candidates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is presented in the table below. These properties are crucial for its handling, formulation, and in-silico modeling.

PropertyValueSource
CAS Number 1370008-37-9[6]
Molecular Formula C5H3BrN4O[1][6]
Molecular Weight 215.01 g/mol [1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in DMSO and other polar organic solvents (predicted)-
Melting Point >250 °C (predicted)-
Boiling Point Not determined-
pKa Not determined-

Synthesis of the Pyrazolo[1,5-a][1][2][3]triazine Core

A plausible synthetic route to 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one would likely start from 3-amino-4-bromopyrazole. The following diagram illustrates a potential synthetic pathway.

Synthesis_Pathway A 3-Amino-4-bromopyrazole B Intermediate Thiourea Derivative A->B 1. Ethoxycarbonyl isothiocyanate, THF 2. Microwave, 100°C C 8-bromo-2-thioxo-2,3-dihydro-1H-pyrazolo[1,5-a]triazin-4-one B->C NaOH, Microwave, 80°C D 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one C->D Oxidative Desulfurization (e.g., H2O2, Oxone®)

Caption: A potential synthetic pathway for 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one.

Hypothetical Step-by-Step Protocol:
  • Thiourea Formation: To a solution of 3-amino-4-bromopyrazole in a suitable solvent such as dry THF, add ethoxycarbonyl isothiocyanate dropwise at 0°C.

  • Microwave-Assisted Cyclization: Seal the reaction vessel and heat it in a microwave reactor at 100°C for a short duration (e.g., 5 minutes).

  • Hydrolysis and Ring Closure: After cooling, add an aqueous base (e.g., 2N NaOH) and irradiate the mixture again in the microwave reactor at a lower temperature (e.g., 80°C for 3 minutes) to facilitate hydrolysis and cyclization to the thione intermediate.

  • Oxidative Desulfurization: The resulting 8-bromo-2-thioxo-2,3-dihydro-1H-pyrazolo[1,5-a]triazin-4-one can then be converted to the final product by oxidative desulfurization using a suitable oxidizing agent.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for this specific substrate.

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a][1][2]triazine scaffold has been explored for a range of biological activities, primarily focused on cancer therapy.

Inhibition of Cyclin-Dependent Kinase 7 (CDK7)

Recent studies have identified derivatives of the pyrazolo[1,5-a][1][2]triazine scaffold as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[7][8][9] CDK7 is a crucial enzyme involved in the regulation of the cell cycle and gene transcription.[7][8] Its inhibition has emerged as a promising therapeutic strategy in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[7][8]

Derivatives of this scaffold have demonstrated significant cytotoxic effects in pancreatic cancer cell lines, with IC50 values in the sub-micromolar range.[7][8] These compounds have been shown to induce apoptosis, upregulate apoptotic gene expression, and disrupt the cell cycle.[7][8]

CDK7_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription CDK7 CDK7 CAK CDK-Activating Kinase (CAK) Complex CDK7->CAK TFIIH Transcription Factor II H (TFIIH) CDK7->TFIIH Component of CyclinH Cyclin H CyclinH->CAK MAT1 MAT1 MAT1->CAK CDKs Other CDKs (e.g., CDK1, CDK2) CAK->CDKs Phosphorylation & Activation CellCycle Cell Cycle Arrest CDKs->CellCycle CDKs->CellCycle RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates C-terminal domain GeneTranscription Inhibition of Gene Transcription RNAPII->GeneTranscription RNAPII->GeneTranscription Inhibitor 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one (and derivatives) Inhibitor->CDK7

Caption: The dual role of CDK7 in cell cycle progression and transcription, and its inhibition by pyrazolo[1,5-a]triazine derivatives.

Inhibition of Thymidine Phosphorylase (TP)

The pyrazolo[1,5-a][1][2]triazine scaffold has also been investigated for its ability to inhibit thymidine phosphorylase (TP), an enzyme that plays a role in tumor growth and metastasis.[10] In one study, a series of pyrazolo[1,5-a][1][2]triazin-2-thioxo-4-ones were synthesized and evaluated for their TP inhibitory activity.[10] The most potent compound in this series exhibited an IC50 value of 0.04 µM, which was significantly more potent than the reference compound, 7-deazaxanthine.[10] This suggests that the pyrazolo[1,5-a][1][2]triazine scaffold is a promising starting point for the development of novel TP inhibitors.

Experimental Protocols

While specific protocols for 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one are not available, the following are generalized protocols for assays relevant to the biological activities of the pyrazolo[1,5-a][1][2]triazine scaffold.

In Vitro CDK7 Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human CDK7/Cyclin H/MAT1 complex and a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one) in DMSO.

  • Reaction Initiation: In a microplate, combine the enzyme, substrate, and ATP in a suitable reaction buffer. Add the test compound or DMSO (vehicle control).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescent assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (General Protocol)
  • Cell Seeding: Seed cancer cells (e.g., a pancreatic cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • Viability Assessment: After the treatment period, assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Future Directions

8-bromo-3H-pyrazolo[1,5-a]triazin-4-one represents a valuable starting point for further drug discovery efforts. The bromine atom at the 8-position is a versatile handle for introducing a variety of substituents through cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship. Future research should focus on:

  • Synthesis and Characterization: Development of a robust and scalable synthesis for 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one and its derivatives, along with comprehensive characterization of their physicochemical properties.

  • Biological Screening: Screening of a library of derivatives against a panel of kinases and other relevant biological targets to identify potent and selective inhibitors.

  • Mechanism of Action Studies: In-depth investigation of the mechanism of action of the most promising compounds to understand their effects on cellular signaling pathways.

  • In Vivo Efficacy Studies: Evaluation of the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models of disease.

Conclusion

8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is a member of a privileged class of heterocyclic compounds with significant potential in medicinal chemistry. Its structural similarity to purines makes it an attractive scaffold for the design of enzyme inhibitors. While further research is needed to fully elucidate its biological activities and therapeutic potential, the available information suggests that it is a promising starting point for the development of novel drugs, particularly in the area of oncology.

References

Current time information in Pasuruan, ID. (n.d.). Google. Retrieved January 19, 2026, from [6] 1370008-37-9 | 8-Bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one. (n.d.). 1PlusChem. Retrieved January 19, 2026, from [1] Building Blocks P13948 | EvitaChem. (n.d.). EvitaChem. Retrieved January 19, 2026, from [11] 8-bromo-3H,4H-pyrazolo[1,5-a][1][2]triazin-4-one [ 1370008-37-9 ]. (n.d.). Autech Industry Co.,Limited. Retrieved January 19, 2026, from _ [2] 8-bromo-3H,4H-pyrazolo[1,5-a][1][2]triazin-4-one [1370008-37-9]. (n.d.). King-Pharm. Retrieved January 19, 2026, from [12] 1370008-37-9 8-bromo-3H,4H-pyrazolo[1,5-a][1][2]triazin-4-one. (n.d.). ChemScence. Retrieved January 19, 2026, from [3] Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2]triazines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [7] Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [13] 8-bromo-1H,4H-pyrazolo[1,5-a][1][2]triazin-4-one. (n.d.). Chemspace. Retrieved January 19, 2026, from 8-BroMo-2 7-diMethyl-3H-pyrazolo[1 5-a][1 3 5]triazin-4-on (CAS # 55457-59-5). (n.d.). Parchem. Retrieved January 19, 2026, from [8] Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). ResearchGate. Retrieved January 19, 2026, from [10] Synthesis of pyrazolo[1,5-a][1][2]triazine derivatives as inhibitors of thymidine phosphorylase. (n.d.). PubMed. Retrieved January 19, 2026, from [9] Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [14] Biological Activity Evaluation of Pyrazolo[4,3-e][6][11]Triazine Sulfonamides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [15] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [4] Pyrazolo[1,5-a][1][2]triazine based scaffold as purine analogues with diverse biological activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [16] DL-Tartaric Acid CAS 133-37-9. (n.d.). Home Sunshine Pharma. Retrieved January 19, 2026, from [5] Pyrazolo[1,5-a][1][2]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [17] Pyrazolo[4,3-e]tetrazolo[1,5-b][6][11]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. Retrieved January 19, 2026, from Tetrahydropyran-4-methanol | 14774-37-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved January 19, 2026, from [18] DL-Tartaric Acid | 133-37-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved January 19, 2026, from

Sources

An In-Depth Technical Guide to the Molecular Structure of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Elucidating a Purine Bioisostere

The pyrazolo[1,5-a][1][2]triazine scaffold is a nitrogen-rich heterocyclic system of considerable interest to medicinal chemists.[3] Its structural resemblance to endogenous purines, such as adenine and guanine, makes it a compelling bioisosteric substitute in the design of novel therapeutic agents.[3] The introduction of a bromine atom at the 8-position of the 3H-pyrazolo[1,5-a]triazin-4-one core, yielding the title compound (CAS No. 1370008-37-9), offers a strategic modulation of the molecule's electronic and steric properties. This, in turn, can significantly influence its biological activity and potential as a drug candidate. This guide provides a comprehensive analysis of the molecular structure of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, synthesizing available data from closely related analogs with theoretical predictions to offer a holistic structural understanding for researchers in drug discovery and development.

Molecular Architecture and Physicochemical Properties

The foundational attributes of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Chemical Formula C₅H₃BrN₄O[4][5]
Molecular Weight 215.01 g/mol [4][5]
CAS Number 1370008-37-9[2][4][5][6][7]

The molecule consists of a fused bicyclic system: a pyrazole ring annulated to a 1,3,5-triazine ring. This "N-bridgehead" configuration imparts a degree of rigidity to the core structure.[8] The presence of a bromine atom at C8, a carbonyl group at C4, and a proton at the N3 position are key functional features that dictate the molecule's chemical reactivity and intermolecular interactions.

Proposed Synthetic Strategy: A Rationale-Driven Approach

Experimental Protocol (Proposed)
  • Step 1: Synthesis of the Pyrazole Precursor. The synthesis would likely begin with the appropriate brominated pyrazole amine, such as 4-bromo-1H-pyrazol-5-amine.

  • Step 2: Formation of the Triazine Ring. This key step involves the cyclization of the aminopyrazole with a suitable C1 synthon. A common and effective method is the reaction with cyanamide under basic conditions, which would lead to the formation of the triazinone ring.[1] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) would be critical to drive the reaction to completion. The elevated temperatures are necessary to overcome the activation energy of the cyclization.

The causality behind these choices lies in the need to facilitate a nucleophilic attack from the amino group of the pyrazole onto the electrophilic carbon of the cyanamide, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic triazinone ring.

The logical flow of this synthetic workflow is depicted in the diagram below.

G cluster_synthesis Proposed Synthetic Workflow start 4-Bromo-1H-pyrazol-5-amine reagents 1. Cyanamide 2. NaH, DMSO start->reagents product 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one reagents->product Cyclization

Caption: Proposed synthesis of the target compound.

Structural Elucidation: A Multi-faceted Spectroscopic and Computational Approach

A definitive structural characterization relies on a combination of spectroscopic techniques and computational modeling. In the absence of direct experimental data for the title compound, we will predict its spectral characteristics based on data from the closely related analog, 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2]triazin-4(3H)-one, and other similar heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.[7][10]

  • ¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to be relatively simple. A key signal would be a singlet in the aromatic region (likely δ 8.0-8.5 ppm) corresponding to the proton at the C7 position of the pyrazole ring. Another singlet, likely exchangeable with D₂O, would correspond to the N3-H proton of the triazine ring, potentially appearing at a downfield chemical shift (δ 12.5-13.5 ppm) due to hydrogen bonding in solution.

  • ¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum would provide insights into the carbon framework. We can anticipate signals for the five carbon atoms of the heterocyclic core. The carbonyl carbon (C4) would be the most downfield signal, expected in the range of δ 155-160 ppm. The brominated carbon (C8) would likely appear at a lower field than its non-brominated counterpart due to the inductive effect of bromine. The remaining carbon signals for the pyrazole and triazine rings would be found in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • High-Resolution Mass Spectrometry (HRMS): Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺. A characteristic isotopic pattern for bromine (a near 1:1 ratio for the M and M+2 peaks) would be a definitive indicator of the presence of a single bromine atom in the molecule.[1]

  • Fragmentation Pattern (Predicted): The fragmentation of brominated heterocyclic compounds can be complex.[2][9] Common fragmentation pathways may involve the loss of the bromine radical, followed by the sequential loss of small neutral molecules such as CO and HCN from the heterocyclic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Vibrational Frequencies (Predicted):

    • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H bond of the triazine ring.

    • C=O Stretch: A strong, sharp absorption band around 1700-1760 cm⁻¹ is expected for the carbonyl group (C4=O). For a similar compound, 8-bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2]triazin-4(3H)-one, this peak was observed at 1790 cm⁻¹ (though this is unusually high and may be an outlier or influenced by the methylsulfanyl group). A more typical range for this type of amide-like carbonyl is expected.

    • C=N and C=C Stretches: A series of absorption bands in the 1500-1650 cm⁻¹ region would correspond to the stretching vibrations of the C=N and C=C bonds within the fused aromatic rings.

The following diagram illustrates the comprehensive workflow for the structural elucidation of a novel compound like 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one.

G cluster_workflow Structural Elucidation Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR XRay X-Ray Crystallography (if single crystals available) Synthesis->XRay Computational Computational Modeling (DFT) NMR->Computational Corroboration Structure Final Structure Confirmation NMR->Structure MS->Computational Corroboration MS->Structure IR->Computational Corroboration IR->Structure XRay->Computational Corroboration XRay->Structure Computational->Structure

Caption: A comprehensive workflow for structural elucidation.

Conformational Analysis and Solid-State Structure: Insights from Isomeric Systems

While the crystal structure of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one has not been reported, analysis of its isomer, the pyrazolo[5,1-c][4][11]triazine system, provides valuable insights into the likely solid-state conformation.[10][11]

  • Planarity: The fused heterocyclic core of pyrazolo[5,1-c][4][11]triazin-4(1H)-ones has been shown to be nearly planar.[11] It is highly probable that the pyrazolo[1,5-a][1][2]triazin-4-one core of the title compound also adopts a planar or near-planar conformation to maximize aromatic stabilization.

  • Intermolecular Interactions: In the solid state, molecules of this type are likely to form extensive intermolecular hydrogen bonds. The N3-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C4=O) and the nitrogen atoms of the triazine ring can act as hydrogen bond acceptors. These interactions would play a crucial role in the crystal packing and the overall solid-state architecture. The bromine atom at C8 could also participate in halogen bonding, further influencing the crystal lattice.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one by synthesizing information from related compounds and theoretical principles. The proposed synthetic route offers a logical pathway for its preparation, and the predicted spectroscopic data provide a benchmark for its experimental characterization. The analysis of isomeric systems suggests a planar core structure with significant potential for intermolecular interactions.

For the definitive elucidation of its molecular structure, the following experimental work is essential:

  • Synthesis and Spectroscopic Characterization: The proposed synthesis should be carried out, and the resulting compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm the predicted structural features.

  • Single Crystal X-ray Diffraction: Obtaining single crystals of the compound and performing X-ray diffraction analysis is of paramount importance. This will provide unambiguous proof of its connectivity, as well as precise bond lengths, bond angles, and details of its solid-state packing.[12]

  • Computational Studies: Density Functional Theory (DFT) calculations should be performed to optimize the geometry of the molecule and to predict its spectroscopic properties. This will allow for a direct comparison between theoretical and experimental data, providing a deeper understanding of its electronic structure.

The comprehensive structural characterization of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one will be a valuable contribution to the field of medicinal chemistry, providing a solid foundation for its further development as a potential therapeutic agent.

References

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2]triazines. Molecules, 26(12), 3540. [Link]

  • Kostenko, E. A., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][4][11]triazines. Journal of Chemical Crystallography, 53(4), 363-374. [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

  • Ali, T. E., & Salem, M. A. I. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Heterocyclic Chemistry, 53(4), 1184-1188. [Link]

  • Li, Y., et al. (2007). Structure Elucidation of a Pyrazolo[1][4]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. [Link]

  • Al-Moriah, F. A., & Ali, T. E. (2019). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 30(10), 2145-2154. [Link]

  • 1PlusChem. (n.d.). 8-Bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one. Retrieved from [Link]

  • Gurenko, A. O., et al. (2014). Synthesis of Novel Pyrazolo[3,4-d][1][11]Triazines. Chemistry of Heterocyclic Compounds, 50(4), 545-553. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Ragab, F. A., et al. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][4][11]triazine-3-carboxamide derivatives. Journal of the Iranian Chemical Society, 18(6), 1395-1410. [Link]

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2]triazines. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a][1][2]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from [Link]

  • Belaidi, S., et al. (2020). Pyrazolo[1,5-a][1][2]triazin-2-thioxo-4-ones derivatives as thymidine phosphorylase inhibitors: Structure, drug-like calculations and quantitative structure-activity relationships (QSAR) modeling. Journal of Molecular Structure, 1199, 127027. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclic 5-6 Systems with One Bridgehead (Ring Junction) Nitrogen Atom: Two Extra Heteroatoms 0:2. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2022). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 12(1), 1-15. [Link]

  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11009. [Link]

  • ChemWhat. (n.d.). 8-BroMo-2 7-diMethyl-3H-pyrazolo[1 5-a][1 3 5]triazin-4-on (CAS # 55457-59-5). Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1][2]triazine. Retrieved from [Link]

  • Kostenko, E. A., et al. (2021). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][4][11]TRIAZINE-3,4-DIYL DICARBOXYLATES. Journal of Structural Chemistry, 62(10), 1633-1640. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Sestito, S., et al. (2022). Novel Pyrazolo [1,5-a]−1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry–A European Journal, 28(48), e202201235. [Link]

  • Mojzych, M., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][4][11]Triazine Sulfonamides. Molecules, 24(6), 1032. [Link]

  • Thangamani, S., & Krishnakumar, V. (2016). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

  • Sestito, S., et al. (2022). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. [Link]

  • Drake, M. D., & Wildfong, P. L. D. (2009). X-Ray Crystallography of Chemical Compounds. Journal of Pharmaceutical Sciences, 98(9), 2947-2959. [Link]

  • Abdel-monem, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-11. [Link]

  • The Organic Chemistry Tutor. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

  • ChemWhat. (n.d.). 8-BroMo-2 7-diMethyl-3H-pyrazolo[1 5-a][1 3 5]triazin-4-on (CAS # 55457-59-5). Retrieved from [Link]

  • Kciuk, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(23), 7309. [Link]

  • Madalambika, G., et al. (2022). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1262, 133033. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry, 5(22), 3661-3674. [Link]

  • de Oliveira, R. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(7), 808. [Link]

  • El-Gazzar, A. B. A., et al. (2009). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 14(6), 2064-2078. [Link]

Sources

An In-Depth Technical Guide to 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a][1][2]triazine core, a purine isostere, represents a privileged scaffold in medicinal chemistry, conferring a wide spectrum of biological activities. This technical guide focuses on a key derivative, 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, providing a comprehensive overview of its chemical identity, synthetic routes, and burgeoning significance in drug development. As a versatile intermediate, the bromine substituent at the 8-position serves as a chemical handle for introducing diverse functionalities through cross-coupling reactions, enabling the generation of libraries of novel compounds for biological screening. This document will delve into the rationale behind its synthesis, its physicochemical properties, and its emerging applications, particularly in oncology and virology, supported by mechanistic insights and established experimental protocols.

Introduction: The Rise of Pyrazolo[1,5-a][1][2][3]triazines as Purine Analogues

The structural resemblance of the pyrazolo[1,5-a][1][2]triazine nucleus to endogenous purines has made it a focal point of extensive research in the quest for novel therapeutic agents.[2] This similarity allows molecules based on this scaffold to interact with biological targets of biogenic purines, leading to the discovery of potent enzyme inhibitors and receptor modulators.[2] The strategic modification of this core structure has yielded a plethora of bioactive compounds with diverse pharmacological profiles.

This guide specifically addresses 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, a key intermediate that unlocks the potential for broad chemical space exploration. The introduction of a bromine atom at the 8-position is a deliberate synthetic strategy, creating a reactive site for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of various aryl, heteroaryl, and alkyl groups, thereby allowing for the systematic investigation of structure-activity relationships (SAR) and the optimization of lead compounds.[3]

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one

Alternatively, it can also be referred to as 8-bromo-3H,4H-pyrazolo[1,5-a][1][2]triazin-4-one.[4][5]

CAS Number: 1370008-37-9[4][5]

Chemical Structure:

Caption: Chemical structure of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one.

Synthesis Strategies: A Gateway to Chemical Diversity

The synthesis of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is a critical step in the development of novel derivatives. Efficient and scalable synthetic routes are essential for generating sufficient quantities for further chemical modification and biological evaluation. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating such reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6]

General Synthetic Approach: A Microwave-Assisted One-Pot Protocol

A convenient one-pot approach for the synthesis of C8-functionalized 2-(methylsulfanyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-ones has been reported, which can be adapted for the synthesis of the bromo derivative.[6] This method avoids the isolation and purification of intermediates, thereby improving overall efficiency.[6]

G start Substituted Pyrazole intermediate1 Intermediate Thiourea Derivative start->intermediate1 Reaction with Isothiocyanate (Microwave, 0°C to 100°C) intermediate2 Cyclized Pyrazolo[1,5-a][1,3,5]triazine intermediate1->intermediate2 Intramolecular Cyclization (NaOH, Microwave, 80°C) product 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one intermediate2->product Bromination

Caption: Generalized workflow for the synthesis of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Once 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is synthesized, the bromine atom can be readily displaced using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings.[3] This allows for the introduction of a wide array of substituents at the 8-position.

Step-by-Step Methodology for a Suzuki Coupling Reaction:

  • Reaction Setup: In a dry reaction vessel, combine 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-substituted pyrazolo[1,5-a]triazin-4-one derivative.

Physicochemical Properties and Data

The physicochemical properties of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValue
Molecular Formula C₅H₃BrN₄O
Molecular Weight 214.99 g/mol
Appearance Solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Applications in Drug Discovery and Development

The pyrazolo[1,5-a]triazine scaffold has demonstrated significant potential across various therapeutic areas. The 8-bromo derivative serves as a crucial starting point for the synthesis of compounds with enhanced biological activity.

Oncology

Derivatives of the pyrazolo[1,5-a]-1,3,5-triazine core have shown potent antiproliferative activity. For instance, certain derivatives have been identified as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[7] Furthermore, novel pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and evaluated as CDK7 inhibitors, showing promise in pancreatic ductal adenocarcinoma models.[8] The ability to functionalize the 8-position of the scaffold allows for the fine-tuning of inhibitory activity and selectivity against various cancer cell lines.

Virology

The structural similarity to purines also makes pyrazolo[1,5-a]triazines attractive candidates for the development of antiviral agents. A derivative of pyrazolo[1,5-c]1,3,5-triazin-4-one was identified as a novel anti-varicella-zoster virus (VZV) compound, effective against both acyclovir-sensitive and -resistant strains.[2] This highlights the potential of this scaffold in addressing unmet needs in antiviral therapy.

Enzyme Inhibition

Pyrazolo[1,5-a][1][2]triazine derivatives have been successfully developed as inhibitors of various enzymes. For example, a series of these compounds were synthesized and found to be potent inhibitors of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis.[9] The most potent compound in this series exhibited an IC₅₀ value in the nanomolar range, demonstrating the power of this scaffold in designing highly effective enzyme inhibitors.[9]

Future Perspectives and Conclusion

8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is a valuable and versatile building block in the synthesis of novel bioactive molecules. Its strategic design allows for the efficient generation of diverse chemical libraries through well-established cross-coupling methodologies. The demonstrated success of the pyrazolo[1,5-a]triazine scaffold in oncology, virology, and enzyme inhibition underscores the immense potential for future drug discovery and development efforts. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen novel derivatives of this privileged scaffold will be instrumental in the identification of next-generation therapeutics. The continued exploration of the chemical space around the 8-position of the pyrazolo[1,5-a]triazin-4-one core is a promising avenue for the discovery of drugs with improved efficacy, selectivity, and safety profiles.

References

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - ResearchG
  • Synthesis of pyrazolo[1,5-a][1][2]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed. (n.d.).

  • Pyrazolo[1,5-a][1][2]triazine based scaffold as purine analogues with diverse biological activity | Request PDF - ResearchGate. (2025, August 6).

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2]triazines - NIH. (n.d.).

  • Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Deriv
  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions - ResearchG
  • 8-bromo-3H,4H-pyrazolo[1,5-a][1][2]triazin-4-one [1370008-37-9]. (n.d.).

  • 8-bromo-3H,4H-pyrazolo[1,5-a][1][2]triazin-4-one [ 1370008-37-9 ]. (n.d.).

Sources

An In-depth Technical Guide on the Spectroscopic Data of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to biogenic purines.[1] The pyrazolo[1,5-a][2][3]triazine core is a key scaffold for developing potentially bioactive compounds.[1][2][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of spectroscopic data to facilitate the identification, characterization, and further development of this class of molecules.

Molecular Structure and Key Features

The core structure is a fused bicyclic system consisting of a pyrazole ring fused to a 1,3,5-triazine ring. The bromine atom at position 8 and the keto group at position 4 are key functional groups that significantly influence the molecule's electronic properties and, consequently, its spectroscopic signatures.

Figure 1. Chemical structure of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one.

Synthesis Overview

The synthesis of 8-substituted pyrazolo[1,5-a][2][3]triazines often involves a one-pot, microwave-assisted approach, which is favored for its efficiency, higher yields, and reduced reaction times.[1] A general synthetic pathway starts from a substituted 5-aminopyrazole, which undergoes cyclization to form the pyrazolo[1,5-a][2][3]triazine scaffold.

SynthesisWorkflow start 5-Amino-3-bromopyrazole intermediate1 Cyclization Reagent (e.g., Cyanamide) start->intermediate1 Reaction product 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one intermediate1->product Cyclization

Figure 2. Generalized synthetic workflow.

Experimental Protocol: Conceptual Synthesis

  • Starting Material: 3-bromo-5-aminopyrazole serves as the key precursor.

  • Cyclization: The aminopyrazole is reacted with a suitable cyclizing agent, such as cyanamide or a derivative, often in a high-boiling solvent like DMSO.

  • Reaction Conditions: The reaction mixture is typically heated, often under microwave irradiation, to facilitate the ring-closure reaction.

  • Work-up and Purification: After the reaction is complete, the product is isolated through standard procedures such as precipitation, filtration, and recrystallization or column chromatography to yield the pure 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, with interpretations based on the data from its 2-methylsulfanyl analogue.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the protons on the heterocyclic rings and the N-H proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10Singlet1HH7The proton at position 7 is on an electron-deficient aromatic system, leading to a downfield shift. The singlet multiplicity is due to the absence of adjacent protons. This is consistent with the HAr signal at 8.11 ppm for the 2-methylsulfanyl analogue.[1]
~13.0Broad Singlet1HN3-HThe N-H proton of the triazinone ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and nitrogen atoms. This proton is also likely to be exchangeable with D₂O. The 2-methylsulfanyl analogue shows a similar signal at 13.07 ppm.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Processing: Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~84.0C8This quaternary carbon is attached to the bromine atom, which causes a significant upfield shift compared to an unsubstituted carbon. The 2-methylsulfanyl analogue shows this signal at 83.8 ppm.[1]
~143.0C5aA quaternary carbon within the fused ring system. The 2-methylsulfanyl analogue has a quaternary carbon signal at 143.0 ppm.[1]
~145.5C7The protonated carbon of the pyrazole ring, shifted downfield due to its aromatic character. This corresponds to the 145.5 ppm signal in the analogue.[1]
~146.0C2A quaternary carbon in the triazine ring. The 2-methylsulfanyl analogue has a quaternary carbon signal at 145.7 ppm.[1]
~159.0C4 (C=O)The carbonyl carbon, which is typically found in this downfield region. The 2-methylsulfanyl analogue shows a quaternary carbon in a similar region at 158.7 ppm.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Processing: Process the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

m/z (calculated)Molecular FormulaIonRationale
213.9599 / 215.9579C₅H₂BrN₄O[M-H]⁻The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The provided m/z values correspond to the two major isotopes. The molecular weight of the compound is 215.01 g/mol .[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupRationale
~3100-3000N-H stretchThe N-H stretching vibration of the triazinone ring.
~1790C=O stretchA strong absorption band corresponding to the carbonyl group of the triazinone ring. The 2-methylsulfanyl analogue shows a C=O stretch at 1790 cm⁻¹.[1]
~1600-1450C=N and C=C stretchesAromatic ring stretching vibrations. The 2-methylsulfanyl analogue shows peaks in this region (1587, 1552, 1480 cm⁻¹).[1]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one. By leveraging data from a close structural analogue and applying fundamental spectroscopic principles, we have established a solid framework for the identification and structural elucidation of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain and verify this data. This information is intended to be a valuable resource for scientists working on the synthesis and development of novel pyrazolo[1,5-a]triazine-based therapeutic agents.

References

  • Perreux, L., et al. (2022). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3]triazines. Molecules, 27(9), 2843. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 16(4), 599-611. [Link]

  • Martins, P., et al. (2023). Novel Pyrazolo [1,5-a]−1,3,5−Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryMedChem, 18(17), e202300220. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry, 14(1), 38. [Link]

  • Oh, C.-H., et al. (2013). Synthesis of pyrazolo[1,5-a][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 459-468. [Link]

  • 1PlusChem. (n.d.). 8-Bromo-3H-pyrazolo[1,5-a][2][3]triazin-4-one. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 8-bromo-1H-pyrazolo[1,5-a][2][3]triazine-2,4-dione. Retrieved from [Link]

Sources

The Pyrazolotriazine Scaffold: A Bioisosteric Masterkey for Unlocking Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel therapeutics, the strategy of bioisosteric replacement has emerged as a powerful tool in medicinal chemistry. This guide delves into the compelling bioisosteric relationship between pyrazolotriazines and purines, a cornerstone of modern kinase inhibitor design. Purines, the fundamental building blocks of nucleic acids and cellular energy currency, are the endogenous ligands for a vast array of enzymes, most notably protein kinases. Their inherent biological relevance, however, is often shadowed by metabolic instability and potential for off-target effects. This whitepaper provides a comprehensive exploration of pyrazolotriazines as a superior class of purine bioisosteres, offering enhanced metabolic stability, tunable physicochemical properties, and potent, selective kinase inhibition. We will dissect the structural and electronic nuances that underpin this successful bioisosteric pairing, detail synthetic strategies for accessing this privileged scaffold, and provide robust, field-proven protocols for their biological evaluation. This guide is intended to serve as an authoritative resource for researchers and drug development professionals seeking to leverage the pyrazolotriazine scaffold in the design of next-generation kinase inhibitors.

The Principle of Bioisosterism: A Foundation for Rational Drug Design

Bioisosterism, the substitution of an atom or a group of atoms in a molecule with another that results in a new compound with similar biological activity, is a cornerstone of modern medicinal chemistry.[1] This strategy is not merely about mimicking the size and shape of the original moiety but also about replicating or improving upon its electronic and physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles.[1] The successful application of bioisosterism can lead to compounds with improved metabolic stability, reduced toxicity, and novel intellectual property.

Purines, with their ubiquitous role in biological systems, represent a frequent starting point for the design of enzyme inhibitors. However, their susceptibility to enzymatic degradation, particularly by nucleosidases, often limits their therapeutic potential.[2] This has driven the exploration of purine bioisosteres, heterocyclic systems that can mimic the key hydrogen bonding interactions and overall shape of the purine core while offering a more robust chemical scaffold. Among the numerous purine isosteres, the pyrazolotriazine framework has garnered significant attention for its remarkable ability to replicate the biophysicochemical properties of the purine ring system.[2]

Pyrazolotriazines vs. Purines: A Comparative Analysis

The successful bioisosteric relationship between pyrazolotriazines and purines stems from their striking similarities in structure, size, and electronic properties, coupled with key differences that can be exploited for therapeutic advantage.

Structural and Steric Mimicry

The fused bicyclic core of pyrazolotriazines closely resembles the purine scaffold in terms of overall size and shape. This structural analogy allows pyrazolotriazine-based inhibitors to fit within the ATP-binding pocket of kinases, mimicking the binding mode of the natural purine substrate. The nitrogen atom arrangement in the pyrazolotriazine core can be varied to create different isomers, such as pyrazolo[1,5-a][3][4][5]triazine, pyrazolo[3,4-d][3][4][6]triazine, and pyrazolo[5,1-c][3][6][7]triazine, each offering a unique vector space for substituent placement and interaction with the target protein.

Electronic and Physicochemical Properties

While a direct quantitative comparison of all physicochemical properties is compound-dependent, computational studies and experimental observations provide valuable insights into the electronic similarities and differences between purines and pyrazolotriazines.

  • Molecular Electrostatic Potential (MEP): Computational studies on related pyrazole-containing heterocycles reveal that the distribution of electron density and the resulting molecular electrostatic potential can be finely tuned through substituent modifications.[8][9] This allows for the replication of the key hydrogen bonding acceptor and donor patterns of purines, which are crucial for their interaction with the hinge region of the kinase active site. The nitrogen-rich nature of the pyrazolotriazine core generally results in a lower logP compared to a similarly substituted purine, which can be advantageous for improving aqueous solubility.

  • Metabolic Stability: A significant advantage of the pyrazolotriazine scaffold is its enhanced metabolic stability compared to purines.[2] The absence of the C-8 position found in purines, which is susceptible to oxidation by enzymes like xanthine oxidase, renders pyrazolotriazines less prone to metabolic degradation.[2]

A comparative summary of key properties is presented in Table 1.

PropertyPurine ScaffoldPyrazolotriazine ScaffoldRationale for Bioisosteric Advantage
Core Structure Fused pyrimidine and imidazole ringsFused pyrazole and triazine ringsSimilar size and shape, allowing for mimicry of binding modes.
Hydrogen Bonding Key hydrogen bond donors and acceptorsSimilar hydrogen bonding patternsEnables critical interactions with the kinase hinge region.
Metabolic Stability Susceptible to enzymatic degradation (e.g., at C8)Generally more resistant to metabolismImproved in vivo half-life and reduced metabolic liabilities.[2]
Solubility Variable, often requires solubilizing groupsGenerally more polar, can lead to improved aqueous solubilityFavorable for drug formulation and bioavailability.
Synthetic Tractability Well-established chemistryVersatile synthetic routes allow for diverse substitution patternsFacilitates rapid generation of compound libraries for SAR studies.

Synthesis of the Pyrazolotriazine Scaffold

The versatility of the pyrazolotriazine core is underscored by the numerous synthetic routes developed for its construction. The choice of a specific synthetic pathway is often dictated by the desired isomer and substitution pattern.

Synthesis of Pyrazolo[1,5-a][3][4][5]triazines

A common and efficient method for the synthesis of the pyrazolo[1,5-a][3][4][5]triazine scaffold involves the cyclization of a 5-aminopyrazole precursor. A representative synthetic scheme is outlined below:

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: S-Alkylation 5-Aminopyrazole 5-Aminopyrazole Thiourea_Intermediate Thiourea Intermediate 5-Aminopyrazole->Thiourea_Intermediate THF, 0°C to rt Ethoxycarbonyl_isothiocyanate Ethoxycarbonyl isothiocyanate Ethoxycarbonyl_isothiocyanate->Thiourea_Intermediate Thiourea_Intermediate_2 Thiourea Intermediate Pyrazolotriazinone_thioxo Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one-2-thioxo Thiourea_Intermediate_2->Pyrazolotriazinone_thioxo Microwave, 80°C NaOH NaOH NaOH->Pyrazolotriazinone_thioxo Pyrazolotriazinone_thioxo_2 Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one-2-thioxo Final_Product 2-(Methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one Pyrazolotriazinone_thioxo_2->Final_Product MeI Methyl Iodide MeI->Final_Product

Caption: Synthesis of a pyrazolo[1,5-a][3][4][5]triazine core.[6]

This one-pot, microwave-assisted synthesis provides a rapid and efficient route to functionalized pyrazolo[1,5-a][3][4][5]triazines.[6] The resulting 2-(methylsulfanyl) group can be further displaced to introduce a variety of substituents, enabling extensive structure-activity relationship (SAR) exploration.

Synthesis of Other Pyrazolotriazine Isomers

The synthesis of other pyrazolotriazine isomers, such as pyrazolo[5,1-c][3][6][7]triazines and pyrazolo[3,4-d][3][4][6]triazines, often involves different starting materials and cyclization strategies. For instance, pyrazolo[5,1-c][3][6][7]triazines can be prepared from the reaction of N1-(5-methylpyrazol-3-yl)hydrazonoyl chloride with various nucleophiles.[9] The synthesis of pyrazolo[3,4-d][3][4][6]triazines can be achieved through the reaction of 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][3][4][6]triazin-4-one with alkylating agents.

Pyrazolotriazines as Potent and Selective Kinase Inhibitors

The pyrazolotriazine scaffold has been successfully employed in the development of inhibitors targeting a wide range of kinases implicated in cancer and other diseases. Their ability to act as ATP-competitive inhibitors, forming key hydrogen bonds with the kinase hinge region, makes them a privileged scaffold in kinase drug discovery.

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a critical role in cell cycle regulation. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. Several pyrazolotriazine-based compounds have demonstrated potent inhibition of CDKs.

G Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Ras Ras Receptor_Tyrosine_Kinases->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 pRb pRb CDK4_6->pRb Phosphorylation E2F E2F pRb->E2F Inhibition Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Activation Pyrazolotriazine_Inhibitor Pyrazolotriazine Inhibitor Pyrazolotriazine_Inhibitor->CDK4_6 Inhibition

Caption: Simplified CDK signaling pathway and the point of intervention for pyrazolotriazine inhibitors.

Targeting Src and Abl Kinases

Src and Abl are non-receptor tyrosine kinases that are key regulators of cell proliferation, survival, and migration. Their aberrant activation is associated with various cancers. Pyrazolotriazine-based compounds have shown promise as inhibitors of these kinases.

G Growth_Factor_Receptors Growth Factor Receptors Src Src Growth_Factor_Receptors->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cell_Migration Cell Migration FAK->Cell_Migration Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Pyrazolotriazine_Inhibitor Pyrazolotriazine Inhibitor Pyrazolotriazine_Inhibitor->Src Inhibition

Caption: Simplified Src signaling pathway and the point of intervention for pyrazolotriazine inhibitors.

Experimental Protocols for Evaluation

The successful development of pyrazolotriazine-based kinase inhibitors relies on a robust suite of in vitro and in cellulo assays to determine their potency, selectivity, and drug-like properties.

Radiometric Protein Kinase Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Protocol:

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, the specific protein or peptide substrate, and the kinase enzyme.

  • Compound Incubation: Add the pyrazolotriazine inhibitor at various concentrations to the reaction mixture. Include a DMSO control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution.

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

G Prepare_Reaction_Mix Prepare Reaction Mix (Kinase, Substrate, Buffer) Add_Inhibitor Add Pyrazolotriazine Inhibitor (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add [γ-³²P]ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash to Remove Unincorporated [γ-³²P]ATP Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify Calculate_IC50 Calculate IC₅₀ Quantify->Calculate_IC50

Caption: Workflow for a radiometric protein kinase assay.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolotriazine inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for the successful development of a drug candidate.

  • Metabolic Stability Assay: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes. The compound is incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound over time is monitored by LC-MS/MS. This allows for the determination of the compound's in vitro half-life and intrinsic clearance.[2]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium, to assess the permeability of a compound. The rate of transport of the compound from the apical (luminal) to the basolateral (blood) side is measured to predict its oral absorption.[7]

Case Studies and Future Perspectives

While specific pyrazolotriazine kinase inhibitors in late-stage clinical trials are not as prevalent as their pyrazolopyrimidine or pyrazolopyridine counterparts, the scaffold is well-represented in the patent literature and early-stage drug discovery pipelines.[6] For instance, pyrazolo[1,5-a][3][4][5]triazine derivatives have been investigated as potent inhibitors of protein kinase CK2.[3] The continued exploration of this versatile scaffold, coupled with advances in computational chemistry and a deeper understanding of kinase biology, holds immense promise for the development of novel and effective targeted therapies. The ability to fine-tune the physicochemical and pharmacokinetic properties of pyrazolotriazines through strategic chemical modifications will be instrumental in advancing these compounds from promising leads to clinical candidates.

Conclusion

The bioisosteric relationship between pyrazolotriazines and purines is a testament to the power of rational drug design. The pyrazolotriazine scaffold offers a compelling alternative to the purine core, providing enhanced metabolic stability and broad synthetic accessibility while effectively mimicking the key interactions required for potent kinase inhibition. This in-depth technical guide has provided a comprehensive overview of the fundamental principles, comparative properties, synthetic strategies, and evaluation methodologies associated with pyrazolotriazine-based kinase inhibitors. As the demand for more selective and durable cancer therapies continues to grow, the pyrazolotriazine scaffold is poised to play an increasingly significant role in the future of kinase inhibitor drug discovery.

References

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][3][4][5]triazine derivatives as potent inhibitors of protein kinase CK2. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][5]triazines. (2021). Molecules, 26(12), 3540. [Link]

  • Pyrazolo[1,5-a][3][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). HETEROCYCLES, 75(7), 1575. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • Synthesis of new pyrazolo[5,1-c][3][6][7] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][3][6][7] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. (2008). Bioorganic & Medicinal Chemistry, 16(21), 9409-9419. [Link]

  • Characterization of ADME profile of novel protein kinase inhibitors. (2011). Helda. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Pyrazolo[1,5-a][3][4][5]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). SciSpace. [Link]

  • Synthesis of pyrazolo[1, 5-a][3][4][5]triazines as a structurally novel CRF1 receptor antagonists. (2016). ResearchGate. [Link]

  • The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface. (2013). ResearchGate. [Link]

  • An analytical approach to computing biomolecular electrostatic potential. II. Validation and applications. (2007). The Journal of Chemical Physics, 126(15), 154904. [Link]

  • Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. (2022). Molecules, 28(1), 143. [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (2016). Brieflands. [Link]

  • Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. (1995). Journal of Molecular Graphics, 13(2), 98-108. [Link]

  • Tuning the Computational Evaluation of Spectroscopic, ELF, LOL, NCI analysis and Molecular Docking of Novel Anti COVID-19 Molecule 4-Dimethylamino Pyridinium 3, 5-Dichlorosalicylate. (2022). Journal of Molecular Structure, 1250, 131779. [Link]

  • Comparison of the π-stacking Properties of Purine Versus Pyrimidine Residues. Some Generalizations Regarding Selectivity. (2014). JBIC Journal of Biological Inorganic Chemistry, 19(4-5), 477-490. [Link]

  • Synthesis of pyrazolo[5,1-c][3][6][7]triazine. (n.d.). ResearchGate. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]

  • Synthesis of Novel Pyrazolo[3,4-d][3][4][6]Triazines. (2014). ResearchGate. [Link]

  • Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. (2022). Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). Molecules, 27(19), 6296. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][6][7]triazine Derivatives. (2020). Molecules, 25(24), 5949. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2022). International Journal of Molecular Sciences, 23(15), 8443. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry, 15(2), 315-341. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4930. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2023). Drug Discovery and Development. [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (2023). Scientific Reports, 13(1), 1083. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Publishing. [Link]

  • Efficient Routes to Pyrazolo[3,4-e][3][6][7]triazines and a New Ring System. (2009). Molecules, 14(1), 362-370. [Link]

  • Facile Route to Novel Pyrazolo[3,4-d]pyrimidine, Imidazo[1,2-b] pyrazole, Pyrazolo[3,4-d][3][4][6]triazine, Pyrazolo[1,5-c][3][4][5]triazine and Pyrazolo[1,5-c. (2014). ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (2018). Magnetic Resonance in Chemistry, 59(11), 1187-1195. [Link]

  • Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. (2023). AKJournals. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry, 59(15), 7059-7087. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry, 15(5), 1435-1478. [Link]

Sources

An In-depth Technical Guide to the Discovery and Evolution of Pyrazolo[1,5-a]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic systems achieve the status of a "privileged scaffold" – a core molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a diverse range of pharmacological activities. The pyrazolo[1,5-a]triazine nucleus is a prime example of such a scaffold. Initially conceived as a purine isostere, its journey from a chemical curiosity to a cornerstone of modern drug discovery, particularly in the realm of kinase inhibitors, is a testament to the synergy of synthetic innovation and biological insight. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic evolution of this remarkable heterocyclic system. We will delve into the foundational principles that underscore its design, explore the key synthetic methodologies that have shaped its accessibility, and examine its multifaceted applications in the ongoing quest for novel therapeutics.

The Genesis of a Purine Isostere: Discovery and Early History

The story of the pyrazolo[1,5-a]triazine core begins in the mid-20th century, a period of burgeoning interest in the synthesis of heterocyclic compounds as potential antimetabolites. The foundational concept underpinning its creation was that of bioisosterism , the principle of substituting atoms or groups of atoms in a biologically active molecule with replacements that retain similar physical or chemical properties, with the aim of modulating its biological activity.

The natural purine bases, adenine and guanine, are fundamental components of nucleic acids and play crucial roles in a myriad of cellular processes. Consequently, synthetic analogues that could mimic and potentially interfere with these processes were of significant interest. The pyrazolo[1,5-a]triazine system, also known by its systematic name 5-aza-9-deazapurine, was designed as a close structural mimic of the purine nucleus.[1]

The first documented synthesis of the pyrazolo[1,5-a][2][3][4]triazine ring system was reported by the Italian chemists S. Checchi and S. Ridi in 1957 .[2] Their pioneering work, published in Gazzetta Chimica Italiana, laid the groundwork for all subsequent explorations of this scaffold.

The First Synthesis: A Foundational Protocol

The initial synthesis by Checchi and Ridi established a fundamental and enduring strategy for the construction of the pyrazolo[1,5-a]triazine core: the annulation of a triazine ring onto a pre-existing pyrazole. This approach leverages the nucleophilicity of aminopyrazoles to react with reagents that provide the necessary carbon and nitrogen atoms to form the fused six-membered triazine ring.

Experimental Protocol: The Checchi-Ridi Synthesis (Conceptual)

  • Step 1: Starting Material - The synthesis commences with a 5-aminopyrazole derivative. The substituents on the pyrazole ring of this starting material will ultimately dictate the substitution pattern of the final pyrazolo[1,5-a]triazine product.

  • Step 2: Cyclization Partner - A key reagent is introduced that can react with both the exocyclic amino group and the endocyclic nitrogen of the pyrazole. In many early syntheses, this was a derivative of cyanamide or a related species.

  • Step 3: Ring Closure - Under the appropriate reaction conditions, typically involving heat, a cyclization reaction occurs, leading to the formation of the fused triazine ring and yielding the pyrazolo[1,5-a]triazine scaffold.

This foundational work not only provided the first access to this novel heterocyclic system but also established a versatile synthetic platform that would be expanded upon and refined in the decades to come.

The Evolution of Synthetic Methodologies

Following its initial discovery, the synthetic chemistry of pyrazolo[1,5-a]triazines has undergone significant evolution. The drive for more efficient, versatile, and scalable synthetic routes has been fueled by the growing interest in the biological potential of this scaffold. Broadly, these synthetic strategies can be categorized into two main approaches: the annulation of the triazine ring onto a pyrazole precursor, and less commonly, the construction of the pyrazole ring onto an existing triazine.

Annulation of the Triazine Ring onto a Pyrazole Scaffold

This remains the most prevalent and versatile approach for the synthesis of pyrazolo[1,5-a]triazines. The general workflow for this strategy is depicted below:

workflow start 5-Aminopyrazole Derivative reagent Cyclization Reagent (e.g., Cyanamides, Isothiocyanates, Orthoesters, Carboxamides) start->reagent Reaction with cyclization Cyclocondensation Reaction product Pyrazolo[1,5-a]triazine Core cyclization->product

Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]triazines via triazine ring annulation.

Key Methodologies:

  • From 5-Aminopyrazoles and Cyanamide Derivatives: This classical approach involves the reaction of 5-aminopyrazoles with cyanamide or its derivatives. The reaction proceeds via an initial condensation followed by an intramolecular cyclization.

  • From 5-Aminopyrazoles and Isothiocyanates: A widely used method involves the reaction of 5-aminopyrazoles with acyl isothiocyanates. This reaction typically forms a thiourea intermediate, which then undergoes base-catalyzed cyclization to yield pyrazolo[1,5-a]triazin-thiones. These thiones are versatile intermediates that can be further functionalized.[3]

    Experimental Protocol: Synthesis of Pyrazolo[1,5-a]triazin-thiones

    • Thiourea Formation: A solution of a 5-aminopyrazole in a suitable solvent (e.g., acetone, THF) is treated with an equimolar amount of an acyl isothiocyanate at room temperature. The reaction is typically stirred for several hours until the formation of the N-(5-pyrazolyl)thiourea intermediate is complete, which can be monitored by TLC.

    • Cyclization: A base, such as potassium carbonate or sodium hydroxide, is added to the reaction mixture. The mixture is then heated to reflux for a period ranging from a few hours to overnight.

    • Work-up and Purification: After cooling, the reaction mixture is typically acidified to precipitate the product. The solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to afford the desired pyrazolo[1,5-a]triazin-thione.

  • From 1-Amidino-5-aminopyrazoles: The condensation of aminoguanidine with β-oxonitriles provides 1-amidino-5-aminopyrazoles. These intermediates can be cyclized with a variety of one-carbon dielectrophiles, such as orthoesters or carboxylic anhydrides, to furnish a range of substituted pyrazolo[1,5-a]triazines.[5]

  • Modern Approaches: More recent synthetic innovations have focused on improving efficiency, diversity, and environmental friendliness. These include:

    • Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of various heterocyclic systems, including pyrazolo[1,5-a]triazines.

    • Multi-component reactions: One-pot, multi-component reactions that bring together three or more reactants to form the pyrazolo[1,5-a]triazine core in a single step are highly sought after for their efficiency and atom economy.

    • Solid-phase synthesis: The adaptation of synthetic routes to solid-phase methodologies has enabled the rapid generation of libraries of pyrazolo[1,5-a]triazine derivatives for high-throughput screening.

Comparative Overview of Key Synthetic Routes
Method Starting Materials Key Reagents Advantages Limitations Reference
Checchi-Ridi (Conceptual)5-AminopyrazolesCyanamide derivativesFoundational methodLimited scope in early reports[2]
From Isothiocyanates5-AminopyrazolesAcyl isothiocyanatesGood yields, versatile intermediatesRequires handling of isothiocyanates[3]
From Amidino-pyrazolesAminoguanidine, β-oxonitrilesOrthoesters, anhydridesAccess to diverse substitutionsMulti-step initial synthesis[5]
N-(2,2-dichloro-1-cyanoethenyl)carboxamides1H-pyrazol-5-aminesN-(2,2-dichloro-1-cyanoethenyl)carboxamidesNovel route to 2-(dichloromethyl) derivativesSpecific to certain substitution patterns[6]

Biological Activity and Therapeutic Applications: From Purine Mimic to Kinase Powerhouse

The initial rationale for the synthesis of pyrazolo[1,5-a]triazines as purine isosteres naturally led to their investigation as potential antimetabolites, with early studies exploring their antiviral and anticancer properties.[5] However, the true potential of this scaffold was unlocked with the advent of targeted therapies and the focus on inhibiting specific enzymes, particularly protein kinases.

The Rise of Pyrazolo[1,5-a]triazines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrazolo[1,5-a]triazine scaffold has proven to be an exceptional platform for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the interactions of the adenine moiety of ATP, is central to its success.

pathway cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazolo[1,5-a]triazine Inhibitor hinge Hinge Region pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue core Pyrazolo[1,5-a]triazine Core core->hinge H-bonds r1 R1 Substituent r1->pocket Hydrophobic Interactions r2 R2 Substituent r2->gatekeeper Selectivity Interactions

Figure 2: General binding mode of pyrazolo[1,5-a]triazine kinase inhibitors.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]triazines have emerged as potent inhibitors of various CDKs, which are critical regulators of the cell cycle. For instance, derivatives have been developed as highly potent inhibitors of CDK7 and CDK2, demonstrating significant antiproliferative activity in cancer cell lines.[7][8] The design of these inhibitors often draws inspiration from the purine-based CDK inhibitor, roscovitine.

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is featured in two of the three marketed drugs for NTRK fusion cancers. This has spurred significant interest in pyrazolo[1,5-a]triazines as potential Trk inhibitors for the treatment of various solid tumors.

  • Other Kinases: The versatility of the pyrazolo[1,5-a]triazine scaffold has led to its exploration as an inhibitor of a wide range of other kinases implicated in cancer and other diseases, including CK2, FLT3, and JAK2.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]triazine derivatives can be finely tuned by modifying the substitution pattern on the core scaffold.

Position General Role of Substituents Example Target Impact on Activity
C2 Often directed towards the solvent-exposed region, can influence solubility and selectivity.CDK7Introduction of indolyl and 7-aza-indolyl moieties enhances antiproliferative activity.
C4 Crucial for establishing interactions with the hinge region of the kinase. Amino groups are common.CDK2N-alkylation and substitution with cyclic amines can modulate potency.
C7 Directed towards the hydrophobic pocket. Bulky aromatic or heteroaromatic groups often enhance potency.CDK7Functionalization with indole or 7-aza-indole moieties leads to potent inhibition.
C8 Can be modified to fine-tune selectivity and physicochemical properties.Thymidine PhosphorylasePhenyl groups with electron-withdrawing substituents at the para position enhance inhibitory action.

Quantitative SAR Data for CDK7 Inhibition [7]

Compound R1 (at C7) R2 (at C4-amino) IC50 (µM) on SUIT 2.28 cells
1b 1-Methyl-1H-indol-5-ylCyclopropylmethyl0.20
1c 1-Methyl-1H-indol-5-yl2-Methoxyethyl0.23
1g 1-Methyl-1H-indol-6-ylCyclopropylmethyl0.19
1h 1-Methyl-1H-indol-6-yl2-Methoxyethyl0.22
Other Notable Biological Activities

Beyond kinase inhibition, pyrazolo[1,5-a]triazines have demonstrated a range of other promising biological activities:

  • Thymidine Phosphorylase (TP) Inhibition: TP is an enzyme that plays a role in tumor growth and metastasis. Pyrazolo[1,5-a]triazin-2-thioxo-4-ones have been identified as potent inhibitors of TP, with some derivatives showing significantly greater potency than the lead compound, 7-deazaxanthine.[3]

  • Tubulin Polymerization Inhibition: Certain pyrazolo[1,5-a]triazine derivatives have been shown to inhibit tubulin polymerization, a mechanism of action shared by several successful anticancer drugs.[5]

  • Anti-inflammatory and Analgesic Activity: Early investigations and some recent studies have highlighted the potential of this scaffold in developing agents with anti-inflammatory, analgesic, and antipyretic properties.[9]

  • Antiviral Activity: The purine-like structure of pyrazolo[1,5-a]triazines has led to their evaluation as antiviral agents, with some derivatives showing activity against viruses such as the varicella-zoster virus.[5]

Future Perspectives and Conclusion

The journey of the pyrazolo[1,5-a]triazine scaffold from its initial synthesis in 1957 to its current status as a privileged structure in drug discovery is a compelling narrative of chemical innovation and biological exploration. Its inherent drug-like properties, synthetic tractability, and ability to interact with a diverse range of biological targets, particularly protein kinases, have solidified its importance in medicinal chemistry.

Future research in this area is likely to focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The pursuit of more efficient, sustainable, and diversity-oriented synthetic routes will continue to be a major focus, enabling the exploration of a wider chemical space.

  • Enhancing Selectivity: A critical challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects. Future design strategies will increasingly leverage computational modeling and structural biology to create highly selective inhibitors.

  • Exploration of New Biological Targets: While kinase inhibition is a major area of application, the diverse biological activities of pyrazolo[1,5-a]triazines suggest that they may have potential against other target classes. Further screening and mechanism-of-action studies are warranted.

  • Clinical Translation: The ultimate goal of drug discovery is the development of new medicines. We can anticipate that more pyrazolo[1,5-a]triazine-based compounds will enter clinical trials for a variety of indications in the coming years.

References

  • Checchi, S.; Ridi, S. Gazzetta Chimica Italiana1957, 87, 597-605.
  • Dolzhenko, A. V.; Dolzhenko, A. V.; Chui, W. K. Heterocycles2008, 75 (7), 1575-1622.
  • Tan, Y. S.; et al. European Journal of Medicinal Chemistry2013, 65, 1-11.
  • Carbone, D.; et al. ChemMedChem2023, 18 (1), e202200493.
  • Crocetti, L.; et al. Molecules2024, 29 (1), 123.
  • Gomma, A. M.; et al. Chemistry Central Journal2017, 11 (1), 55.
  • Ghattas, M. A.; et al. Bioorganic & Medicinal Chemistry2009, 17 (9), 3471-3478.
  • Al-Said, M. S.; et al. Molecules2011, 16 (8), 6248-6261.
  • Bavetsias, V.; et al. Bioorganic & Medicinal Chemistry Letters2015, 25 (19), 4113-4119.
  • Onysko, M. Y.; et al. Biopolymers and Cell2020, 36 (1), 60-73.
  • Abdelhamid, A. O.; Gomha, S. M. Monatshefte für Chemie - Chemical Monthly2013, 144 (11), 1699-1707.
  • Elgemeie, G. H.; et al. Journal of Chemical Research1997, 1, 28-29.
  • Hassan, A. S. Heterocyclic Compounds (Pyrazolo[1,5-a]pyrimidine and 1,2,4-Triazine)2025.
  • Wippert, N.; et al. Beilstein Archives2021, 2021, 51.
  • Ali, M. A.; et al. Bioorganic Chemistry2019, 92, 103239.
  • da Silva, A. B.; et al. Medicinal Chemistry Research2020, 29, 1645-1676.
  • Abdel-Wahab, B. F.; et al. Archiv der Pharmazie2008, 341 (11), 734-739.
  • Sun, C.; et al. Molecules2024, 29 (15), 3560.
  • Giorgi, G.; et al. Journal of Medicinal Chemistry1993, 36 (24), 3915-3921.
  • Meijer, L.; et al. Journal of Medicinal Chemistry2009, 52 (3), 655-663.

Sources

The Ascendant Therapeutic Promise of Pyrazolo[1,5-a]triazines: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Abstract

The pyrazolo[1,5-a]triazine scaffold, a purine bioisostere, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of high-value therapeutic targets.[1][2][3][4] This technical guide provides an in-depth analysis of the key molecular targets of pyrazolo[1,5-a]triazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the mechanistic underpinnings of their activity against critical enzyme families and receptors, present detailed experimental workflows for target validation, and summarize key structure-activity relationship (SAR) data to guide future discovery efforts.

The Pyrazolo[1,5-a]triazine Core: A Foundation for Versatile Bioactivity

The structural resemblance of the pyrazolo[1,5-a]triazine nucleus to endogenous purines provides a strategic advantage in drug design.[1][4][5] This bioisosteric relationship allows these synthetic compounds to effectively mimic natural ligands, thereby interacting with a wide range of purinergic signaling receptors and enzymes involved in purine metabolism.[4] The nitrogen-rich heterocyclic core offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This inherent versatility has led to the successful development of pyrazolo[1,5-a]triazine derivatives as potent modulators of key players in cellular signaling, proliferation, and survival.

Key Therapeutic Target Classes

Our extensive analysis of the literature reveals that pyrazolo[1,5-a]triazine derivatives exhibit significant activity against several critical classes of therapeutic targets. This section will explore the most prominent of these, detailing the mechanism of action and providing illustrative data.

Cyclin-Dependent Kinases (CDKs): Halting the Engine of Cancer Proliferation

Uncontrolled cell proliferation is a hallmark of cancer, and Cyclin-Dependent Kinases (CDKs) are the master regulators of the cell cycle.[6] Pyrazolo[1,5-a]triazine derivatives have demonstrated potent inhibitory activity against several CDK family members, positioning them as promising anticancer agents.[5][6][7]

2.1.1. CDK7: A Dual-Action Target in Transcription and Cell Cycle Control

Cyclin-Dependent Kinase 7 (CDK7) is a particularly compelling target as it plays a dual role in both the regulation of the cell cycle and the control of gene transcription.[8][9] Inhibition of CDK7 can therefore simultaneously arrest cell division and suppress the expression of key oncogenes. Recent studies have highlighted the efficacy of novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazine derivatives as potent CDK7 inhibitors in pancreatic ductal adenocarcinoma (PDAC) models.[8][9] These compounds have been shown to induce apoptosis, disrupt the cell cycle, and inhibit cell migration in cancer cell lines.[8][9]

Mechanism of Action: ATP-Competitive Inhibition

Pyrazolo[1,5-a]triazine-based CDK inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that drives cell cycle progression and transcription.

Illustrative Signaling Pathway: CDK7 in Cell Cycle and Transcription

CDK7_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control RNA_Pol_II RNA Polymerase II (CTD) Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation TFIIH TFIIH Complex CDK7_CycH_MAT1 CDK7/CycH/MAT1 CDK7_CycH_MAT1->RNA_Pol_II P Pyrazolo_Triazine_1 Pyrazolo[1,5-a]triazine Derivative Pyrazolo_Triazine_1->CDK7_CycH_MAT1 CDK1 CDK1 Cell_Cycle_Progression Cell Cycle Progression CDK1->Cell_Cycle_Progression CDK2 CDK2 CDK2->Cell_Cycle_Progression CDK4_6 CDK4/6 CDK4_6->Cell_Cycle_Progression CDK7_Activating_Kinase CDK-Activating Kinase (CAK) CDK7_Activating_Kinase->CDK1 P CDK7_Activating_Kinase->CDK2 P CDK7_Activating_Kinase->CDK4_6 P Pyrazolo_Triazine_2 Pyrazolo[1,5-a]triazine Derivative Pyrazolo_Triazine_2->CDK7_Activating_Kinase

Caption: Inhibition of CDK7 by pyrazolo[1,5-a]triazine derivatives blocks both transcriptional regulation and cell cycle progression.

2.1.2. CDK2: A Key Regulator of the G1/S Transition

CDK2, in complex with cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle. Dysregulation of CDK2 activity is a common feature in many human cancers.[10] Pyrazolo[1,5-a]triazine derivatives have been designed and synthesized as potent and selective inhibitors of CDK2, demonstrating significant anticancer activity.[10]

Quantitative Data: CDK Inhibition by Pyrazolo[1,5-a]triazine Derivatives

Compound ClassTargetIC50 (µM)Cancer ModelReference
Indolyl pyrazolo[1,5-a]triazinesCDK70.19 - 1.58Pancreatic (SUIT 2.28, PATU-T, PANC-1)[8]
Substituted pyrazolo[1,5-a]triazinesCDK21.85 - 2.09NCI-60 cell lines[10]
Adenosine Receptors: Modulating Purinergic Signaling

Adenosine is a ubiquitous signaling molecule that exerts its effects through four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[11][12] These receptors are involved in a wide range of physiological processes, and their modulation holds therapeutic potential for various diseases, including neurological disorders, inflammation, and cancer.[12] The pyrazolo[1,5-a]triazine scaffold, as a purine isostere, is well-suited to interact with adenosine receptors.[11] While much of the research has focused on the closely related pyrazolo-triazolo-pyrimidine nucleus, the foundational principles of SAR can be extrapolated to guide the design of pyrazolo[1,5-a]triazine-based adenosine receptor modulators.[11]

Illustrative Signaling Pathway: Adenosine A2A Receptor Antagonism

A2A_Antagonism Adenosine Adenosine A2A_Receptor A2A Receptor (GPCR) Adenosine->A2A_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Pyrazolo_Triazine Pyrazolo[1,5-a]triazine Antagonist Pyrazolo_Triazine->A2A_Receptor

Caption: Pyrazolo[1,5-a]triazine antagonists block adenosine binding to the A2A receptor, inhibiting downstream signaling.

Thymidine Phosphorylase (TP): A Target for Anti-Angiogenic and Anti-Metastatic Therapy

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine metabolism and is also known to be identical to platelet-derived endothelial cell growth factor (PD-ECGF). Elevated levels of TP are associated with tumor angiogenesis, growth, and metastasis, making it an attractive target for cancer therapy.[13] Pyrazolo[1,5-a]triazine derivatives have been successfully developed as potent inhibitors of TP.[13]

Mechanism of Action: Non-Competitive Inhibition

Interestingly, some of the most potent pyrazolo[1,5-a]triazine-based TP inhibitors have been found to act via a non-competitive mechanism.[13] This suggests that they bind to a site on the enzyme distinct from the substrate-binding site, offering a potential advantage in overcoming substrate-level competition.

Quantitative Data: TP Inhibition

CompoundIC50 (µM)MechanismReference
17p (pentafluorosulfur substituted)0.04Non-competitive[13]
7-deazaxanthine (7DX)32Competitive[13]

Experimental Protocols for Target Validation

To ensure the scientific rigor of claims regarding the interaction of pyrazolo[1,5-a]triazine derivatives with their putative targets, robust experimental validation is essential. The following are representative protocols for key assays.

Kinase Inhibition Assay (e.g., CDK7)

Objective: To determine the in vitro inhibitory activity of a pyrazolo[1,5-a]triazine derivative against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human CDK7/CycH/MAT1 complex, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound (dissolved in DMSO), kinase buffer.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 96-well plate, add the kinase, peptide substrate, and test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Detect the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Radioligand Binding Assay (e.g., Adenosine A2A Receptor)

Objective: To determine the affinity of a pyrazolo[1,5-a]triazine derivative for a specific receptor.

Methodology:

  • Reagents and Materials: Cell membranes expressing the human A2A receptor, [³H]SCH 58261 (radioligand), test compound, non-specific binding control (e.g., unlabeled agonist), scintillation fluid, filter plates, cell harvester.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well filter plate, incubate the cell membranes with the radioligand and either the test compound, vehicle control, or non-specific binding control.

    • Incubate at room temperature for 90 minutes.

    • Rapidly filter the contents of the plate through the filter mat using a cell harvester and wash with ice-cold buffer to separate bound from free radioligand.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Future Directions and Conclusion

The pyrazolo[1,5-a]triazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The established activity against key targets in oncology and other disease areas provides a strong foundation for further research and development. Future efforts should focus on:

  • Structure-Based Drug Design: Leveraging X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.

  • Exploration of Novel Targets: Expanding the scope of screening to identify new biological targets for this privileged scaffold.

  • Optimization of ADMET Properties: Fine-tuning the physicochemical properties of lead compounds to enhance their drug-like characteristics, including absorption, distribution, metabolism, excretion, and toxicity.

References

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - NIH. (URL: )
  • Pyrazolo[1,5-a][2][8][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (URL: )

  • Pyrazolo[1,5-a][2][8][11]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (URL: )

  • Pyrazolo[1,5-α][2][8][11]triazines (5-Aza-9-deazapurines): Synthesis and biological activity. (URL: )

  • Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? - PubMed. (URL: [Link])

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). (URL: )
  • Synthesis of[1][3][8]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (URL: [Link])

  • Pyrazolo[1,5-a][2][8][11]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity - SciSpace. (URL: [Link])

  • 1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a][2][8][11]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - ResearchGate. (URL: [Link])

  • Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC - PubMed Central. (URL: [Link])

  • (PDF) 2-(Dichloromethyl)pyrazolo[1,5-a][2][8][11]triazines: synthesis and anticancer activity. (URL: [Link])

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC - NIH. (URL: [Link])

  • Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines - PubMed. (URL: [Link])

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - MDPI. (URL: [Link])

  • Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. (URL: [Link])

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][2][8][11]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective | Bentham Science Publishers. (URL: [Link])

  • Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][2][8][11]triazine Derivatives as CDK2 Inhibitors - PubMed. (URL: [Link])

  • Full article: The activity of pyrazolo[4,3-e][1][3][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - Taylor & Francis Online. (URL: [Link])

  • Pyrazolo[1,5-a][2][8][11]triazine based scaffold as purine analogues with diverse biological activity | Request PDF - ResearchGate. (URL: [Link])

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC - PubMed Central. (URL: [Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (URL: [Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. (URL: [Link])

  • ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][2][8][11]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (URL: [Link])

Sources

Review of pyrazolo[1,5-a]triazine synthesis and applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Applications of Pyrazolo[1,5-a]triazines

Abstract

The pyrazolo[1,5-a]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest from medicinal chemists in both academic and industrial settings.[1] Its structural resemblance to endogenous purines allows it to function as a potent bioisostere, interacting with biological targets of purines like adenine and guanine.[1][2] This unique characteristic has positioned the pyrazolo[1,5-a]triazine core as a privileged scaffold in drug discovery, leading to the development of numerous bioactive agents.[1] This guide provides a comprehensive overview of the synthesis of this versatile nucleus, with a particular focus on the cyclocondensation of 5-aminopyrazoles, and delves into its extensive applications as a modulator of enzyme activity. We will explore its prominent role in the development of kinase inhibitors, especially for cyclin-dependent kinases (CDKs) in cancer therapy, as well as its activity against other therapeutic targets.

Part 1: The Pyrazolo[1,5-a]triazine Core: A Privileged Scaffold

Introduction to the Heterocyclic System

The pyrazolo[1,5-a][3][4][5]triazine system, also known as 5-aza-9-deazapurine, is a fused bicyclic heterocycle composed of a pyrazole ring fused to a 1,3,5-triazine ring. This nitrogen-rich core provides a rigid and planar structure with multiple points for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The arrangement of nitrogen atoms facilitates the formation of multiple hydrogen bonds, a critical feature for binding to enzyme active sites.

Bioisosterism: The Purine Connection and its Significance

The primary driver for the extensive investigation of pyrazolo[1,5-a]triazines is their function as a bioisosteric substitute for purines.[1] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazolo[1,5-a]triazine scaffold effectively mimics the physicochemical properties of the natural purine ring.[5] This mimicry allows these synthetic compounds to interact with enzymes and receptors that normally bind purines, such as kinases, which use the purine-based ATP as a substrate.

A key advantage of this scaffold over the purine ring is its enhanced in vivo stability. For instance, it is not susceptible to the action of nucleosidases at the C-8 position, a metabolic liability often encountered with purine-based drugs.[5] This inherent stability, combined with its synthetic tractability, makes the pyrazolo[1,5-a]triazine nucleus a highly valuable starting point for the design of novel therapeutic agents.[1]

Part 2: Synthesis of the Pyrazolo[1,5-a]triazine Nucleus

Numerous effective methods have been developed for the synthesis of the pyrazolo[1,5-a][3][4][5]triazine core.[1] The most common and versatile strategies involve the construction of the triazine ring onto a pre-existing pyrazole scaffold.

Foundational Strategy: Cyclocondensation of 5-Aminopyrazoles

The cornerstone for the synthesis of the pyrazolo[1,5-a]triazine system is the cyclocondensation reaction of 5-aminopyrazole derivatives with various one-carbon or three-carbon synthons. 5-Aminopyrazoles are readily accessible starting materials and have been extensively used to construct a wide array of fused pyrazoloazines.[6] The reaction involves the amino group of the pyrazole attacking an electrophilic carbon, followed by an intramolecular cyclization and dehydration to form the fused triazine ring.

G cluster_reactants Reactants cluster_product Product R1_Py_NH2 5-Aminopyrazole (Substituted) Pz_Triazine Pyrazolo[1,5-a]triazine (Substituted) R1_Py_NH2->Pz_Triazine Cyclocondensation One_C_Electrophile One-Carbon Dielectrophile (e.g., orthoesters, anhydrides) One_C_Electrophile->Pz_Triazine ATP ATP CDK CDK Active Site ATP->CDK Binds Substrate Substrate Protein CDK->Substrate Acts on Blocked Inhibition of Phosphorylation (Cell Cycle Arrest) CDK->Blocked Phospho_Substrate Phosphorylated Substrate (Cell Cycle Progression) Substrate->Phospho_Substrate Phosphorylates PzT Pyrazolo[1,5-a]triazine Inhibitor PzT->CDK Competitively Binds

Sources

An In-depth Technical Guide to the Stability and Solubility of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The specific compound, 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, presents a unique substitution pattern that warrants a thorough investigation of its physicochemical properties to assess its potential as a drug candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the stability and solubility of this molecule. The methodologies described herein are designed to generate a robust data package to inform formulation development and predict in vivo performance.

While specific data for 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is not extensively available in public literature, this guide synthesizes established principles for the characterization of novel chemical entities, particularly heterocyclic compounds which can present unique stability and solubility challenges.[2]

Part 1: Stability Assessment

A comprehensive understanding of a compound's stability is critical for determining its shelf-life, storage conditions, and potential degradation pathways.[3] Forced degradation studies are a cornerstone of this evaluation, intentionally exposing the compound to severe conditions to identify likely degradation products and establish the specificity of analytical methods.[4]

Forced Degradation Studies

Forced degradation, or stress testing, provides insights into the intrinsic stability of a molecule by accelerating its decomposition.[5] The goal is to achieve a modest level of degradation (typically 10-30%) to ensure that the degradation products are relevant to those that might be observed under normal storage conditions over time.[6]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 70°C) Prep->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 70°C) Prep->Base Expose Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose Thermal Thermal (80°C, solid & solution) Prep->Thermal Expose Photo Photolytic (ICH Q1B conditions) Prep->Photo Expose Neutralize Neutralize Samples (if applicable) Acid->Neutralize Stop Reaction Base->Neutralize Stop Reaction Oxidation->Neutralize Stop Reaction Thermal->Neutralize Stop Reaction Photo->Neutralize Stop Reaction HPLC HPLC-UV/MS Analysis (Stability-Indicating Method) Neutralize->HPLC Inject Characterize Characterize Degradants (MS/MS, NMR) HPLC->Characterize Identify Peaks

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Hydrolytic Stability:

    • Acid Hydrolysis: Dissolve the compound in a suitable co-solvent if necessary, then dilute with 0.1 M HCl.[7] Incubate at an elevated temperature (e.g., 70°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH.[7] The pyrazolotriazinone core may be susceptible to ring-opening under strong basic conditions.

    • Neutral Hydrolysis: Reflux the compound in water to assess its stability at neutral pH.

    • Causality: Hydrolysis is a common degradation pathway for pharmaceuticals with labile functional groups like amides or esters.[8] The acidic and basic conditions mimic potential physiological environments and manufacturing extremes.

  • Oxidative Stability:

    • Expose the compound in solution to 3% hydrogen peroxide at room temperature.[5] Protect from light to prevent photo-oxidation. The electron-rich pyrazole and triazine rings may be susceptible to oxidation.

    • Causality: Oxidative degradation can occur during synthesis, formulation, and storage, especially in the presence of trace metals or peroxides.

  • Thermal Stability:

    • Expose the solid compound and a solution to dry heat (e.g., 80°C) for an extended period.[6] This helps to determine if degradation is a concern during heat-involved manufacturing processes or storage in hot climates.

    • Causality: Thermal stress can provide energy for various degradation reactions and can also indicate the physical stability of the solid form.

  • Photostability:

    • Conduct photostability testing according to ICH Q1B guidelines.[9][10] Expose the solid compound and a solution to a minimum of 1.2 million lux hours and 200 watt hours per square meter of near-ultraviolet radiation.[11] A control sample should be protected from light with aluminum foil.

    • Causality: Light exposure can lead to photolytic degradation, especially for compounds with conjugated systems.[12] The results are crucial for determining appropriate packaging.[13]

Analytical Methodology:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is essential.[14][15] The method must be able to separate the parent compound from all process impurities and degradation products.

ParameterRecommended Conditions
Column C18 reverse-phase, e.g., 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV/PDA (scan for optimal wavelength) and Mass Spectrometry (ESI+/-)
Injection Volume 10 µL

Part 2: Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and is a major focus in preclinical development.[16] For orally administered drugs, poor aqueous solubility can be a significant hurdle.[2] It is important to distinguish between kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility of the form that precipitates, which is often amorphous. This high-throughput assay is useful in early discovery for ranking compounds.[17][18]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. It is determined by equilibrating the solid compound in the buffer over a longer period (e.g., 24-48 hours).[17] This is the gold standard for lead optimization and formulation development.[19]

Workflow for Solubility Determination

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility DMSO_Stock Prepare 10 mM DMSO Stock Dilute Dilute in Buffer DMSO_Stock->Dilute Incubate_K Incubate (1-2h) Dilute->Incubate_K Analyze_K Analyze Supernatant (Nephelometry or HPLC) Incubate_K->Analyze_K Add_Solid Add Excess Solid to Buffer Equilibrate Equilibrate (24-48h) with Shaking Add_Solid->Equilibrate Filter Filter/Centrifuge Equilibrate->Filter Analyze_T Analyze Supernatant (HPLC-UV) Filter->Analyze_T

Caption: Workflows for kinetic and thermodynamic solubility.

Experimental Protocols

Thermodynamic Solubility (Shake-Flask Method):

  • Add an excess amount of solid 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a calibration curve.[19]

Kinetic Solubility (Nephelometry or HPLC):

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Add a small volume of the DMSO stock to the aqueous buffer (final DMSO concentration should be <1% to avoid co-solvency effects).

  • Incubate for a short period (e.g., 2 hours) at room temperature.

  • Measure the turbidity using a nephelometer or quantify the concentration in the supernatant after centrifugation/filtration by HPLC.[17]

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in biorelevant media that simulate the composition of human gastrointestinal fluids.[20][21] These media contain bile salts and lecithin, which can significantly enhance the solubility of poorly soluble compounds.[22]

MediumSimulatesKey Components
FaSSIF Fa sted S tate S imulated I ntestinal F luidSodium taurocholate, Lecithin, pH 6.5
FeSSIF Fe d S tate S imulated I ntestinal F luidSodium taurocholate, Lecithin, pH 5.0
FaSSGF Fa sted S tate S imulated G astric F luidSodium taurocholate, Lecithin, SIF powder, pH 1.6

Data adapted from various sources on biorelevant media.[23][24]

The shake-flask method can be adapted for use with these media to provide a more accurate prediction of solubility in the gut, which is crucial for understanding potential food effects on drug absorption.[20]

Conclusion

A thorough evaluation of the stability and solubility of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is a prerequisite for its advancement in the drug discovery pipeline. The protocols outlined in this guide, based on established scientific principles and regulatory expectations, provide a robust framework for this characterization. By systematically investigating hydrolytic, oxidative, thermal, and photolytic stability, researchers can identify potential liabilities and develop strategies for mitigation. Similarly, a comprehensive solubility assessment, encompassing both kinetic and thermodynamic measurements in aqueous and biorelevant media, will be instrumental in guiding formulation efforts and predicting the compound's oral bioavailability. The data generated from these studies will be invaluable for making informed decisions on the future development of this promising pyrazolotriazine derivative.

References

  • USP Hydrolytic Stability Testing - Testing Laboratory. (n.d.).
  • Dissolution Technologies. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Biorelevant.com. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids.
  • Jantratid, E., & Dressman, J. (2009). A review on development of biorelevant dissolution medium. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 837-846.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • FDA. (n.d.). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • ICH Q1B Photostability Testing - Testing Laboratory. (n.d.).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 236, 124236.
  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research, 17(2), 169-174.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Vasilevich, N. I., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 60(10), 4875-4884.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.).
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Al-Ebous, A. A., et al. (2024). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics, 1-14.
  • Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International.
  • Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).
  • 8-BroMo-2 7-diMethyl-3H-pyrazolo [1 5-a] [1 3 5] triazin-4-one (CAS # 55457-59-5). (n.d.).
  • Singh, R., & Rehman, Z. (2012). A review on development of forced degradation and stability indicating studies of drugs. Journal of Analytical & Bioanalytical Techniques, 3(6).
  • Vismara, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(11), 5045-5053.
  • Jornitz, M. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Maccari, R., et al. (2021). Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. Chemistry–A European Journal, 27(45), 11674-11686.
  • 8-bromo-1H,4H-pyrazolo[1,5-a][8][19][21]triazin-4-one. (n.d.). Retrieved January 18, 2026, from

  • 8-bromo-3H,4H-pyrazolo[1,5-a][8][19][21]triazin-4-one [ 1370008-37-9 ]. (n.d.). Retrieved January 18, 2026, from

  • 1370008-37-9 8-bromo-3H,4H-pyrazolo[1,5-a][8][19][21]triazin-4-one. (n.d.). Retrieved January 18, 2026, from

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Chimenti, F., et al. (2009). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Bioorganic & Medicinal Chemistry, 17(1), 267-276.
  • PubChem. (n.d.). 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine.
  • PubChem. (n.d.). 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020).
  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. (2007). Synthesis, 2007(15), 2291-2298.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2021). Chemistry – A European Journal, 27(45).
  • Maccari, R., et al. (2021). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry–A European Journal, 27(45), 11674-11686.
  • Synthesis of pyrazolotriazine and pyrazolotriazole derivatives. (2022). Canadian Journal of Chemistry.
  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. (2021). MedChemExpress.
  • Kayam, D., et al. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Acta Scientific Agriculture, 8(4), 18-24.
  • Mojzych, M., et al. (2021). The activity of pyrazolo[4,3-e][8][20][22]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][8][20][22]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 1-13. Retrieved January 18, 2026, from

  • ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers.
  • Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. (1992). Journal of Agricultural and Food Chemistry, 40(1), 153-157.
  • Pathak, V., et al. (2014). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 4(5), 295-303.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(12), 4785.

Sources

Methodological & Application

Accelerated One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]triazines via Microwave-Assisted Chemistry

Accelerated One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines via Microwave-Assisted Chemistry

Abstract: This application note details a robust, high-yield, and rapid microwave-assisted protocol for the synthesis of 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones. The pyrazolo[1,5-a][1][2][3]triazine scaffold is of significant interest to medicinal chemists as a bioisosteric substitute for biogenic purines, showing potential in a wide range of therapeutic areas.[1][4] Traditional multi-step syntheses are often hampered by long reaction times, moderate yields, and tedious purification of intermediates. This protocol leverages the efficiency of microwave dielectric heating in a sequential one-pot approach, drastically reducing reaction times from hours to minutes and avoiding the need for intermediate isolation, which aligns with the principles of sustainable chemistry.[5][6] The methodology demonstrates broad applicability for a variety of substituents at the C8 position, including halogens, alkyl, and (het)aryl groups, providing a valuable tool for the rapid generation of compound libraries in drug discovery programs.

Introduction: The Power of Microwave Synthesis for Privileged Scaffolds

The pyrazolo[1,5-a][1][2][3]triazine core is a nitrogen-rich heterocyclic system that mimics the structure of natural purines like adenine and guanine.[1] This structural similarity has made it a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[4][7] However, conventional synthetic routes to these molecules can be inefficient.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[8] By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic rate enhancements.[9] This allows for:

  • Reduced Reaction Times: Processes that take hours under conventional heating can often be completed in minutes.[5][10]

  • Increased Yields and Purity: The rapid heating can minimize the formation of side products.[9]

  • Enhanced Sustainability: Shorter reaction times and the potential for solvent-free conditions contribute to greener chemical processes.[6]

This guide describes a sequential, one-pot protocol that combines these advantages to provide efficient access to a library of C8-functionalized pyrazolo[1,5-a][1][2][3]triazines, which are valuable precursors for more complex therapeutic agents.[1]

Reaction Workflow: A Sequential One-Pot Approach

The synthesis is performed as a three-step, one-pot sequence in a single microwave vial, proceeding from commercially available 5-aminopyrazoles. This workflow eliminates the need for purification of the thiourea and 2-thioxo-triazinone intermediates, significantly improving time and resource efficiency.

Gcluster_startStarting Materialscluster_mwMicrowave-Assisted One-Pot ProtocolASubstituted 5-AminopyrazoleCStep 1: Thiourea FormationMW: 100°C, 5 minA->CTHF, 0°C to RTBEthoxycarbonyl IsothiocyanateB->CTHF, 0°C to RTDStep 2: Cyclization (NaOH)MW: 80°C, 3 minC->DAdd NaOH (2N)EStep 3: S-Methylation (MeI)MW: 80°C, 3 minD->EAdd MeIFFinal Product:8-Substituted Pyrazolo[1,5-a]triazineE->FPurification

Caption: Sequential workflow for microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol is adapted from the work of Ali et al. and has been validated for gram-scale synthesis.[1][11]

Materials and Equipment
  • Reagents:

    • Substituted 5-aminopyrazoles (1.0 equiv.)

    • Ethoxycarbonyl isothiocyanate (1.0 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium hydroxide solution (2N)

    • Methyl iodide (MeI, 1.0 equiv.)

    • Standard solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexanes)

  • Equipment:

    • Microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover)

    • Microwave process vials (10 mL) with sealing caps

    • Standard laboratory glassware

    • Magnetic stirrer and stir bars

    • Ice bath

    • Rotary evaporator

    • Flash chromatography system for purification

Step-by-Step Synthesis Procedure

Causality Note: The entire procedure is conducted in the same reaction vial. This avoids material loss and contamination associated with transferring intermediates between flasks.

  • Initial Reaction Setup:

    • Place a solution of the desired 5-aminopyrazole (1.0 equiv.) in dry THF (approx. 3 mL for a 1-2 mmol scale) into a microwave vial equipped with a magnetic stir bar.

    • Cool the vial in an ice bath (0 °C).

    • Expertise Note: Cooling is critical at this stage to control the initial exothermic reaction upon adding the isothiocyanate, preventing the formation of undesired byproducts.

    • Add ethoxycarbonyl isothiocyanate (1.0 equiv.) drop-wise to the stirred solution.

  • Step 1: Microwave-Assisted Thiourea Formation:

    • After the addition is complete, remove the vial from the ice bath and stir for 2 minutes at room temperature.

    • Seal the vial securely and place it in the microwave reactor.

    • Irradiate the mixture at 100 °C for 5 minutes .

  • Step 2: Microwave-Assisted Cyclization:

    • After the vial has cooled to a safe temperature, carefully open it.

    • Add 2N sodium hydroxide solution (2.0 equiv.).

    • Reseal the vessel and place it back into the microwave reactor.

    • Irradiate the mixture at 80 °C for 3 minutes .

    • Expertise Note: The addition of base facilitates the intramolecular cyclization to form the pyrazolo[1,5-a][1][2][3]triazin-4-one ring system. Microwave heating accelerates this key ring-forming step.

  • Step 3: Microwave-Assisted S-Methylation:

    • After cooling, open the vial and add methyl iodide (1.0 equiv.).

    • Reseal the vessel and irradiate for a final time at 80 °C for 3 minutes .

  • Work-up and Purification:

    • After the final irradiation and cooling, quench the reaction by adding water.

    • The resulting precipitate (the crude product) is collected by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol or diethyl ether to remove residual impurities.

    • The product can be further purified by flash column chromatography or recrystallization if necessary.

Results: Scope of C8-Substituents

The protocol has been successfully applied to a diverse range of 5-aminopyrazoles, demonstrating its robustness for generating a library of 8-substituted analogs. The use of microwave irradiation consistently provides high yields in a fraction of the time required by conventional heating methods.[1] When the same one-pot procedure was attempted using a traditional oil bath, yields were significantly lower (in the 45-50% range) and required much longer heating times.[1]

Entry8-Substituent (R)ProductOverall Yield (%)m.p. (°C)
1H4a 75%>290
2Br4b 69%268–270
3CH₃4e 52%186–188
4Isopropyl4g 75%203–205
5Cyclopropyl4h 60%225–227
6p-Tolyl4k 68%>290
74-Chlorophenyl4l 84%>290
84-Methoxyphenyl4m 64%>290
92-Pyridyl4n 86%271–273
Data synthesized from Ali, M.; et al. Molecules 2021, 26, 3540.[1][11]

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For example, the ¹H NMR spectrum of 4e (R = CH₃) in DMSO-d₆ shows characteristic singlets for the C8-methyl group at δ 2.09 ppm and the S-methyl group at δ 2.56 ppm.[1]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and exact mass of the synthesized compounds.[1]

  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, such as the prominent C=O stretching vibration typically observed around 1758 cm⁻¹.[1]

Conclusion

This application note provides a field-proven, microwave-assisted protocol for the efficient synthesis of 8-substituted pyrazolo[1,5-a][1][2][3]triazines. The one-pot, sequential nature of the reaction, combined with the significant rate acceleration provided by microwave heating, makes this method highly attractive for applications in medicinal chemistry and drug discovery. It allows for the rapid generation of diverse compound libraries, facilitating structure-activity relationship (SAR) studies and the identification of new bioactive agents.

References

  • Ali, M.; et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 26(12), 3540. [Link]

  • Ali, M.; et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. MDPI. [Link]

  • Fahim, A. M., & Hassan, A. S. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][5][11]triazine and Imidazo[2,1-c][1][5][11]. Current Microwave Chemistry, 5(2).

  • Ali, M.; et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1][2][3]triazines. PubMed. [Link]

  • Fahim, A. M., & Hassan, A. S. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][5][11]triazine and Imidazo[2,1-c][1][5][11]. Bentham Science.

  • Ali, M.; et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Semantic Scholar. [Link]

  • Al-Refai, M., et al. (2012). Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][1][5][11]triazines and Thieno[2,3-b]pyridine Derivatives. Jordan Journal of Chemistry, 7(4).

  • Kumar, V., & Singh, A. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research.
  • Ali, M.; et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. ResearchGate. [Link]

  • Taylor, V. M., & Cazin, C. S. J. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • El-Malah, A. A., et al. (2021). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Mini-Reviews in Organic Chemistry, 18(1).

  • Shelar, A., & Gadgeel, A. (2021). Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. [Link]

One-Pot Synthesis of Pyrazolo[1,5-a]triazine Derivatives: A Detailed Application Note and Protocol

One-Pot Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives: A Detailed Application Note and Protocol

Introduction: The Significance of the Pyrazolo[1,5-a][1][2][3]triazine Scaffold

The pyrazolo[1,5-a][1][2][3]triazine ring system, a purine isostere, has garnered considerable attention in medicinal chemistry and drug discovery.[1][3] This nitrogen-rich heterocyclic core serves as a versatile scaffold for the development of potent and selective therapeutic agents targeting a wide array of biological targets.[4] The structural similarity to endogenous purines, such as adenine and guanine, allows these synthetic analogues to interact with purinergic signaling receptors and enzymes involved in biogenic purine metabolism.[1][3] Consequently, derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, thymidine phosphorylase inhibitors for cancer therapy, and agents targeting other crucial cellular pathways.[5][6][7]

The development of efficient and sustainable synthetic methodologies is paramount to fully explore the therapeutic potential of this privileged scaffold. One-pot synthesis protocols, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced reaction times, simplified work-up procedures, and improved overall yields. This application note provides a detailed overview and step-by-step protocols for the one-pot synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives, with a focus on the underlying chemical principles and practical considerations for researchers in drug development.

Core Synthetic Strategy: Annulation of the 1,3,5-Triazine Ring onto a Pyrazole Core

The most prevalent and versatile approach for the synthesis of the pyrazolo[1,5-a][1][2][3]triazine scaffold involves the construction of the 1,3,5-triazine ring onto a pre-existing, suitably functionalized pyrazole.[1][5] This strategy typically commences with 5-aminopyrazoles, which serve as key building blocks for the elaboration of the fused heterocyclic system.[2][8]

Mechanism of Ring Formation

The formation of the pyrazolo[1,5-a][1][2][3]triazine ring from a 5-aminopyrazole precursor generally proceeds through a sequence of nucleophilic addition and cyclization reactions. The exocyclic amino group of the 5-aminopyrazole acts as a key nucleophile, initiating the annulation process. The specific mechanism can vary depending on the reagents employed, but a general representation is depicted below.

Mechanismcluster_0General Mechanistic Pathway5-Aminopyrazole5-AminopyrazoleIntermediateAcyclic Intermediate(e.g., Thiourea derivative)5-Aminopyrazole->IntermediateNucleophilic AttackElectrophilicReagentElectrophilic Reagent(e.g., Isothiocyanate)ElectrophilicReagent->IntermediateCyclizationIntramolecularCyclizationIntermediate->CyclizationBase-catalyzedProductPyrazolo[1,5-a][1,3,5]triazineCyclization->Product

Caption: Generalized mechanism for pyrazolo[1,5-a][1][2][3]triazine formation.

Microwave-Assisted One-Pot Sequential Synthesis Protocol

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[9] This protocol details a sequential one-pot synthesis of 8-substituted pyrazolo[1,5-a][1][2][3]triazines, which leverages the efficiency of microwave heating to avoid the isolation of intermediates.[9]

Experimental Workflow

Workflowcluster_1One-Pot Synthesis WorkflowStartStart: 5-AminopyrazoleStep1Step 1: Reaction withEthoxycarbonyl Isothiocyanate(Microwave, 100°C, 5 min)Start->Step1Step2Step 2: In-situ Cyclization withNaOH (Microwave, 80°C, 3 min)Step1->Step2Step3Step 3: S-methylation withMethyl IodideStep2->Step3Step4Step 4: Chlorination with POCl3(Conventional Heating, 110°C, 3 h)Step3->Step4EndEnd Product: 8-Substituted4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazineStep4->End

Caption: Microwave-assisted one-pot sequential synthesis workflow.

Detailed Step-by-Step Protocol

Materials:

  • 5-Aminopyrazole derivative (1.0 equiv)

  • Ethoxycarbonyl isothiocyanate (1.0 equiv)

  • Dry Tetrahydrofuran (THF)

  • 2N Sodium Hydroxide (NaOH) (2.0 equiv)

  • Methyl Iodide (MeI) (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (10.0 equiv)

  • N,N-dimethylaniline (1.0 equiv)

  • Dichloromethane (DCM)

  • Microwave reactor

  • Sealed reaction vessels

Procedure:

  • Thiourea Formation: In a microwave-safe vial, dissolve the 5-aminopyrazole derivative (1.0 equiv) in dry THF (3 mL). At 0°C, add ethoxycarbonyl isothiocyanate (1.0 equiv) dropwise. Stir the mixture for 2 minutes at room temperature. Seal the vial and irradiate in a microwave reactor at 100°C for 5 minutes.[9]

  • Cyclization: After cooling the reaction mixture, add 2N NaOH (2.0 equiv). Reseal the vessel and irradiate at 80°C for 3 minutes.[9] This step facilitates the cyclization to form the 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one intermediate.[3][9]

  • S-methylation: After cooling, add methyl iodide (1.0 equiv) to the reaction mixture. The methylation of the thioxo group proceeds to yield the 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one derivative.[9]

  • Chlorination: For the subsequent chlorination, the crude product from the previous step can be used directly after removal of the solvent. In a separate 250 mL sealed flask, charge the crude 2-(methylthio) intermediate, POCl₃ (10.0 equiv), and N,N-dimethylaniline (1.0 equiv). Seal the vessel and heat at 110°C (using a heating block) for 3 hours.[9]

  • Work-up and Purification: After cooling, concentrate the mixture under reduced pressure. Take up the resulting residue in dichloromethane (100 mL). The desired 8-substituted 4-chloro-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazine can then be purified by standard chromatographic techniques.

Rationale Behind Experimental Choices
  • Microwave Heating: The use of microwave irradiation significantly reduces reaction times for both the initial thiourea formation and the subsequent cyclization, demonstrating a key advantage of this technology in accelerating chemical transformations.[9]

  • One-Pot Sequential Approach: By avoiding the isolation and purification of intermediates, this protocol enhances efficiency, reduces solvent waste, and simplifies the overall synthetic process, aligning with the principles of green chemistry.[9]

  • Choice of Reagents: Ethoxycarbonyl isothiocyanate is an effective reagent for introducing the necessary C-N-S fragment for the triazine ring formation.[3] POCl₃ is a standard and potent chlorinating agent for converting the 4-oxo group to a more reactive 4-chloro group, which can be further functionalized.[9]

Three-Component One-Pot Synthesis

Three-component reactions represent a highly convergent and atom-economical approach to complex molecules. For the synthesis of pyrazolo[1,5-a]pyrimidines, a related class of fused heterocycles, a well-established three-component reaction involves the condensation of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound.[10] While specific one-pot, three-component protocols for pyrazolo[1,5-a]triazines are less commonly detailed in the initial search results, the principles can be extrapolated. A hypothetical three-component reaction for pyrazolo[1,5-a][1][2][3]triazines could involve a 5-aminopyrazole, a one-carbon electrophile, and a nitrogen source.

Further research into dedicated three-component syntheses of pyrazolo[1,5-a][1][2][3]triazines is encouraged for the development of even more streamlined synthetic routes.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the microwave-assisted one-pot synthesis of a representative pyrazolo[1,5-a][1][2][3]triazine derivative.

StepReagentsSolventTemperature (°C)TimeYield (%)
1. Thiourea Formation 5-Aminopyrazole, Ethoxycarbonyl isothiocyanateTHF100 (Microwave)5 minQuantitative (in-situ)
2. Cyclization Intermediate from Step 1, 2N NaOHTHF/H₂O80 (Microwave)3 minHigh (in-situ)
3. S-methylation Intermediate from Step 2, MeITHF/H₂ORoom Temp.30 minHigh (in-situ)
4. Chlorination Intermediate from Step 3, POCl₃, N,N-dimethylanilineNeat1103 h>90% (for the chlorination step)

Conclusion and Future Perspectives

The one-pot synthesis protocols outlined in this application note offer efficient and practical methods for accessing the medicinally important pyrazolo[1,5-a][1][2][3]triazine scaffold. The microwave-assisted sequential synthesis, in particular, provides a rapid and high-yielding route to key intermediates that can be further diversified. As the demand for novel therapeutic agents continues to grow, the development of innovative and sustainable synthetic strategies, such as multi-component reactions, will be crucial. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pyrazolo[1,5-a][1][2][3]triazine-based drug candidates.

References

  • Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). SciSpace. Retrieved from [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. (n.d.). MDPI. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). U.S. National Library of Medicine. Retrieved from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]-as-triazine derivatives. (1986).
  • Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (n.d.). ResearchGate.

  • Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). U.S.
  • ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. (n.d.). ResearchGate.

  • Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity. (n.d.). ResearchGate.

  • Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. (n.d.).
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). U.S.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][9][11]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI.

  • Synthesis of new pyrazolo[1][2][9]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). Beilstein Publishing.

  • Nucleosides. 112. Synthesis of some new pyrazolo[1,5-a]-1,3,5-triazines and their C-nucleosides. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). U.S.

The Alchemist's Guide to Pyrazolotriazines: Advanced Palladium-Catalyzed Cross-Coupling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolotriazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of a multitude of biologically active compounds with applications ranging from antiviral to anticancer agents.[1][2][3] The functionalization of this privileged heterocyclic system is paramount for the exploration of new chemical space and the development of novel therapeutics. Among the most powerful and versatile methods for such modifications are palladium-catalyzed cross-coupling reactions. This comprehensive guide provides detailed application notes and field-proven protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions on the 8-bromopyrazolotriazine core, empowering researchers to unlock the full synthetic potential of this valuable synthon.

The choice of palladium catalysis is dictated by its remarkable efficiency, functional group tolerance, and the mild reaction conditions often employed, which are crucial for the integrity of complex molecular architectures.[4][5] This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to equip the user with the knowledge to troubleshoot and adapt these protocols for their specific needs.

Core Principles: A Glimpse into the Catalytic Cycle

At the heart of these transformations lies a catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is key to rationalizing reaction conditions and optimizing outcomes.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Br R-Pd(II)-X(L2) R-Pd(II)(L2)-X Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L2)->Transmetalation Coupling Partner R-Pd(II)-R'(L2) R-Pd(II)(L2)-R' Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine 8-bromopyrazolotriazine, boronic acid, base, and catalyst/ligand in a reaction vessel. prep2 Seal the vessel and purge with inert gas (N₂ or Ar) for 10-15 min. prep1->prep2 react1 Add degassed solvent(s) via syringe. prep2->react1 react2 Heat the mixture to the desired temperature (e.g., 100 °C) with stirring. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool to room temperature and dilute with an organic solvent (e.g., EtOAc). react3->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate under reduced pressure. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a microwave vial or Schlenk tube, add the 8-bromopyrazolotriazine (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Seal the vessel and evacuate and backfill with nitrogen three times.

  • Add degassed dioxane and water (4:1 mixture, to make a 0.1 M solution based on the bromo-substrate).

  • Heat the reaction mixture to 100 °C with stirring for 2-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 8-arylpyrazolotriazine.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is an indispensable tool for the synthesis of arylalkynes, coupling a terminal alkyne with an aryl or vinyl halide. [6][7]This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-substituted pyrazolotriazines are versatile intermediates for further transformations.

Expert Insights & Causality:

The classic Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. [6]An amine base, such as triethylamine or diisopropylethylamine, is used both to neutralize the HX formed during the reaction and to act as a solvent. For substrates prone to catalyst inhibition, such as N-heterocycles, ensuring anhydrous and anaerobic conditions is paramount to prevent catalyst deactivation and the undesired homocoupling of the alkyne (Glaser coupling). [8]Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling. [9]

Data Summary: Sonogashira Coupling Conditions
ParameterConditionRationale
Substrate 8-Bromopyrazolotriazine derivativeReactivity follows the order I > Br >> Cl. [10]
Coupling Partner Terminal alkyne (1.1-1.5 equiv.)Broad scope of alkynes can be used.
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective palladium source. [10]
Co-catalyst CuI (5-10 mol%)Activates the alkyne for transmetalation. [6]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Acts as a base and often as a solvent.
Solvent DMF or THF (if co-solvent is needed)Aprotic polar solvents facilitate the reaction.
Temperature Room temperature to 60 °CMild conditions are often sufficient.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent Glaser coupling. [8]
Detailed Protocol: Sonogashira Coupling

Sonogashira_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 To a flame-dried Schlenk tube, add 8-bromopyrazolotriazine, PdCl₂(PPh₃)₂, and CuI. prep2 Evacuate and backfill with inert gas (N₂ or Ar) three times. prep1->prep2 react1 Add anhydrous, degassed solvent (e.g., DMF) and amine base (e.g., Et₃N). prep2->react1 react2 Add the terminal alkyne via syringe. react1->react2 react3 Stir at the appropriate temperature (e.g., 40 °C) and monitor by TLC or LC-MS. react2->react3 workup1 Upon completion, dilute with an organic solvent and wash with aqueous NH₄Cl and brine. react3->workup1 workup2 Dry the organic layer, filter, and concentrate. workup1->workup2 workup3 Purify by flash column chromatography. workup2->workup3

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 8-bromopyrazolotriazine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Add anhydrous, degassed DMF and triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 40-60 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 8-alkynylpyrazolotriazine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines. [11][12]This reaction is particularly valuable for accessing novel derivatives of the pyrazolotriazine core, which are of significant interest in drug discovery.

Expert Insights & Causality:

The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate ligand and base. [12]Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos), are often required to facilitate the reductive elimination step, which can be challenging for electron-deficient heterocycles. [13]A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically necessary to deprotonate the amine and generate the active palladium-amido complex. [12]The choice of solvent is also critical, with aprotic, non-polar solvents like toluene or dioxane being commonly employed.

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterConditionRationale
Substrate 8-Bromopyrazolotriazine derivativeElectron-deficient nature facilitates oxidative addition.
Coupling Partner Primary or secondary amine (1.1-1.5 equiv.)Wide range of amines can be used.
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common Pd(0) and Pd(II) precursors. [12]
Ligand XPhos, RuPhos, or BINAP (2-8 mol%)Bulky ligands promote reductive elimination. [13]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.)Strong, non-nucleophilic base is required. [12]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents are preferred.
Temperature 80-120 °CThermal energy needed to drive the reaction.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from oxidation.
Detailed Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the 8-bromopyrazolotriazine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.2 equiv.) followed by anhydrous, degassed toluene.

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours, or until the reaction is complete as determined by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the resulting residue by column chromatography to obtain the 8-aminopyrazolotriazine derivative.

Heck Reaction: Vinylation of the Pyrazolotriazine Core

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene. [14]This reaction allows for the introduction of vinyl groups onto the pyrazolotriazine scaffold, which can then be further manipulated.

Expert Insights & Causality:

For electron-deficient heteroaryl bromides, the Heck reaction can be challenging. Catalyst systems that are highly active and stable at elevated temperatures are often required. Phosphine-free catalyst systems or those employing robust ligands like N-heterocyclic carbenes (NHCs) can be advantageous. A base is required to regenerate the active Pd(0) catalyst at the end of the cycle. [14]Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used. The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like DMF or NMP often being effective.

Data Summary: Heck Reaction Conditions
ParameterConditionRationale
Substrate 8-Bromopyrazolotriazine derivativeElectron-withdrawing nature of the core can aid oxidative addition.
Coupling Partner Alkene (e.g., acrylate, styrene) (1.5-2.0 equiv.)Activated alkenes are typically used.
Catalyst Pd(OAc)₂ (2-5 mol%)A common and versatile Pd(II) precursor.
Ligand P(o-tol)₃ or PPh₃ (4-10 mol%) or phosphine-freeLigands can stabilize the catalyst and promote the reaction.
Base Et₃N, K₂CO₃, or NaOAc (2-3 equiv.)Regenerates the Pd(0) catalyst. [14]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are often preferred.
Temperature 100-140 °CHigher temperatures are often necessary.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation.
Detailed Protocol: Heck Reaction

Step-by-Step Methodology:

  • In a sealed tube, combine the 8-bromopyrazolotriazine (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), P(o-tol)₃ (0.06 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add the alkene (1.5 equiv.) and anhydrous DMF.

  • Seal the tube tightly and heat in an oil bath at 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the 8-vinylpyrazolotriazine.

Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group onto the pyrazolotriazine core opens up a wealth of synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer reaction.

Expert Insights & Causality:

A significant challenge in palladium-catalyzed cyanation is the potential for cyanide to poison the catalyst. To circumvent this, various strategies have been developed. Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can maintain a low concentration of free cyanide in solution, minimizing catalyst deactivation. [1]The use of specific ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can also be beneficial. Additives like zinc dust or zinc formate can help to regenerate the active Pd(0) catalyst. [3]

Data Summary: Palladium-Catalyzed Cyanation Conditions
ParameterConditionRationale
Substrate 8-Bromopyrazolotriazine derivativeA good substrate for this transformation.
Cyanide Source Zn(CN)₂ (0.6-1.0 equiv.) or K₄[Fe(CN)₆] (0.5-0.7 equiv.)Less toxic and helps prevent catalyst poisoning. [1]
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd/C (2-5 mol%)Both homogeneous and heterogeneous catalysts can be used. [3]
Ligand dppf (2-6 mol%)An effective ligand for cyanation reactions.
Solvent DMAc, DMF, or NMP (anhydrous)Polar aprotic solvents are suitable.
Temperature 100-140 °CThermal energy is required for the reaction.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst system.
Detailed Protocol: Palladium-Catalyzed Cyanation

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the 8-bromopyrazolotriazine (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), Pd₂(dba)₃ (0.02 equiv.), and dppf (0.04 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed DMAc.

  • Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 6-18 hours.

  • Monitor the reaction by LC-MS. Once complete, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 8-cyanopyrazolotriazine.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed herein represent a powerful toolkit for the synthetic chemist working with the pyrazolotriazine scaffold. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently generate a diverse array of novel analogues for biological evaluation. The protocols provided are intended as a robust starting point, and optimization may be required for specific substrates. With these methods in hand, the path to new discoveries in drug development is significantly broadened.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Weiss, D. T., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
  • Elie, J., Fruit, C., & Besson, T. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[8][12]riazines. Molecules, 23(11), 2949.

  • Legrand, F., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-374.
  • Kumar, A., & Singh, V. K. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kumar, A., & Singh, V. K. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 11(1), 1-20.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6852.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
  • Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • van der Lee, A., et al. (2021). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 86(15), 10243-10252.
  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry, 223, 113537.
  • Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8685-8698.
  • Gudmundsson, K. S., Johns, B. A., & Weatherhead, J. (2009). Pyrazolopyrimidines and pyrazolotriazines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 19(19), 5689-5692.
  • Weiss, D. T., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2853-2863.
  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2015). Tetrahedron Letters, 56(40), 5434-5438.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2021). The Journal of Organic Chemistry, 86(17), 11655-11665.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(28), 11662-11673.
  • Liu, S., et al. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 14(12), 3056-3059.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2015). Molecules, 20(8), 14868-14882.

Sources

Application Notes and Protocols: Leveraging 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Specificity and the Promise of Novel Scaffolds

Protein kinases are a ubiquitous class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued drug target families. While significant successes have been achieved, challenges such as acquired resistance and off-target effects necessitate a continuous search for novel chemical matter. The pyrazolo[1,5-a]triazine scaffold has emerged as a promising privileged structure in medicinal chemistry. As a purine bioisostere, it effectively mimics the biophysicochemical properties of the purine ring, which is central to the structure of ATP, the natural substrate for kinases.[1] This mimicry, combined with its synthetic tractability, makes the pyrazolo[1,5-a]triazine core an excellent starting point for developing potent and selective kinase inhibitors.[1][2] Indeed, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have already yielded clinically approved drugs targeting Tropomyosin receptor kinases (Trks).[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one as a foundational scaffold in kinase inhibitor screening campaigns. The strategic placement of a bromine atom at the 8-position offers a versatile chemical handle for rapid library synthesis through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This document will detail the rationale, experimental design, and step-by-step protocols for leveraging this compound in both biochemical and cell-based kinase assays.

The Strategic Advantage of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one in Kinase Inhibitor Design

The design of effective kinase inhibitors often hinges on the core scaffold's ability to anchor within the ATP-binding pocket and the strategic elaboration of substituents to achieve potency and selectivity. 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is an ideal starting point for several reasons:

  • Fragment-Based Potential: With a low molecular weight, it aligns with the principles of fragment-based drug discovery (FBDD), a powerful strategy for identifying initial hits that can be optimized into potent leads.[4][5][6]

  • Scaffold Hopping Opportunities: For established kinase targets, this scaffold offers a novel core for "scaffold hopping," a technique used to generate new intellectual property and potentially overcome resistance mechanisms or improve pharmacokinetic properties.[7][8][9][10][11]

  • Synthetic Versatility: The C8-bromo group is a key feature, allowing for the introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This facilitates the rapid generation of a focused library of analogs for SAR exploration.

Experimental Design: A Tiered Approach to Screening

A successful kinase inhibitor screening campaign employing 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one should follow a logical, tiered approach to efficiently identify and characterize potent and selective inhibitors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Cellular Activity A Compound Preparation (8-bromo-3H-pyrazolo[1,5-a]triazin-4-one Library) B High-Throughput Biochemical Assay (e.g., Kinase-Glo®) A->B Single concentration screen C Dose-Response Analysis (Biochemical IC50 Determination) B->C Confirmed Hits D Orthogonal Biochemical Assay (e.g., TR-FRET) C->D Potent Hits E Kinase Selectivity Profiling (Panel of related kinases) D->E Confirmed Potent Hits F Cell-Based Assay (Target Engagement & Pathway Inhibition) E->F Selective Hits G Lead Optimization F->G Lead Candidates G cluster_0 No Inhibition cluster_1 Inhibition A Kinase + ATP + Substrate-Acceptor B Phosphorylated Substrate-Acceptor A->B Phosphorylation D High TR-FRET Signal B->D C Donor-Antibody C->D E Kinase + Inhibitor + ATP + Substrate-Acceptor F No Phosphorylation E->F No Reaction H Low TR-FRET Signal F->H G Donor-Antibody G->H

Figure 2: Principle of a TR-FRET kinase inhibition assay.

Step-by-Step Methodology (IC50 Determination):

  • Compound Dilution Series:

    • For each confirmed hit, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Procedure:

    • Follow the same general procedure as the primary screen (Protocol 1) or the specific TR-FRET protocol. Instead of a single concentration, plate the dilution series of the compounds.

  • Data Analysis:

    • Calculate the % inhibition for each concentration of the compound.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound IDPrimary Screen (% Inhibition @ 10µM)Biochemical IC50 (µM) - Kinase-Glo®Orthogonal IC50 (µM) - TR-FRET
8-bromo-scaffold 12.5> 100> 100
Analog-A-001 85.20.250.31
Analog-B-004 78.91.11.5
Analog-C-012 92.10.080.11
Staurosporine99.80.0050.007
Table 1: Example data from a primary screen and subsequent IC50 determination for a hypothetical library derived from the 8-bromo-pyrazolo[1,5-a]triazin-4-one scaffold.

Protocol 3: Cell-Based Target Engagement and Pathway Modulation

A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor permeability, efflux, or intracellular metabolism. Therefore, cell-based assays are essential to validate hits. [12][13]A cellular thermal shift assay (CETSA) or a target phosphorylation assay can confirm target engagement and downstream pathway modulation.

Principle of a Western Blot-based Phospho-Substrate Assay:

This assay measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within intact cells. A decrease in the phosphorylated substrate signal indicates effective target inhibition.

Materials:

  • Cancer cell line known to have active signaling through the kinase of interest.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and DMSO vehicle control) for a specified time (e.g., 2 hours). If the pathway is stimulated by a growth factor, add it for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody for the total substrate protein to confirm equal loading.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total substrate.

  • Normalize the phospho-substrate signal to the total substrate signal for each treatment.

  • Determine the cellular IC50 by plotting the normalized phospho-signal against the compound concentration.

G cluster_0 Signaling Cascade Receptor Growth Factor Receptor KinaseX Target Kinase (Kinase X) Receptor->KinaseX Activation Substrate Downstream Substrate KinaseX->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 8-bromo-pyrazolo[1,5-a]triazin-4-one Analog Inhibitor->KinaseX Inhibition

Figure 3: A simplified signaling pathway illustrating the point of intervention for a kinase inhibitor.

Conclusion and Future Directions

8-bromo-3H-pyrazolo[1,5-a]triazin-4-one represents a valuable and versatile starting point for the discovery of novel kinase inhibitors. Its utility as a fragment or scaffold for library synthesis, combined with a systematic screening cascade, provides a robust framework for identifying potent and selective lead compounds. By progressing from high-throughput biochemical assays to orthogonal confirmation and finally to cell-based validation, researchers can confidently advance hits from this promising chemical series. Subsequent lead optimization efforts would focus on medicinal chemistry strategies to improve potency, selectivity, and drug-like properties, ultimately aiming to develop next-generation therapeutics for kinase-driven diseases.

References

  • Time Information. Google.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. National Institutes of Health.
  • 8-bromo-3H,4H-pyrazolo[1,5-a]t[2][14]riazin-4-one [1370008-37-9]. King-Pharm. Retrieved January 19, 2026, from

  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. Wiley Online Library.
  • Pyrazolo[1,5-a]t[2][14]riazine based scaffold as purine analogues with diverse biological activity. ResearchGate. Retrieved January 19, 2026, from

  • Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors. PubMed.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Europe PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Kinase assays. BMG LABTECH.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[15][16]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Retrieved January 19, 2026, from

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Kinase-Glo® Luminescent Kinase Assays. Promega Corporation.
  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer.
  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[15][16]riazin-7(6H). National Institutes of Health. Retrieved January 19, 2026, from

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Cell-based test for kinase inhibitors. INiTS.
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed.
  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Institutes of Health.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ACS Publications.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
  • Kinase Screening Assay Services. Reaction Biology.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Corporation.
  • Drugging Challenging Cancer Targets Using Fragment-Based Methods. Chemical Reviews.
  • FRET and TR-FRET Assays. ICE Bioscience.
  • Fragment-based design of kinase inhibitors: a practical guide. PubMed.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research.
  • TR-FRET Assay Principle. Poly-Dtech.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • Kinase-Glo® Luminescent Kinase Assay Platform Protocol. Promega Corporation.
  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI.
  • Stages of the fragment screening cascade: (i) preliminary screening,... ResearchGate.

Sources

The Emergence of Pyrazolo[1,5-a]triazines as Potent CDK7 Inhibitors in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeting Pancreatic Ductal Adenocarcinoma

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate.[1] A significant contributor to its aggressive nature and therapeutic resistance is the dysregulation of the cell cycle and transcriptional machinery.[2] In this context, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical therapeutic target.[1] CDK7 is a master regulator with a dual role: it acts as a CDK-activating kinase (CAK) to promote cell cycle progression and is a crucial component of the transcription factor IIH (TFIIH), which phosphorylates RNA polymerase II to initiate transcription.[3] The pyrazolo[1,5-a]triazine scaffold has recently gained prominence as a source of potent and selective CDK7 inhibitors, offering a promising new avenue for therapeutic intervention in PDAC.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrazolo[1,5-a]triazine derivatives in pancreatic cancer research, detailing their mechanism of action and providing robust protocols for their preclinical evaluation.

Mechanism of Action: Dual Disruption of Cell Cycle and Transcription

Pyrazolo[1,5-a]triazine derivatives exert their anti-cancer effects in pancreatic cancer primarily through the potent and selective inhibition of CDK7.[1][2] This inhibition disrupts two fundamental cellular processes that are hijacked by cancer cells to sustain their uncontrolled growth and proliferation.

As a key component of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through the various phases of the cell cycle.[3] By inhibiting CDK7, pyrazolo[1,5-a]triazines prevent the activation of these downstream CDKs, leading to cell cycle arrest.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Simultaneously, CDK7's role within the TFIIH complex is to phosphorylate the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription.[3] Inhibition of this function by pyrazolo[1,5-a]triazines leads to a global suppression of transcription. Notably, cancer cells are often highly dependent on the continuous transcription of oncogenes and anti-apoptotic genes. Therefore, the transcriptional suppression induced by these compounds preferentially affects cancer cells, leading to the downregulation of key survival proteins and ultimately triggering apoptosis.[1][2]

CDK7_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 Cyclin D CDK2 CDK2 Cyclin E/A CDK4_6->CDK2 CDK1 CDK1 Cyclin B CDK2->CDK1 Progression G1/S/G2/M Progression CDK1->Progression RNAPII RNA Polymerase II Transcription Gene Transcription (Oncogenes, Survival Genes) RNAPII->Transcription TFIIH TFIIH Complex TFIIH->RNAPII Phosphorylation (Ser5/Ser7) CDK7 CDK7 Cyclin H MAT1 CDK7->CDK4_6 Activation CDK7->CDK2 Activation CDK7->CDK1 Activation CDK7->TFIIH Component of Pyrazolo Pyrazolo[1,5-a]triazines Pyrazolo->CDK7

Figure 1: Mechanism of action of pyrazolo[1,5-a]triazines in pancreatic cancer.

Application Notes: Preclinical Evaluation of Pyrazolo[1,5-a]triazine Derivatives

The preclinical assessment of novel pyrazolo[1,5-a]triazine derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action in pancreatic cancer cell lines.

Antiproliferative Activity

A primary evaluation of these compounds is to determine their ability to inhibit the growth of pancreatic cancer cells. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 (µM) after 72hCitation
Derivative 1b SUIT 2.280.2[2]
Derivative 1c SUIT 2.280.4[2]
Derivative 1d SUIT 2.280.3[2]
Derivative 1e SUIT 2.280.5[2]
Derivative 1g SUIT 2.280.6[2]
Derivative 1h SUIT 2.280.8[2]
Derivative 1i SUIT 2.281.6[2]
Derivative 1j SUIT 2.281.0[2]
Derivative 1b PATU-T0.5[2]
Derivative 1g PANC-11.58[3]

Table 1: Antiproliferative activity of selected pyrazolo[1,5-a]triazine derivatives against various pancreatic cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

Effective anti-cancer agents should induce programmed cell death (apoptosis) in cancer cells. Pyrazolo[1,5-a]triazine derivatives have been shown to induce apoptosis and disrupt the cell cycle in pancreatic cancer cells.[1][2] These effects can be quantified using flow cytometry-based assays.

Inhibition of Cell Migration

The metastatic potential of cancer is a key determinant of patient outcomes. The ability of pyrazolo[1,5-a]triazines to inhibit the migration of pancreatic cancer cells is a critical indicator of their potential to prevent metastasis.[2]

Target Engagement: CDK7 Inhibition

Direct confirmation of the compound's mechanism of action is achieved by measuring the inhibition of CDK7 kinase activity.[1][2] This can be performed using in vitro kinase assays with purified recombinant CDK7.

Experimental_Workflow start Synthesized Pyrazolo[1,5-a]triazine Derivatives screen Primary Screening: Antiproliferative Activity (MTT Assay) (e.g., PANC-1, SUIT 2.28, PATU-T) start->screen select Select Lead Compounds (Based on low IC50 values) screen->select mechanistic Mechanistic Studies select->mechanistic apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanistic->cell_cycle migration Cell Migration Assay (Wound Healing Assay) mechanistic->migration target Target Engagement: CDK7 Kinase Inhibition Assay mechanistic->target invivo In Vivo Studies (Xenograft Models) apoptosis->invivo migration->invivo target->invivo

Figure 2: General experimental workflow for evaluating pyrazolo[1,5-a]triazine derivatives.

Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of pyrazolo[1,5-a]triazine derivatives on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, SUIT 2.28, PATU-T)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[1,5-a]triazine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the pyrazolo[1,5-a]triazine compounds in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of pyrazolo[1,5-a]triazine derivatives on the migratory capacity of pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines

  • Complete culture medium

  • Pyrazolo[1,5-a]triazine compounds

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh culture medium containing the pyrazolo[1,5-a]triazine compound at a non-toxic concentration (e.g., below the IC50). Include a vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Capture images of the same field at various time points (e.g., 4, 8, 12, and 24 hours).

  • Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the initial width.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by pyrazolo[1,5-a]triazine derivatives.

Materials:

  • Pancreatic cancer cell lines

  • Complete culture medium

  • Pyrazolo[1,5-a]triazine compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the pyrazolo[1,5-a]triazine compound at various concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 4: In Vitro CDK7 Kinase Assay

This protocol measures the direct inhibitory effect of pyrazolo[1,5-a]triazine derivatives on CDK7 activity.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 enzyme

  • CDK7 substrate (e.g., a peptide substrate)

  • ATP

  • Kinase assay buffer

  • Pyrazolo[1,5-a]triazine compounds

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the pyrazolo[1,5-a]triazine compounds in kinase assay buffer.

  • In a 384-well plate, add the compound dilutions, the recombinant CDK7 enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescent signal using a luminometer.

  • Calculate the percentage of CDK7 inhibition for each compound concentration and determine the IC50 value.

Conclusion

Pyrazolo[1,5-a]triazines represent a highly promising class of compounds for the treatment of pancreatic cancer due to their potent inhibition of CDK7. Their dual mechanism of action, disrupting both cell cycle progression and transcription, provides a powerful strategy to combat the aggressive nature of PDAC. The protocols detailed in this guide offer a robust framework for the preclinical evaluation of novel pyrazolo[1,5-a]triazine derivatives, enabling researchers to systematically assess their therapeutic potential and advance the development of new, effective treatments for this devastating disease.

References

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). ChemMedChem. [Link]

  • 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines: synthesis and anticancer activity. (2020). Biopolymers and Cell. [Link]

  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). PubMed. [Link]

  • Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. (n.d.). PubMed. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). ResearchGate. [Link]

Sources

Development of CDK7 Inhibitors Using a Pyrazolo[1,5-a]triazine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting CDK7 in Oncology with Pyrazolo[1,5-a]triazine Inhibitors

Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal and compelling target in oncology due to its dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1] As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle. Furthermore, CDK7 is an integral part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation of transcription.[1] This dual functionality makes CDK7 a master regulator of cell proliferation and gene expression, processes that are frequently dysregulated in cancer.

The pyrazolo[1,5-a]triazine scaffold has been identified as a promising chemical starting point for the development of potent and selective CDK7 inhibitors. This heterocyclic system serves as a bioisostere of the natural purine core of ATP, allowing for competitive binding to the kinase domain of CDK7.[2] Modifications to this scaffold have led to the synthesis of derivatives with significant anti-proliferative activity in various cancer models, particularly in aggressive malignancies like pancreatic ductal adenocarcinoma (PDAC).[3][4] These compounds have been shown to induce cell cycle arrest, promote apoptosis, and inhibit cell migration, underscoring their therapeutic potential.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel CDK7 inhibitors based on the pyrazolo[1,5-a]triazine scaffold. It offers detailed, field-proven protocols for key in vitro and in vivo assays, explains the scientific rationale behind experimental choices, and presents data in a clear and accessible format.

I. Synthesis of Pyrazolo[1,5-a]triazine Derivatives

The synthesis of pyrazolo[1,5-a]-1,3,5-triazine derivatives is a critical first step in the development of novel CDK7 inhibitors. A general and efficient synthetic pathway often starts from 5-aminopyrazole intermediates.[5]

Rationale for Synthetic Strategy:

The chosen synthetic route is designed for its efficiency and versatility, allowing for the introduction of diverse substituents at key positions of the pyrazolo[1,5-a]triazine core. This modularity is crucial for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The reaction conditions are selected to ensure good yields and purity of the final compounds.

General Synthetic Scheme:

A representative synthetic pathway for the preparation of new pyrazolo[1,5-a]-1,3,5-triazine derivatives is outlined below.[6] This multi-step synthesis typically involves the condensation of a 5-aminopyrazole with a suitable reagent to form the triazine ring.

A 5-Aminopyrazole Intermediate B DMF-DMA 1,4-dioxane, reflux A->B i) C Enaminone Intermediate B->C D Cyanamide, NaH DMSO, reflux C->D ii) E Pyrazolo[1,5-a]-1,3,5-triazine Core D->E F Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) E->F iii) G Final Pyrazolo[1,5-a]triazine CDK7 Inhibitor F->G

Caption: General synthetic workflow for pyrazolo[1,5-a]triazine derivatives.

Reagents and Conditions:

  • i) DMF-DMA in 1,4-dioxane, reflux, 1–6 h.[6]

  • ii) Cyanamide, NaH in DMSO, reflux, 1–2.5 h.[6]

  • iii) Various cross-coupling reactions to introduce diversity at specific positions of the heterocyclic core.

II. In Vitro Characterization of Pyrazolo[1,5-a]triazine CDK7 Inhibitors

A series of in vitro assays are essential to characterize the potency, selectivity, and cellular effects of the synthesized compounds.

A. Enzymatic Assay: CDK7 Kinase Activity

Rationale: The primary mechanism of action of these compounds is the direct inhibition of CDK7's kinase activity. The ADP-Glo™ Kinase Assay is a robust and sensitive method to quantify this inhibition by measuring the amount of ADP produced in the kinase reaction.

Protocol: ADP-Glo™ CDK7 Kinase Assay

  • Reagent Preparation:

    • Prepare a 1x Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Dilute the recombinant human CDK7/Cyclin H/MAT1 enzyme complex in Kinase Reaction Buffer to the desired concentration.

    • Prepare a solution of the substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain) and ATP in Kinase Reaction Buffer.

    • Prepare serial dilutions of the pyrazolo[1,5-a]triazine inhibitor in the desired solvent (e.g., DMSO) and then dilute in Kinase Reaction Buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µl of the inhibitor solution or vehicle control (DMSO) to the wells.

    • Add 2 µl of the CDK7 enzyme solution to each well.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

A Prepare Reagents: - CDK7 Enzyme - Substrate/ATP Mix - Inhibitor Dilutions B Dispense Inhibitor/Vehicle (1 µl) A->B C Add CDK7 Enzyme (2 µl) B->C D Add Substrate/ATP Mix (2 µl) C->D E Incubate (e.g., 60 min, RT) D->E F Add ADP-Glo™ Reagent (5 µl) E->F G Incubate (40 min, RT) F->G H Add Kinase Detection Reagent (10 µl) G->H I Incubate (30 min, RT) H->I J Measure Luminescence I->J K Calculate % Inhibition & IC₅₀ J->K

Caption: Workflow for the ADP-Glo™ CDK7 Kinase Assay.

B. Cell-Based Assays

Rationale: Moving from a biochemical to a cellular context is crucial to assess the compound's ability to penetrate cell membranes and exert its effect in a more complex biological environment.

1. Cell Viability Assay (MTS/MTT)

Rationale: This assay determines the concentration at which the inhibitor reduces the viability of cancer cells, providing a measure of its cytotoxic or cytostatic potency (IC₅₀).

Protocol: MTS Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., PANC-1, SUIT-2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]triazine inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µl of the medium containing the inhibitor or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTS Reagent Addition and Incubation:

    • Add 20 µl of MTS reagent to each well.

    • Incubate at 37°C for 1-4 hours, or until a color change is apparent.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

2. Cell Cycle Analysis

Rationale: Given CDK7's role in cell cycle regulation, it is expected that its inhibition will lead to cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is the standard method to analyze the distribution of cells in different phases of the cell cycle.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the inhibitor at various concentrations (e.g., 1x and 4x IC₅₀) for a defined period (e.g., 24 hours).

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay

Rationale: Effective anti-cancer agents should induce programmed cell death (apoptosis). The Annexin V/PI dual staining assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Treat cells with the inhibitor as described for the cell cycle analysis.

    • Harvest both floating and adherent cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

C. Target Engagement and Downstream Signaling: Western Blotting

Rationale: Western blotting is used to confirm that the inhibitor is engaging its target (CDK7) and modulating the downstream signaling pathways as expected. This provides crucial mechanistic insights.

Protocol: Western Blotting for CDK7 Pathway Markers

  • Protein Extraction:

    • Treat cells with the inhibitor for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:

      • Phospho-CDK1 (Thr161)

      • Phospho-CDK2 (Thr160)

      • Phospho-RNA Polymerase II CTD (Ser5/Ser7)

      • Phospho-Rb (Ser807/811)

      • Apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3)

      • A loading control (e.g., GAPDH, β-actin)

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation.

III. In Vivo Evaluation of Pyrazolo[1,5-a]triazine CDK7 Inhibitors

Rationale: In vivo studies are essential to assess the anti-tumor efficacy, pharmacokinetics, and tolerability of the lead compounds in a living organism. Pancreatic cancer xenograft models are commonly used for this purpose.

Protocol: Pancreatic Cancer Xenograft Model

  • Cell Preparation and Implantation:

    • Culture human pancreatic cancer cells (e.g., PANC-1) to 80-90% confluency.

    • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Inhibitor Formulation and Administration:

    • Formulate the pyrazolo[1,5-a]triazine inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the inhibitor to the treatment group according to a predetermined dosing schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Efficacy and Tolerability Assessment:

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Analyze the data for statistical significance.

IV. Data Presentation

Table 1: In Vitro Activity of Representative Pyrazolo[1,5-a]triazine CDK7 Inhibitors in Pancreatic Cancer Cell Lines
Compound IDCell LineIC₅₀ (µM)Reference
Derivative 1gSUIT 2.280.19[5]
Derivative 1gPATU-T0.35[5]
Derivative 1gPANC-10.87[5]
Derivative 1bSUIT 2.280.23[5]
Derivative 1bPATU-T0.41[5]
Derivative 1bPANC-11.05[5]

V. Visualization of Pathways and Workflows

cluster_0 CDK7 in Cell Cycle Progression cluster_1 CDK7 in Transcription CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) CDK46 CDK4/6 CDK7->CDK46 P CDK2 CDK2 CDK7->CDK2 P CDK1 CDK1 CDK7->CDK1 P Rb Rb CDK46->Rb P CDK2->Rb P G2_M G2/M Transition CDK1->G2_M Promotes G1_S G1/S Transition E2F E2F Rb->E2F Inhibits E2F->G1_S Promotes TFIIH TFIIH Complex CDK7_TFIIH CDK7 TFIIH->CDK7_TFIIH RNAPII RNA Polymerase II CDK7_TFIIH->RNAPII P (Ser5/7) Transcription Gene Transcription RNAPII->Transcription Initiates Inhibitor Pyrazolo[1,5-a]triazine CDK7 Inhibitor Inhibitor->CDK7 Inhibitor->CDK7_TFIIH

Caption: Dual role of CDK7 in cell cycle and transcription, and the point of intervention by pyrazolo[1,5-a]triazine inhibitors.

VI. Conclusion and Future Directions

The pyrazolo[1,5-a]triazine scaffold represents a versatile and promising starting point for the development of potent and selective CDK7 inhibitors. The protocols outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of these compounds, from initial synthesis and biochemical characterization to in vivo efficacy studies. By systematically applying these methodologies, researchers can effectively identify and advance lead candidates with the potential to become novel anti-cancer therapeutics. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and safety profiles, as well as exploring their potential in combination with other anti-cancer agents to overcome drug resistance.[7]

VII. References

  • Carbone, D., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]

  • Yang, A., et al. (2022). Therapeutic efficacy of selective CDK7 inhibition in pancreatic cancer mediated by induction of R-loop formation, DNA replication stress and genomic instability. Cancer Research. [Link]

  • Hassan, A. E., et al. (2023). Newly synthesized pyrazolo[1,5‐a]pyrimidine derivatives as CDK inhibitors. ResearchGate. [Link]

  • Carbone, D., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. [Link]

  • Carbone, D., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. National Institutes of Health. [Link]

  • Abdel-Gawad, N. M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link]

  • Wang, Y., et al. (2022). CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer. National Institutes of Health. [Link]

  • Burns, C. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]

  • Patel, H., et al. (2020). CDK7 inhibitors as anticancer drugs. PMC. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Hassan, A. E., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

  • Carbone, D., et al. (2025). Novel Pyrazolo [1,5-a]−1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Amsterdam UMC. [Link]

  • Sharma, M. R., et al. (2022). Trial in progress: Phase I study of SY-5609, a potent, selective CDK7 inhibitor, with initial expansion in adults with metastatic pancreatic cancer. ASCO Publications. [Link]

  • Battistutta, R., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][3][4][9]triazine derivatives as potent inhibitors of protein kinase CK2. PubMed. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Wang, H., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PMC. [Link]

  • Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]

  • Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. PMC. [Link]

  • Ang, X. Y., et al. (2013). Synthesis of pyrazolo[1,5-a][3][4][9]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]

  • Grelik, M., et al. (2023). A novel trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. eatris-cz. [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). General synthetic pathway for the preparation of the new pyrazolo... ResearchGate. [Link]

  • Wang, Y., et al. (2020). Preclinical models of pancreatic ductal adenocarcinoma: challenges and opportunities in the era of precision medicine. Journal of Hematology & Oncology. [Link]

  • Zare, H., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]

  • Oumata, N., et al. (2008). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Organic & Biomolecular Chemistry. [Link]

  • Carbone, D., et al. (2025). Novel Pyrazolo [1,5-A]-1,3,5-Triazine Derivatives as Cdk7 Inhibitors: Synthesis and Biological Insights in Pdac Models. ResearchGate. [Link]

  • Gornowicz, A., et al. (2021). Chiral Pyrazolo[4,3-e][3][5][8]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Semantic Scholar. [Link]

  • Dolle, F., et al. (2025). Pyrazolo[1,5-a][3][4][9]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Gornowicz, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Fischer, J., et al. (2022). Synthesis of new pyrazolo[3][8][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]

  • Gornowicz, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC. [Link]

Sources

Application Notes and Protocols for Evaluating the Biological Activity of Pyrazolotriazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolotriazine Scaffolds

Pyrazolotriazines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The unique structural arrangement of the pyrazole and triazine rings provides a versatile scaffold for the development of novel therapeutic agents.[1] Researchers have successfully synthesized various isomeric forms of pyrazolotriazines, each demonstrating a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][3][4]

The mechanism of action of pyrazolotriazine derivatives is often attributed to their ability to interact with various biological targets, such as protein kinases, carbonic anhydrases, and other enzymes involved in critical cellular pathways.[5][6][7] For instance, certain pyrazolotriazine sulfonamides have shown potent inhibitory activity against cyclin-dependent kinases (CDKs) and carbonic anhydrase isoenzymes IX and XII, which are frequently overexpressed in tumors.[6] This has led to their investigation as promising anticancer agents.

This guide provides a comprehensive overview of the key assay methods for evaluating the biological activity of pyrazolotriazine compounds, with a focus on anticancer and enzyme inhibition studies. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to explore the therapeutic potential of this important class of molecules.

Part 1: Assays for Anticancer Activity

The evaluation of the anticancer properties of pyrazolotriazine compounds typically involves a tiered approach, starting with in vitro cytotoxicity screening, followed by more detailed mechanistic studies to elucidate the mode of action.

Cell Viability and Cytotoxicity Assays

A fundamental first step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase.[8] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, HCT 116, PC-3, BxPC-3) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.[8][10]

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.[10]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazolotriazine compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8][10]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[8][11]

Table 1: Example IC₅₀ Values of Pyrazolotriazine Sulfonamides against Various Cancer Cell Lines

CompoundHeLa (IC₅₀, µM)HCT 116 (IC₅₀, µM)PC-3 (IC₅₀, µM)BxPC-3 (IC₅₀, µM)
MM129-0.39 - 0.60.17 - 0.360.13 - 0.26
MM130-0.39 - 0.60.17 - 0.360.13 - 0.26
MM131-0.39 - 0.60.17 - 0.360.13 - 0.26

Data synthesized from multiple sources for illustrative purposes.[8]

Apoptosis Assays

Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[7] Several assays can be used to determine if a pyrazolotriazine compound induces apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment:

    • Seed and treat cells with the pyrazolotriazine compound as described in the MTT assay protocol.

    • Include positive and negative controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Causality: Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3, -8, and -9, can provide insights into the apoptotic pathway being activated.[7][12]

Protocol: Fluorometric Caspase Activity Assay

  • Cell Lysis:

    • Treat cells with the pyrazolotriazine compound.

    • Lyse the cells to release the caspases.

  • Enzymatic Reaction:

    • Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7, IETD-AFC for caspase-8, or LEHD-AFC for caspase-9) to the cell lysate.

    • Incubate the reaction at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence of the cleaved substrate using a fluorometer. The fluorescence intensity is proportional to the caspase activity.

Diagram 1: Apoptosis Induction Pathway

G Pyrazolotriazine Pyrazolotriazine ROS Reactive Oxygen Species (ROS) Pyrazolotriazine->ROS Mitochondria Mitochondria Pyrazolotriazine->Mitochondria Caspase8 Caspase-8 Pyrazolotriazine->Caspase8 ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Assay Plate Preparation cluster_1 Reaction & Detection Kinase Kinase (e.g., CDK2) ATP Add ATP (Initiate Reaction) Kinase->ATP Substrate Substrate (e.g., Histone H1) Substrate->ATP Compound Pyrazolotriazine Compound Compound->ATP Incubate Incubate ATP->Incubate Detect Detect Phosphorylation Incubate->Detect Data_Analysis Data Analysis (IC50 Determination) Detect->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Carbonic Anhydrase Inhibition Assays

Context: Carbonic anhydrases (CAs) are involved in pH regulation and are overexpressed in some tumors, contributing to their survival and proliferation. [6] Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

  • Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by a change in the absorbance of a pH indicator.

  • Instrumentation: A stopped-flow spectrophotometer is required for this assay.

  • Assay Procedure:

    • Solutions of the CA enzyme and the pyrazolotriazine inhibitor are mixed.

    • This mixture is then rapidly mixed with a CO₂ solution.

    • The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time.

  • Data Analysis:

    • The initial rates of the reaction are calculated.

    • The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentration.

Table 2: Example Inhibition Constants (Ki) of Pyrazolotriazine Sulfonamides against Carbonic Anhydrase Isozymes

CompoundhCA IX (Ki, nM)hCA XII (Ki, nM)
12b24.4-
12i-5.5
12p15.4-
12r-3.8

Data synthesized from multiple sources for illustrative purposes. [6]

Part 3: In Vivo Evaluation

Promising pyrazolotriazine compounds identified from in vitro assays should be further evaluated in vivo to assess their efficacy and safety in a whole-organism context. [13][14]

Xenograft Models for Anticancer Efficacy

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the antitumor activity of new compounds.

Protocol: Human Tumor Xenograft Study

  • Cell Implantation:

    • Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size.

  • Compound Administration:

    • Randomly assign the tumor-bearing mice to treatment groups (vehicle control and pyrazolotriazine compound).

    • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Endpoint:

    • Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study is typically terminated when the tumors in the control group reach a certain size.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • At the end of the study, the tumors can be excised and weighed.

Conclusion and Future Directions

The assay methods described in this guide provide a robust framework for the preclinical evaluation of pyrazolotriazine compounds. The versatility of the pyrazolotriazine scaffold continues to inspire the design and synthesis of new derivatives with improved potency and selectivity. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their potential in combination therapies. As our understanding of the molecular targets of pyrazolotriazines grows, so too will our ability to develop novel and effective treatments for a range of diseases.

References

  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. (2021). European Journal of Medicinal Chemistry, 223, 113639.
  • Biological Activity Evaluation of Pyrazolo[4,3-e]T[1][5][15]riazine Sulfonamides. (2019). Molecules, 24(6), 1055.

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][5][15]riazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. (2021). International Journal of Molecular Sciences, 22(19), 10733.

  • Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a] [1][10][12]triazine derivatives as potential antioxidant agents. (2022). Journal of Molecular Structure, 1249, 131623.

  • The activity of pyrazolo[4,3-e]t[1][5][15]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][5][15]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2020). Scientific Reports, 10(1), 1-16.

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][5][15]riazine Derivatives. (2018). Molecules, 23(11), 2779.

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][5][15]riazine Sulfonamides and Their Experimental and Computational Biological Studies. (2020). International Journal of Molecular Sciences, 21(18), 6806.

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][5][15]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2020). Molecules, 25(15), 3354.

  • Synthesis, in Vivo Evaluation, and Molecular Modeling Studies of New pyrazolo[5,1-c]b[1][5][15]enzotriazine 5-oxide Derivatives. Identification of a Bifunctional Hydrogen Bond Area Related to the Inverse Agonism. (2009). Journal of Medicinal Chemistry, 52(15), 4668-4682.

  • Cytotoxic activity of some pyrazolo[4,3-e]t[1][5][15]riazines. (2010). Journal of the Chemical Society of Pakistan, 32(2), 226-230.

  • Cytotoxic activity of some Pyrazolo[4,3-e]T[1][5][15]riazines against human cancer cell lines. (2010). Letters in Drug Design & Discovery, 7(4), 246-250.

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][5][15]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2021). Molecules, 26(16), 4991.

  • Effect of the studied compounds on enzyme activities in vitro. (2022).
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). Future Medicinal Chemistry, 16(23), 2487-2505.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
  • Enzyme inhibition activities results. (2022).
  • In vitro cytotoxic effects of the most active pyrazolo[4,3-e]t[1][5][15]riazines against four human cancer cell lines. (2010). ResearchGate.

  • Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. (2024). Journal of Biomolecular Structure and Dynamics, 1-14.
  • Synthesis of pyrazolotriazine and pyrazolotriazole derivatives. (2022).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309873.
  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). Publons.
  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. (2021). MedChemExpress.
  • Biological activities of pyrazoline derivatives--a recent development. (2009). Current Bioactive Compounds, 5(2), 101-119.
  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). Molecules, 28(13), 4975.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(4), 610.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports, 14(1), 1-18.
  • Synthetic Methods of 1H-Pyrazolo[1,2-b]Phthalazine Derivatives. (2022). Current Organic Chemistry, 26(22), 2134-2150.

Sources

A Multi-technique Approach for the Comprehensive Characterization of 8-bromopyrazolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolotriazines represent a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The precise structural characterization of these molecules is paramount for understanding structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. The introduction of a bromine atom at the 8-position of the pyrazolotriazine scaffold imparts specific chemical properties and serves as a crucial handle for further synthetic modifications.

This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous characterization of 8-bromopyrazolotriazines. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each method. The workflow presented herein ensures a self-validating system for structural confirmation, from initial elucidation to definitive three-dimensional arrangement.

Section 1: Primary Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the molecular structure of organic compounds in solution.[1] For 8-bromopyrazolotriazines, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC) experiments provides definitive evidence of the core structure, substituent placement, and connectivity.[2]

Rationale for Experimental Choices

The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is dictated by the solubility of the analyte. DMSO-d₆ is often preferred for highly polar heterocyclic compounds. Chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[2] 2D NMR experiments are indispensable for mapping correlations between protons and carbons, which is critical for assigning signals to specific atoms within the fused ring system.[2][3]

Protocol 1.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the 8-bromopyrazolotriazine sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.[3] Standard acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹H NMR Acquisition: Acquire the spectrum, ensuring adequate signal-to-noise. The spectral width should encompass the expected aromatic and aliphatic regions (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[4]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts.

Protocol 1.2: 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR
  • Pulse Program Selection: Using the same sample, select a standard HMBC pulse sequence on the spectrometer.

  • Parameter Optimization: Optimize the long-range coupling constant (JCH) for which the experiment is sensitive. A value of 8-10 Hz is typically effective for identifying two- and three-bond correlations.

  • Acquisition: Acquire the 2D data set. The experiment time will vary from 1 to several hours depending on the sample concentration and spectrometer.

  • Data Interpretation: Process the 2D spectrum. Cross-peaks in the HMBC spectrum indicate long-range (typically ²J or ³J) couplings between protons and carbons. This is crucial for confirming the connectivity across the pyrazolo and triazine rings and unequivocally placing the bromine atom by identifying protons that show correlations to the carbon atom bearing it.[2]

Data Presentation: Expected NMR Data

The following table summarizes hypothetical but characteristic NMR data for an 8-bromopyrazolotriazine derivative.

Technique Atom Expected Chemical Shift (δ, ppm) Key HMBC Correlations
¹H NMR H on Pyrazole Ring7.5 - 8.5C8, other pyrazole carbons
H on Triazine Ring8.0 - 9.5Adjacent triazine carbons
¹³C NMR C8 (bearing Br)110 - 125Proton on pyrazole ring
Other Aromatic C130 - 160Various ring protons
C=N150 - 165Various ring protons

Section 2: Molecular Weight and Isotopic Confirmation via Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and confirming its elemental composition. For halogenated compounds, MS provides a distinct isotopic signature that serves as powerful evidence for the presence of the halogen.[5]

Rationale for Experimental Choices

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred over low-resolution MS.[6] HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. The key diagnostic feature for an 8-bromopyrazolotriazine is the presence of two molecular ion peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br).[7][8]

Protocol 2.1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion/Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode (for protonated molecules, [M+H]⁺) or negative ion mode, depending on the compound's properties. Ensure the mass range covers the expected molecular weight.

  • Data Analysis:

    • Identify the molecular ion cluster. Look for two peaks separated by approximately 2 Da.

    • Verify that the intensity ratio of these two peaks (M and M+2) is approximately 1:1, which is characteristic of a single bromine atom.[8]

    • Compare the measured accurate mass of the monoisotopic peak (containing ⁷⁹Br) with the theoretical mass calculated for the proposed molecular formula. The mass error should be less than 5 ppm.

Data Presentation: Expected MS Data
Parameter Expected Value Significance
Monoisotopic Mass [M+H]⁺ (⁷⁹Br) Calculated from formulaConfirms elemental composition
Isotopic Peak [M+2+H]⁺ (⁸¹Br) M+H peak + 1.998 DaConfirms presence of Bromine
Intensity Ratio (M:M+2) ~1:1Confirms one Bromine atom[7]
Mass Accuracy < 5 ppmHigh confidence in formula

Section 3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds and for quantifying them in various matrices.[9] A validated reversed-phase HPLC (RP-HPLC) method is critical for quality control.[10][11]

Rationale for Experimental Choices

Reversed-phase chromatography, typically using a C18 stationary phase, is a robust starting point for separating small organic molecules like pyrazolotriazines.[12][13] The mobile phase usually consists of an aqueous component (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (acetonitrile or methanol).[14] Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance.[15] Method validation is performed according to ICH guidelines to ensure the method is reliable and reproducible.[16]

Protocol 3.1: RP-HPLC Method Development and Purity Analysis
  • System Setup: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV or Photo-Diode Array (PDA) detector.

  • Column and Mobile Phase:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Run a scouting gradient to determine the optimal separation conditions (e.g., 5% to 95% B over 20 minutes).

  • Sample Preparation: Prepare a stock solution of the 8-bromopyrazolotriazine in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Inject 5-10 µL of the sample. Set the column temperature to 25-30°C and the flow rate to 1.0 mL/min.[12] Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

  • Purity Calculation: Calculate the purity of the main peak as a percentage of the total peak area of all detected components.

Data Presentation: Typical HPLC Method Parameters
Parameter Typical Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in H₂O; B: Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30 °C
Detection UV at 254 nm
Expected Retention Time Dependent on specific structure and gradient

Section 4: Definitive 3D Structure via Single-Crystal X-ray Crystallography

While spectroscopic methods provide information about connectivity, single-crystal X-ray crystallography offers unparalleled, high-resolution detail of the three-dimensional molecular architecture in the solid state.[17] It is considered the definitive proof of structure, revealing precise bond lengths, bond angles, and intermolecular interactions.[18]

Rationale for Experimental Choices

The success of this technique relies on the ability to grow a high-quality single crystal. The crystal is cooled to low temperatures (e.g., 100-120 K) using a stream of cold nitrogen to minimize thermal vibrations, which results in a higher quality diffraction pattern and a more precise structure.[18]

Protocol 4.1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound.

  • Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.[18]

  • Data Collection: Place the mounted crystal on a diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam (e.g., Mo Kα radiation).[19]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or other algorithms and refined to fit the experimental data.

  • Data Analysis: The final refined structure provides precise atomic coordinates. This information is used to determine bond lengths, bond angles, torsional angles, and to analyze crystal packing and intermolecular interactions like hydrogen bonding or π-stacking.

Data Presentation: Key Crystallographic Parameters
Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
R-factor Measure of agreement between the crystallographic model and the experimental data

Section 5: Integrated Analytical Workflow

The characterization of a novel 8-bromopyrazolotriazine is not a linear process but an integrated workflow where each technique provides complementary information to build a complete and validated data package.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of 8-Bromopyrazolotriazine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) [Structure & Connectivity] Purification->NMR MS HRMS [Molecular Formula & Br presence] Purification->MS HPLC RP-HPLC [Purity & Quantification] Purification->HPLC NMR->MS Confirms Mass MS->HPLC Confirms Purity of Mass Xray X-ray Crystallography [Definitive 3D Structure] HPLC->Xray Provides Pure Material for Crystallization Final Fully Characterized Compound Xray->Final

Caption: Integrated workflow for the characterization of 8-bromopyrazolotriazines.

This workflow begins with synthesis and purification, followed by parallel spectroscopic and chromatographic analyses to build a comprehensive data package, culminating in definitive structural proof.

Conclusion

The rigorous characterization of 8-bromopyrazolotriazines is essential for advancing their development as potential therapeutic agents. By employing an integrated suite of analytical techniques—NMR for structural elucidation, mass spectrometry for molecular formula confirmation, HPLC for purity assessment, and X-ray crystallography for definitive 3D structure determination—researchers can establish a compound's identity and quality with the highest degree of confidence. The protocols and rationale outlined in this guide provide a robust framework for achieving this critical objective.

References

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride.
  • ResearchGate. 13C NMR spectrum of a mixture of pyrazolotriazole 1b and... Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Journal of the Chemical Society, Dalton Transactions. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Available from: [Link]

  • ResearchGate. X-ray crystal structures of compounds (a) 2a (only one... Available from: [Link]

  • PMC - NIH. Structure Elucidation of a Pyrazolo[18][19]pyran Derivative by NMR Spectroscopy. Available from: [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

  • MSU Chemistry. Mass Spectrometry. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... Available from: [Link]

  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray... Available from: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates... Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Available from: [Link]

  • PMC - NIH. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • Austin Publishing Group. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl3). Available from: [Link]

  • Journal of Pharmaceutical Sciences. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Available from: [Link]

  • UPSpace - University of Pretoria. A highly sensitive RP HPLC-PDA analytical method for detection and quantification... Available from: [Link]

  • Hilaris Publisher. Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one (CAS: 1370008-37-9).[1][2] This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we move beyond simple protocols to dissect the intricacies of this synthesis, providing a framework for logical troubleshooting and yield optimization based on established chemical principles and field-proven insights.

The synthesis of pyrazolo[1,5-a][1][3]triazines is of significant interest as this scaffold serves as a bioisosteric substitute for naturally occurring purines, making it a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5] This guide will equip you with the necessary knowledge to navigate the common challenges associated with this specific multi-step synthesis, ensuring reproducibility and high-purity outcomes.

Section 1: Core Synthesis Pathway Overview

The most reliable and commonly adapted route to 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one proceeds via a two-step sequence starting from the key intermediate, 3-amino-5-bromopyrazole. The overall strategy involves the formation of a urea or carbamate intermediate, followed by a base-mediated intramolecular cyclization to form the fused triazinone ring.[6][7]

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Precursor 3-Amino-5-bromopyrazole Reagent1 + Ethoxycarbonyl isocyanate Precursor->Reagent1 Intermediate Ethyl (5-bromo-1H-pyrazol-3-yl) carbamate Intermediate Reagent1->Intermediate Solvent (e.g., THF/DCM) Room Temp Intermediate_ref Carbamate Intermediate Product 8-bromo-3H-pyrazolo [1,5-a]triazin-4-one Reagent2 + Base (e.g., NaOEt) Heat Reagent2->Product Intramolecular Cyclization Intermediate_ref->Reagent2

Caption: General two-step synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My final yield is consistently low (<40%) during the Step 2 cyclization. What are the primary causes and how can I fix this?

Answer: Low yield in the base-mediated cyclization is a frequent challenge. The root cause typically falls into three categories: incomplete reaction, formation of intractable side products, or product degradation.

  • Probable Cause 1: Ineffective Deprotonation/Cyclization. The reaction hinges on the deprotonation of the pyrazole N-H or the carbamate N-H to initiate the nucleophilic attack that closes the triazine ring. An insufficiently strong base or non-optimal reaction conditions will stall the reaction.

    • Solution:

      • Base Selection: Sodium ethoxide (NaOEt) in ethanol is a standard choice.[6] If yields are poor, consider a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like anhydrous THF or DMF. NaH will irreversibly deprotonate the pyrazole, driving the reaction forward. Caution: NaH is highly reactive and must be handled under an inert atmosphere.

      • Temperature Control: While heating is necessary, excessive temperatures can lead to decomposition. Screen temperatures systematically, starting from refluxing ethanol (~78°C) and incrementally increasing if using a higher-boiling solvent like DMF. Monitor reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and stability.

  • Probable Cause 2: Presence of Moisture. Protic contaminants like water will quench the strong base and inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using NaH, wash it with anhydrous hexane before use to remove the protective mineral oil. The synthesis should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Probable Cause 3: Side Reactions. The carbamate intermediate can potentially react intermolecularly or degrade under harsh basic conditions.

    • Solution: Employing a "slow addition" strategy for the base at a moderate temperature can sometimes minimize side product formation. Additionally, ensure the starting carbamate is pure; impurities can catalyze decomposition pathways.

Question 2: I'm having trouble with the synthesis and purification of the 3-amino-5-bromopyrazole precursor. What are the best practices?

Answer: The quality of your starting material is paramount. Issues with this precursor often stem from challenges in regioselectivity during bromination or difficulties in purification.

  • Probable Cause 1: Poor Regioselectivity. Direct bromination of 3-aminopyrazole can lead to a mixture of isomers (e.g., 4-bromo and 5-bromo) and di-brominated products, which are difficult to separate.

    • Solution: A more reliable method is often a Sandmeyer-type reaction starting from a more functionalized pyrazole. For instance, a sequence involving diazotization of a precursor like 3,5-diaminopyrazole can offer better control.[3][8] Alternatively, synthesis pathways that build the brominated pyrazole ring from acyclic precursors often provide superior regiocontrol.[9]

  • Probable Cause 2: Purification Challenges. Aminopyrazoles can be polar and sometimes have poor solubility, complicating both chromatography and recrystallization.

    • Solution:

      • Recrystallization: Conduct a thorough solvent screen. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective. The goal is to find a system where the desired product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.

      • Chromatography: If recrystallization fails, silica gel column chromatography is the next step. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., starting with 100% dichloromethane and grading to 5-10% methanol in dichloromethane). Monitor fractions carefully by TLC.

Question 3: My final product is contaminated with a persistent impurity that I cannot remove by recrystallization. How do I identify and eliminate it?

Answer: This situation suggests the formation of a byproduct with polarity and solubility very similar to your target compound.

  • Identification:

    • LC-MS Analysis: This is the most powerful tool. It will give you the mass of the impurity, providing a crucial clue to its identity. A common impurity could be the uncyclized carbamate starting material or a hydrolyzed version of it.

    • NMR Spectroscopy: Carefully analyze the 1H NMR of your impure sample. Look for extra signals. For example, the presence of an ethyl group (a triplet and a quartet) would strongly suggest residual uncyclized ethyl carbamate intermediate.

  • Elimination Strategy:

    • Reaction Optimization: Revisit the cyclization conditions. Pushing the reaction to full completion is the best strategy. Increase the reaction time, temperature, or use a stronger base as discussed in Question 1.

    • Purification: If optimization fails, a different purification technique is needed.

      • Chromatography: A meticulously run silica gel column is your best option. Use a shallow solvent gradient to improve separation.

      • Acid/Base Wash: If the impurity has a different pKa profile, an acid/base wash during the workup might selectively remove it. However, given the structural similarity, this is often challenging.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the triazinone ring formation in Step 2?

A1: The mechanism is an intramolecular nucleophilic cyclization. First, the strong base (e.g., NaOEt) deprotonates the most acidic proton, which is typically the N-H of the pyrazole ring. The resulting pyrazolate anion is a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of the carbamate group. This step forms a six-membered ring intermediate, which then eliminates the ethoxide leaving group to generate the final, stable pyrazolo[1,5-a]triazin-4-one product.[10]

Mechanism cluster_0 Step A: Deprotonation cluster_1 Step B: Cyclization cluster_2 Step C: Elimination Start Carbamate Intermediate (with pyrazole N-H) Base + NaOEt Start->Base Anion Pyrazolate Anion (Nucleophile) Base->Anion - EtOH Anion_ref Pyrazolate Anion Attack Intramolecular Nucleophilic Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Intermediate_ref Tetrahedral Intermediate Anion_ref->Attack Elimination Collapse of Intermediate Product Final Product Elimination->Product - NaOEt Intermediate_ref->Elimination Troubleshooting_Workflow decision decision process process start Low Yield in Cyclization decision_1 >95% Conversion by LC-MS? start->decision_1 Check Reaction Completion end_ok Yield Improved end_fail Consult Specialist process_1 1. Increase Reaction Time/Temp 2. Use Stronger Base (NaH) 3. Ensure Anhydrous Conditions decision_1->process_1 No decision_2 Significant Side Products Observed? decision_1->decision_2 Yes process_1->decision_1 process_2 1. Lower Reaction Temperature 2. Re-purify Starting Material 3. Optimize Base Addition Rate decision_2->process_2 Yes process_3 Review Work-up & Purification: - Check pH at neutralization - Optimize recrystallization solvent - Consider Chromatography decision_2->process_3 No process_2->end_ok process_3->end_ok process_3->end_fail

Caption: A logical workflow for troubleshooting low yield issues.

References

  • [No Title] (n.d.).
  • Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Chinese Chemical Society, 65(2), 169-191.
  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate.
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
  • 8-bromo-1H,4H-pyrazolo[1,5-a]t[1][3]riazin-4-one . (n.d.). Retrieved January 19, 2026, from

  • Alamshany, Z. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review . Molecules, 29(3), 603. Available from: [Link]

  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. (n.d.).
  • Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. (n.d.). ResearchGate.
  • 1370008-37-9 | 8-Bromo-3H-pyrazolo[1,5-a]t[1][3]riazin-4-one . (n.d.). 1PlusChem. Retrieved January 19, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Gomha, S. M., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[1][3]riazines . Molecules, 23(11), 2977. Available from: [Link]

  • Plausible mechanism for the formation of pyrazolotriazinones 4 . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles . Arkivoc, 2011(1), 37-64. Available from: [Link]

  • Pyrazolo[1,5-a]t[1][3]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity . (n.d.). Retrieved January 19, 2026, from [Link]

  • 8-bromo-3H,4H-pyrazolo[1,5-a]t[1][3]riazin-4-one [ 1370008-37-9 ] . (n.d.). Autech Industry Co.,Limited. Retrieved January 19, 2026, from [Link]

  • 1370008-37-9 8-bromo-3H,4H-pyrazolo[1,5-a]t[1][3]riazin-4-one . (n.d.). Retrieved January 19, 2026, from [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models . (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles . (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis of new pyrazolot[3][11]riazines by cyclative cleavage of pyrazolyltriazenes . (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of new pyrazolot[3][11]riazines by cyclative cleavage of pyrazolyltriazenes . (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety . (n.d.). Retrieved January 19, 2026, from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades . (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[8][11]riazin-7(6H) . (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Identification of pyrazolotriazinones as potential agents for hyperuricemia treatment by using in vitro and in silico studies . (n.d.). CONICET. Retrieved January 19, 2026, from [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[8][11]riazine Sulfonamides and Their Experimental and Computational Biological Studies . (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • 8-bromo-1H-pyrazolo[1,5-a]t[1][3]riazine-2,4-dione (C007B-448600) . (n.d.). Cenmed Enterprises. Retrieved January 19, 2026, from [Link]

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c]t[8][11]riazines . (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]t[1][3]riazine derivatives as inhibitors of thymidine phosphorylase . (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Troubleshooting of hydrazine carbamate synthesis . (n.d.). Reddit. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting common problems in pyrazolotriazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolotriazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of pyrazolotriazine scaffolds, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: My pyrazolotriazine synthesis is resulting in a very low yield or failing completely. What are the most common initial checks I should perform?

A1: A low or zero yield is a frequent issue, often stemming from a few key areas. Before extensive optimization, verify the following:

  • Purity of Starting Materials: The purity of your initial reagents, especially substituted pyrazole precursors like aminopyrazoles, is critical. Impurities can inhibit the reaction or lead to unwanted side products.[1] It is highly recommended to purify starting materials by recrystallization or chromatography if their purity is questionable.

  • Reaction Atmosphere: Many intermediates in heterocyclic synthesis are sensitive to oxygen or atmospheric moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if your protocol involves sensitive reagents like organometallics or strongly basic conditions.

  • Reagent Stability: Hydrazine derivatives, often used in these syntheses, can degrade over time.[2] Ensure you are using a fresh or properly stored supply. Similarly, diazonium intermediates are notoriously unstable and must be prepared at low temperatures (typically 0-5 °C) and used immediately.[3][4]

Q2: I'm observing multiple spots on my TLC plate, suggesting a mixture of products. What is the likely cause?

A2: The formation of multiple products is most commonly due to a lack of regioselectivity. When synthesizing the pyrazolotriazine core, cyclization can often occur at different positions, leading to constitutional isomers.[4] For example, in syntheses starting from unsymmetrical pyrazoles, alkylation or cyclization can occur at different nitrogen atoms, yielding a mixture of regioisomers that are often difficult to separate.[4][5] The choice of solvent and base can sometimes influence this selectivity.

Q3: How do I effectively purify my final pyrazolotriazine compound, especially from stubborn starting materials or isomers?

A3: Purification can be challenging due to the similar polarities of isomers and byproducts.

  • Flash Column Chromatography: This is the most common and effective method.[1] Experiment with different solvent systems, starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane. A shallow gradient can be crucial for separating closely-eluting isomers.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent method for achieving high purity, provided the impurities have different solubility profiles.

  • Preparative TLC or HPLC: For very difficult separations or for obtaining a highly pure sample for analysis, preparative techniques may be necessary.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yields are a significant hurdle in pyrazolotriazine synthesis, often influenced by the electron-withdrawing nature of substituents on the starting materials which can hinder ring construction.[3]

Potential Causes & Step-by-Step Solutions:
  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a vital role in reaction kinetics and product stability.[1]

    • Protocol:

      • Monitor the Reaction: Set up small-scale parallel reactions and monitor progress at different time points (e.g., 2h, 6h, 12h, 24h) using Thin Layer Chromatography (TLC) or LC-MS. This helps determine if the reaction is slow and needs more time, or if the product is degrading over time.

      • Optimize Temperature: Run the reaction at different temperatures. Many cyclization reactions require heating to overcome the activation energy barrier.[6] Start from the literature-reported temperature and screen a range (e.g., room temperature, 50 °C, 80 °C, reflux). Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[7]

      • Solvent Screening: The solvent affects reactant solubility and can mediate reaction pathways.[1] Common solvents for pyrazolotriazine synthesis include ethanol, acetic acid, DMF, and dioxane.[8][9][10] A table summarizing common choices is provided below.

  • Incorrect Stoichiometry or Reagent Addition Order:

    • Protocol:

      • Verify Stoichiometry: Double-check all calculations for molar equivalents. For multi-component reactions, the ratio of reactants is crucial.

      • Controlled Addition: If the reaction is highly exothermic or involves unstable intermediates (like diazonium salts), add reagents slowly using a dropping funnel or syringe pump at a controlled temperature (e.g., 0 °C).

Data Summary: Common Reaction Parameters
ParameterCommon ChoicesRationale & Causality
Solvent Ethanol, Acetic Acid, DMF, Dioxane, AcetonitrilePolarity affects solubility and reaction rates. Protic solvents like EtOH or AcOH can participate in proton transfer steps, facilitating cyclization. Aprotic polar solvents like DMF are good for reactions involving salts.[8][10]
Catalyst Protic Acids (AcOH, HCl), Bases (K₂CO₃, NaHCO₃, Pyridine), Lewis Acids (ZrCl₄)Acids catalyze condensation and cyclization steps by activating carbonyl groups. Bases are used for deprotonation steps or to neutralize acid byproducts.[1][4][8]
Temperature 0 °C to RefluxLow temperatures are critical for stabilizing reactive intermediates (e.g., diazonium salts). Higher temperatures are often needed for cyclization and condensation steps.[3][6]
Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity OK? purity_issue Purify Reagents (Recrystallize, Chromatography) check_purity->purity_issue No run_controls Run Control Reactions (e.g., literature procedure exactly) check_conditions->run_controls Conditions Match Protocol? conditions_issue Correct Conditions (e.g., add inert gas, check temp probe) check_conditions->conditions_issue No optimize_temp Screen Temperature Range run_controls->optimize_temp Controls also fail? optimize_solvent Screen Solvents optimize_catalyst Optimize Catalyst/Base success Yield Improved optimize_catalyst->success

Caption: A decision-making workflow for troubleshooting low product yield.

Problem 2: Formation of Regioisomers

The synthesis of substituted pyrazoles and their subsequent conversion to pyrazolotriazines can often yield a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[5][11]

Causality and Control:

The formation of regioisomers is fundamentally a question of competing reaction rates at different nucleophilic sites. For instance, an N-unsubstituted pyrazole has two ring nitrogen atoms that can be alkylated or acylated. The outcome is determined by a combination of steric hindrance, electronic effects, and reaction conditions.

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct incoming electrophiles to the less hindered nitrogen atom.

  • Electronic Effects: Electron-donating or withdrawing groups on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can influence which tautomer of the pyrazole is present and its relative reactivity, thereby affecting the isomeric ratio.[4]

Logical Diagram: Factors Influencing Regioselectivity

G regio Regioselectivity Outcome sterics Steric Hindrance sterics->regio Directs to less hindered site electronics Electronic Effects of Substituents electronics->regio Modulates N nucleophilicity conditions Reaction Conditions (Solvent, Base, Temp) conditions->regio Influences tautomer equilibrium & transition state energy

Caption: Key factors that control the regiochemical outcome in pyrazolotriazine synthesis.

Experimental Protocol: Screening for Regioselectivity
  • Establish a Baseline: Run the reaction using the standard literature conditions and carefully determine the ratio of isomers formed using ¹H NMR or HPLC analysis of the crude reaction mixture.

  • Vary the Base: Set up parallel reactions using different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N). Carbonate bases are heterogeneous and can sometimes offer different selectivity compared to homogeneous organic bases or stronger hydride bases.[4]

  • Vary the Solvent: Screen a range of solvents with different polarities (e.g., Toluene, THF, Acetonitrile, DMF). The solvent can affect the solvation of the intermediate pyrazole anion and the transition state, altering the energy difference between the two isomeric pathways.

  • Analyze and Compare: For each condition, isolate the products (if possible) or analyze the crude ratio. Compare the results to identify conditions that favor the desired regioisomer.

Problem 3: Purification and Characterization Issues
Challenge: Separating Closely-Related Isomers
  • Solution: As mentioned, flash chromatography with a very shallow solvent gradient is the primary method. If this fails, consider derivatization. Reacting the isomeric mixture with a reagent that selectively targets one isomer (or reacts at different rates) can introduce a significant polarity difference, making separation trivial. The protecting group or auxiliary can then be removed.

Challenge: Product is Unstable on Silica Gel
  • Solution: Some nitrogen-rich heterocycles can be acid-sensitive and may decompose on standard silica gel.

    • Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~0.1-1%).

    • Use Alternative Stationary Phases: Consider using neutral alumina or C18-bonded silica (reverse-phase chromatography) for purification.[12]

General Synthetic Protocol: Example Synthesis of a Pyrazolo[4,3-e][5][13][14]triazine Derivative

This generalized protocol illustrates a common synthetic pathway and highlights critical steps for troubleshooting.

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling cluster_step3 Step 3: Cyclization s1_reagents Aminopyrazole + NaNO₂ + HCl s1_product Diazonium Salt Intermediate s1_reagents->s1_product 0-5 °C (CRITICAL) s2_reagents Diazonium Salt + Active Methylene Compound s1_product->s2_reagents s2_product Arylhydrazone Intermediate s2_reagents->s2_product Pyridine or AcONa buffer s3_reagents Arylhydrazone Intermediate s2_product->s3_reagents s3_product Pyrazolotriazine Product s3_reagents->s3_product Heat in Acetic Acid or other solvent

Caption: A typical three-step workflow for pyrazolotriazine synthesis.

Methodology:

  • Diazotization: Dissolve the starting 3-aminopyrazole derivative in an aqueous solution of a mineral acid (e.g., HCl). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is often accompanied by a color change. Causality: Low temperature is essential to prevent the decomposition of the unstable diazonium salt.[3]

  • Coupling: In a separate flask, dissolve the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent like ethanol or pyridine, often with a buffer like sodium acetate.[15] Cool this solution and slowly add the freshly prepared diazonium salt solution. Stir at low temperature for a few hours. The product, an arylhydrazone, often precipitates from the solution.

  • Cyclization: Isolate the intermediate hydrazone by filtration. Reflux the hydrazone in a high-boiling solvent like glacial acetic acid or DMF for several hours until TLC analysis indicates the consumption of the starting material. Causality: Heat provides the necessary energy for the intramolecular cyclization to form the stable triazine ring.[15]

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography or recrystallization as described in the sections above.

By methodically addressing these common issues, researchers can significantly improve the success rate and efficiency of pyrazolotriazine synthesis.

References
  • MDPI. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][5][13][14]triazine Derivatives. Available at: [Link]

  • Elsevier. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. Available at: [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2018). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. Available at: [Link]

  • RSC Publishing. (2023). Concise synthesis of a fused energetic pyrazolotriazine with good performance. Available at: [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). Synthesis of Some New Pyrazolotriazines, Pyrazolothiazines and Pyrazolopyrimidines. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available at: [Link]

  • PMC - NIH. The activity of pyrazolo[4,3-e][5][13][14]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][5][13][14]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Available at: [Link]

  • ResearchGate. Synthesis of pyrazolotriazine and pyrazolotriazole derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of new pyrazolo[11][13][14]triazines by cyclative cleavage of pyrazolyltriazenes. Available at: [Link]

  • MDPI. (2018). Synthesis, Structural Characterization, and Biological Activity of New Pyrazolo[4,3-e][5][13][14]triazine Acyclonucleosides. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of pyrazolopyridinea. Available at: [Link]

  • PMC - PubMed Central. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • ResearchGate. (2014). (PDF) Synthesis of Novel Pyrazolo[3,4-d][11][13][14]Triazines. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Available at: [Link]

  • ResearchGate. (2012). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][5][13][14]benzotriazine 5-Oxides. Available at: [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]

  • PMC - PubMed Central. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][13][14]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Available at: [Link]

  • MDPI. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][5][13][14]triazine Derivatives. Available at: [Link]

  • Reddit. Help with Low Yield Synthesis : r/Chempros. Available at: [Link]

  • PubMed. (2012). Synthesis, antitumor, cytotoxic and antioxidant evaluation of some new pyrazolotriazines attached to antipyrine moiety. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

Sources

Technical Support Center: Optimization of Microwave-Assisted Pyrazolotriazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of pyrazolotriazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for efficient and reproducible synthesis of this important class of N-heterocycles.[1] Pyrazolotriazine derivatives have garnered significant attention for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antianxiety properties.[1] Microwave-assisted organic synthesis (MAOS) offers a powerful tool to accelerate the synthesis of these valuable compounds, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[2][3][4]

This guide is structured to provide practical, actionable solutions based on established principles of microwave chemistry and extensive experience in the field.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the microwave-assisted synthesis of pyrazolotriazines, offering probable causes and step-by-step solutions.

Problem 1: Low or No Product Yield

A low yield of the desired pyrazolotriazine is one of the most common challenges. Several factors, from reaction parameters to reagent quality, can contribute to this issue.

Possible Causes & Solutions:

  • Sub-optimal Temperature: The reaction may not have sufficient energy to overcome the activation barrier. Microwave heating allows for rapid and uniform heating to temperatures well above the solvent's boiling point.[5][6]

    • Solution: Incrementally increase the reaction temperature. A good starting point is 10-20 °C above the temperature used in a conventional synthesis protocol.[7] If no improvement is observed, you can cautiously increase the temperature in 20-30 °C increments, keeping in mind the thermal stability of your reactants and products.[8]

  • Inappropriate Solvent: The choice of solvent is critical in microwave chemistry as it needs to efficiently absorb microwave irradiation.[9][10]

    • Solution: Select a solvent with a high dielectric loss tangent (tan δ) for efficient heating.[5] Common choices for microwave synthesis include DMF, DMSO, ethanol, and acetonitrile.[9][10] If your reactants are non-polar, consider using a polar co-solvent or an ionic liquid to improve microwave absorption.[9]

  • Insufficient Reaction Time: While microwave synthesis is known for its speed, some reactions may require longer irradiation times to reach completion.

    • Solution: Gradually increase the reaction time. Monitor the reaction progress using techniques like TLC or LC-MS at different time points to determine the optimal duration. Be aware that prolonged exposure to high temperatures can lead to decomposition.[11]

  • Reagent Degradation or Impurity: The quality of your starting materials, particularly the 5-aminopyrazole and the 1,3-dicarbonyl compound or its equivalent, is crucial.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use. Store sensitive reagents under appropriate conditions (e.g., desiccated, under inert atmosphere) to prevent degradation.

  • Ineffective Catalyst: For reactions requiring a catalyst (e.g., acid or base catalysts in multicomponent reactions), its choice and concentration are vital.[12]

    • Solution: Screen different catalysts and optimize their loading. For instance, in some pyrazolotriazine syntheses, acidic catalysts like p-toluenesulfonic acid (p-TsOH) or basic conditions can significantly influence the reaction outcome.[12]

Problem 2: Formation of Significant Byproducts or Decomposition

The presence of multiple byproducts or decomposition of the desired product can complicate purification and reduce yields.

Possible Causes & Solutions:

  • Excessive Temperature: High temperatures can lead to thermal degradation of reactants, intermediates, or the final product.

    • Solution: Decrease the reaction temperature in 10-20 °C increments.[8] Finding the "sweet spot" where the reaction proceeds efficiently without causing decomposition is key.

  • Prolonged Reaction Time: Even at an optimal temperature, extended reaction times can promote the formation of side products.

    • Solution: Shorten the reaction time. As mentioned earlier, monitoring the reaction progress is crucial to stop the reaction once the maximum yield of the desired product is achieved.

  • Localized Superheating: In heterogeneous reaction mixtures or with poor stirring, localized "hot spots" can occur, leading to decomposition.[13]

    • Solution: Ensure efficient stirring of the reaction mixture. Using a dedicated microwave reactor with a magnetic stirrer is highly recommended. For solid-supported reagents, ensure they are well-dispersed in the solvent.

  • Incorrect Solvent Choice: The solvent can influence the reaction pathway and selectivity.

    • Solution: Experiment with different solvents. A solvent that may be ideal for achieving a high temperature quickly might not be the best for selectivity. For example, protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMF might favor a different pathway.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of microwave-assisted pyrazolotriazine synthesis.

1. How do I choose the right solvent for my microwave-assisted pyrazolotriazine synthesis?

The ideal solvent should:

  • Efficiently absorb microwaves: Solvents with a high dielectric loss tangent (tan δ) are preferred.[5]

  • Be chemically inert under the reaction conditions: The solvent should not react with your starting materials or products.

  • Have a sufficiently high boiling point: This allows for a wider range of accessible temperatures under pressure.[6]

  • Effectively dissolve the reactants: Good solubility ensures a homogeneous reaction mixture and efficient energy transfer.

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CDielectric Loss (tan δ) at 2.45 GHzMicrowave Absorption
Dimethylformamide (DMF) 15336.70.161High
Dimethyl Sulfoxide (DMSO) 18946.70.825Very High
Ethanol 7824.60.941Very High
Acetonitrile 8237.50.062Medium
Toluene 1112.40.040Low
Tetrahydrofuran (THF) 667.60.047Low

Data compiled from various sources for illustrative purposes.

2. What is the role of power in a microwave synthesis experiment?

In modern microwave reactors, you typically set the desired temperature, and the instrument automatically modulates the power to maintain that temperature.[13] High power is used initially to rapidly reach the set temperature, after which the power is adjusted to hold it steady. While direct power control is less common for optimization, understanding its role is important. Continuous high power can sometimes lead to localized overheating, especially with highly absorbing samples.[7][13]

3. Is an inert atmosphere necessary for microwave-assisted pyrazolotriazine synthesis?

Often, an inert atmosphere is not required for microwave synthesis, even if the conventional method calls for it.[9] The rapid heating and sealed vessel conditions can minimize the impact of atmospheric oxygen. However, if your substrates are particularly sensitive to oxidation, flushing the reaction vial with nitrogen or argon before sealing is a good practice.

4. How can I safely scale up my optimized reaction?

Scaling up microwave reactions requires careful consideration. Direct scaling of volume is not always straightforward due to changes in microwave penetration depth and heat dissipation.

  • Use appropriate larger-scale microwave reactors: Do not attempt to scale up in standard laboratory microwave vials beyond their specified limits.

  • Re-optimize reaction parameters: The optimal conditions for a small-scale reaction may need to be adjusted for a larger scale.

  • Consider continuous flow microwave reactors: For larger quantities, continuous flow systems can offer better control and safety.

5. What are the best practices for purifying pyrazolotriazine products?

The choice of purification technique depends on the properties of your product and the impurities present. Common methods include:

  • Crystallization: If your product is a solid, crystallization is an effective method for obtaining high-purity material.[14]

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials.[14][15]

  • Preparative HPLC: For challenging separations or to obtain highly pure samples for biological testing, preparative HPLC is a powerful tool.[15]

Experimental Workflow & Decision Making

The following diagrams illustrate a typical experimental workflow for optimizing a microwave-assisted pyrazolotriazine synthesis and a decision-making process for troubleshooting.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis start Select Starting Materials (Aminopyrazole, Dicarbonyl) reagents Choose Solvent & Catalyst start->reagents setup Assemble Reaction in Microwave Vial reagents->setup irradiate Set T, t, and Power (as applicable) setup->irradiate monitor Monitor Reaction (TLC, LC-MS) irradiate->monitor workup Quench & Extract monitor->workup purify Purify Product (Chromatography, Crystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for microwave-assisted pyrazolotriazine synthesis.

troubleshooting_workflow action_node Run reaction at +20 °C increments result_node Improved? action_node->result_node Check Yield time Increase Time? result_node->time No success Success! result_node->success Yes start Low Yield? temp Increase Temp? start->temp temp->action_node Yes action_node2 Increase reaction time in increments time->action_node2 Yes solvent Change Solvent? action_node3 Switch to solvent with higher tan δ (e.g., DMF, DMSO) solvent->action_node3 Yes catalyst Optimize Catalyst? action_node4 Screen different catalysts and loadings catalyst->action_node4 Yes fail Re-evaluate Strategy result_node2 Improved? action_node2->result_node2 Check Yield result_node2->solvent No result_node2->success Yes result_node3 Improved? action_node3->result_node3 Check Yield result_node3->catalyst No result_node3->success Yes result_node4 Improved? action_node4->result_node4 Check Yield result_node4->success Yes result_node4->fail No

Caption: Decision tree for troubleshooting low yields in pyrazolotriazine synthesis.

By systematically addressing these common issues and understanding the interplay between reaction parameters, you can significantly improve the outcomes of your microwave-assisted pyrazolotriazine syntheses.

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available from: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available from: [Link]

  • Microwave Synthesis Conditions.docx - UCSB MRL. Available from: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3][4]triazines - NIH. Available from: [Link]

  • Solvent Choice for Microwave Synthesis - CEM Corporation. Available from: [Link]

  • Microwave Reaction Tutorial | Biotage. Available from: [Link]

  • Getting Started with Microwave Synthesis - CEM Corporation. Available from: [Link]

  • Safety Considerations for Microwave Synthesis - CEM Corporation. Available from: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. Available from: [Link]

  • 10 - Organic Syntheses Procedure. Available from: [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. Available from: [Link]

  • Teaching Microwave Chemistry - YouTube. Available from: [Link]

  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available from: [Link]

  • Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents - PMC - NIH. Available from: [Link]

  • The activity of pyrazolo[4,3-e][2][5][16]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][16]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC - NIH. Available from: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][16]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC - PubMed Central. Available from: [Link]

  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed. Available from: [Link]

  • Microwave-Assisted Synthesis of Pyrazolotriazines - Sci-Hub. Available from: [Link]

  • Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies - PubMed Central. Available from: [Link]

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available from: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. Available from: [Link]

  • Microwave irradiation assisted organic synthesis : r/Chempros - Reddit. Available from: [Link]

  • Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. Available from: [Link]

  • Table of optimization of microwave-assisted synthesis. - ResearchGate. Available from: [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][2][5][16]triazine Derivatives - MDPI. Available from: [Link]

  • A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines - ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Chiral Pyrazolo[4,3-e][2][5][16]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T - Semantic Scholar. Available from: [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][2][5][16]triazine Derivatives - MDPI. Available from: [Link]

  • Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors - PMC - NIH. Available from: [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis - JOCPR. Available from: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. Available from: [Link]

Sources

Technical Support Center: Bromination of Pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of brominated pyrazolo[1,5-a]triazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic halogenation on this important heterocyclic scaffold. The pyrazolo[1,5-a]triazine core is a key pharmacophore in the development of various therapeutic agents, including kinase and thymidine phosphorylase inhibitors.[1][2] Brominated intermediates are crucial for further functionalization via cross-coupling reactions, making the control of the initial bromination step paramount.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate common side reactions and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of a pyrazolo[1,5-a]triazin-4-one core?

The regioselectivity of bromination on pyrazolo-fused systems is highly dependent on the specific isomer and the reaction conditions. For the related pyrazolo[1,5-a]pyrimidine scaffold, electrophilic halogenation shows a strong preference for the C3 position of the pyrazole ring.[3] However, for other pyrazolo-as-triazines, bromination has been reported at the C8 position.[4] The pyrazolo[1,5-a]triazin-4-one system contains two electron-rich rings, but the precise outcome is dictated by the interplay of the activating pyrazole nitrogen and the deactivating effects of the triazinone moiety. It is crucial to perform careful characterization (typically via 2D NMR) to confirm the position of bromination in your specific system.

Q2: What is the role of N-Bromosuccinimide (NBS) and can other brominating agents be used?

N-Bromosuccinimide (NBS) is the most common reagent for this type of transformation because it provides a low, steady concentration of electrophilic bromine, which helps to minimize side reactions that can occur with liquid bromine (Br₂).[5] Under acidic conditions, the carbonyl group of NBS can be protonated, which increases the electrophilicity of the bromine atom, facilitating an electrophilic aromatic substitution (EAS) pathway.[6]

If NBS provides poor yields or selectivity, other reagents can be considered. For some challenging heterocyclic systems, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or dibromoisocyanuric acid (DBI) have been shown to be more effective.[7]

Q3: My post-reaction TLC shows multiple spots close to each other. What are the likely side products?

Multiple spots on a TLC plate are a common issue and typically indicate one or more of the following side reactions:

  • Regioisomers: Bromination may have occurred at different positions on the heterocyclic core, leading to isomers with very similar polarities.

  • Over-bromination: The formation of di- or even tri-brominated products is a frequent side reaction if the stoichiometry of the brominating agent is not carefully controlled or if the reaction is allowed to proceed for too long. The formation of a dibromomethyl derivative from a methyl-substituted pyrazolotriazine using excess NBS is a documented example of this.[8]

  • Unreacted Starting Material: Incomplete conversion will result in a spot corresponding to your starting material.

  • Degradation Products: The pyrazolo[1,5-a]triazine core, like many nitrogen-rich heterocycles, can be susceptible to degradation or ring-opening under harsh conditions.[7]

Q4: Is it possible for radical bromination to occur on my substrate?

Yes, this is a critical consideration. NBS is a well-known reagent for free-radical bromination at allylic or benzylic positions, a process known as the Wohl-Ziegler reaction.[5][9] This pathway is promoted by radical initiators (e.g., AIBN, benzoyl peroxide) or UV light. If your pyrazolo[1,5-a]triazin-4-one substrate contains alkyl side chains, particularly at a position adjacent to one of the rings, you may see bromination on the side chain instead of, or in addition to, the desired ring bromination. To avoid this, the reaction should be run in the dark and in a polar solvent that favors the ionic electrophilic substitution mechanism.[10]

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most common experimental problems in a cause-and-effect format, providing actionable solutions.

Problem 1: Poor Regioselectivity or a Mixture of Isomers
  • Likely Cause: The electronic directing effects of the fused ring system may not be sufficiently differentiated, leading to electrophilic attack at multiple carbon centers. Solvent polarity can also influence the reaction pathway and selectivity.

  • Authoritative Insight: The electronics of nitrogen-rich heterocycles are complex. The outcome of electrophilic substitution is a fine balance between the activating nature of the pyrazole moiety and the deactivating influence of the triazine ring. In analogous systems like pyrazolo[1,5-a]pyrimidines, high regioselectivity is achievable under optimized conditions, suggesting that control is possible.[3]

  • Solutions & Protocol Adjustments:

    • Lower the Temperature: Start the reaction at 0 °C or even -20 °C and allow it to warm slowly to room temperature. Lower temperatures increase the activation energy difference between competing pathways, often favoring the formation of a single isomer.

    • Solvent Screening: The choice of solvent is critical. Acetonitrile is a common choice for promoting electrophilic halogenation.[7] Compare results in solvents of varying polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetic acid.

    • Use of a Catalyst: Adding a catalytic amount of a mild acid, such as acetic acid or a Lewis acid, can help to activate the NBS, potentially enhancing selectivity for the desired EAS pathway.[6]

Problem 2: Over-bromination (Formation of Di- or Poly-brominated Products)
  • Likely Cause: This is almost always due to an excess of the brominating agent or a reaction time that is too long. The mono-brominated product is itself an electron-rich aromatic system and can undergo a second bromination, although typically at a slower rate.

  • Authoritative Insight: The controlled synthesis of both mono- and di-brominated products is possible by modulating stoichiometry. For example, using 4 equivalents of NBS on a methyl-substituted pyrazolotriazine led to the formation of a dibromomethyl product, illustrating the potential for over-halogenation.[8]

  • Solutions & Protocol Adjustments:

    • Stoichiometric Control: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) to ensure the starting material is the excess reagent. This minimizes the chance of the product reacting further.

    • Slow Addition: Add the NBS solution dropwise over a prolonged period (e.g., 1-2 hours) at a low temperature (0 °C). This keeps the instantaneous concentration of the brominating agent low.

    • Reaction Monitoring: Monitor the reaction progress diligently every 15-30 minutes using TLC. Quench the reaction immediately upon consumption of the starting material or when the desired product spot is at its maximum intensity.

ConditionReagent Stoichiometry (NBS)Expected Outcome
Mono-bromination 1.0 - 1.1 equivalentsPrimarily desired mono-bromo product.
Di-bromination > 2.0 equivalentsSignificant formation of di-bromo product.[8]
Side-chain Bromination 1.1 equivalents + Radical InitiatorBromination on alkyl side-chains.[9]
Problem 3: Low Yield and/or Degradation of Starting Material
  • Likely Cause: The pyrazolo[1,5-a]triazine ring system may be unstable under the reaction conditions. Strong acids, high temperatures, or prolonged reaction times can lead to decomposition or complex side reactions, including ring-opening.[7]

  • Authoritative Insight: Many fused nitrogen heterocycles require mild reaction conditions to preserve the integrity of the core structure. The use of highly acidic or basic conditions during synthesis or workup should be approached with caution.

  • Solutions & Protocol Adjustments:

    • Use Freshly Recrystallized NBS: Impurities in aged NBS can sometimes lead to unreliable results or decomposition.[9]

    • Maintain Neutral pH: If using an acid catalyst, ensure it is mild and catalytic. During workup, avoid strong acid or base washes. Use a saturated sodium bicarbonate solution to quench the reaction, followed by a water wash.

    • Temperature Control: Avoid heating the reaction unless absolutely necessary. Most electrophilic brominations on activated heterocycles proceed readily at or below room temperature.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-bromination

This protocol is designed to favor the electrophilic aromatic substitution pathway and minimize side reactions.

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the pyrazolo[1,5-a]triazin-4-one substrate (1.0 eq.).

  • Dissolution: Dissolve the substrate in a suitable polar solvent (e.g., acetonitrile or anhydrous DMF, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in the same solvent. Add this solution dropwise to the cooled substrate solution over 30-60 minutes. Note: For substrates with alkyl side chains, wrap the flask in aluminum foil to exclude light.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If no conversion is observed after 1-2 hours, allow the reaction to warm slowly to room temperature.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired brominated product.[8]

Protocol 2: Reaction Monitoring and Product Identification
  • Thin-Layer Chromatography (TLC): Use a mobile phase that provides good separation between the starting material and the product (e.g., 30-50% ethyl acetate in hexanes). The brominated product is typically less polar than the starting material and should have a higher Rf value.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The disappearance of a singlet in the aromatic region is the primary indicator of successful bromination.

    • ¹³C NMR: The carbon atom that has been brominated will show a significant upfield shift and its signal may be diminished due to the quadrupolar effect of the bromine atom.

    • 2D NMR (HSQC, HMBC, NOESY): These experiments are essential for unambiguously confirming the site of bromination by correlating proton and carbon signals and identifying through-space proximities.

Section 4: Visual Guides and Workflows

Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Step 1: Activation of NBS cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation NBS NBS Activated_NBS Activated NBS (Protonated) NBS->Activated_NBS Acid Catalyst H_plus H⁺ (cat.) Substrate Pyrazolo[1,5-a]triazin-4-one Activated_NBS->Substrate Electrophile Source Sigma_Complex Sigma Complex (Resonance Stabilized) Substrate->Sigma_Complex π-electrons attack Br⁺ Sigma_Complex_2 Sigma Complex Sigma_Complex->Sigma_Complex_2 Product Brominated Product Succinimide Succinimide Sigma_Complex_2->Product Base removes H⁺

Caption: Proposed mechanism for acid-catalyzed electrophilic bromination.

Troubleshooting Workflow for Bromination Reactions

G Start Reaction Complete. Analyze Crude TLC/NMR Issue Problem Identified? Start->Issue Clean Clean Reaction: Single Product Issue->Clean No Multiple_Products Multiple Products Issue->Multiple_Products Yes, Multiple Products Low_Yield Low Yield / Decomposition Issue->Low_Yield Yes, Low Yield Proceed Proceed to Purification Clean->Proceed Check_Regio Check for Regioisomers (2D NMR) Multiple_Products->Check_Regio Sol_Yield Solution: 1. Use Fresh NBS 2. Lower Temperature 3. Ensure Neutral Workup Low_Yield->Sol_Yield Check_Over Check for Over-bromination (MS, NMR) Check_Regio->Check_Over No Sol_Regio Solution: 1. Lower Temperature 2. Screen Solvents Check_Regio->Sol_Regio Yes Check_Radical Check for Radical Products (Side-chain bromination) Check_Over->Check_Radical No Sol_Over Solution: 1. Use 1.0 eq NBS 2. Slow Addition 3. Monitor by TLC Check_Over->Sol_Over Yes Sol_Radical Solution: 1. Exclude Light 2. Avoid Radical Initiators Check_Radical->Sol_Radical Yes

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazolotriazine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling pyrazolotriazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds in their biological assays. Pyrazolotriazines are a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2][3] However, their often hydrophobic nature can lead to poor aqueous solubility, creating significant hurdles in obtaining reliable and reproducible experimental data.[4][5]

This resource provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges. Our goal is to equip you with the knowledge to not only solve immediate solubility issues but also to develop a robust strategy for handling these compounds in your future experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the solubility of pyrazolotriazine derivatives.

1. Why does my pyrazolotriazine derivative, which dissolves perfectly in DMSO, precipitate when I add it to my aqueous assay buffer?

This is a very common issue. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, its ability to keep a compound in solution dramatically decreases when it is diluted into an aqueous medium.[6][7] This phenomenon, known as "solvent-shifting," occurs because the DMSO molecules, which were surrounding and solubilizing your compound, begin to interact preferentially with the water molecules in the buffer. This leaves your pyrazolotriazine derivative exposed to an environment in which it is poorly soluble, causing it to precipitate out of solution.[6] It's crucial to understand that the solubility in 100% DMSO is not indicative of the compound's solubility in the final assay conditions.[8]

2. What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO can vary significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[9] It is always best practice to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay endpoint. Exceeding this limit can lead to cytotoxicity or other off-target effects that can confound your results.[9]

3. Can I just sonicate or heat my sample to get the compound back into solution?

Sonication and gentle warming can be useful for initially dissolving a compound in a stock solution, but they are often only temporary fixes for precipitation in an aqueous buffer.[10] While these methods can break up aggregates and increase the rate of dissolution, they do not change the fundamental insolubility of the compound in the aqueous environment. Once the sample returns to ambient temperature or the mechanical agitation stops, the compound is likely to precipitate again. This can lead to inconsistent and non-reproducible assay results.

4. Are there any quick fixes to improve the solubility of my compound for a preliminary screen?

For initial high-throughput screening, where speed is a priority, there are a few strategies you can employ. One is to lower the final concentration of the compound in the assay.[11] Often, solubility issues are most pronounced at higher concentrations. Another approach is to increase the percentage of DMSO in your final assay buffer, but as mentioned, this must be balanced against potential cellular toxicity.[9] Using a pre-warmed buffer for dilution can sometimes help, but be mindful of the thermal stability of your compound and other assay components.

5. How can I determine the aqueous solubility of my pyrazolotriazine derivative?

Determining the kinetic or thermodynamic aqueous solubility of your compound early on can save significant time and resources. A simple method is to prepare a series of dilutions of your compound in the assay buffer, let them equilibrate, and then visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples to pellet any precipitate and then measure the concentration of the compound remaining in the supernatant using techniques like HPLC-UV or LC-MS.[10]

Troubleshooting Guide: From Precipitation to Publication-Ready Data

When encountering solubility issues, a systematic approach is key. This guide will walk you through diagnosing the problem and implementing effective solutions.

Problem 1: Visible Precipitation in the Assay Plate

Symptoms:

  • Cloudiness or turbidity in the wells after adding the compound.

  • A visible pellet at the bottom of the wells after centrifugation.

  • Inconsistent results between replicate wells.

Causality: This is a clear indication that the compound has exceeded its solubility limit in the final assay buffer. This can lead to artificially low potency values (false negatives) or, in some cases, compound aggregates can cause assay artifacts, leading to false positives.[12]

Step-by-Step Troubleshooting Protocol:

  • Confirm the Issue: Visually inspect the plate under a microscope to confirm the presence of precipitate.

  • Reduce Final Compound Concentration: This is the simplest first step. Serially dilute your compound to find the highest concentration that remains in solution.

  • Optimize Co-solvent Concentration: If reducing the compound concentration is not feasible, you may need to increase the co-solvent concentration. Create a matrix of DMSO (or another organic solvent) concentrations versus your compound concentration to find a suitable window where the compound is soluble and the solvent is tolerated by the assay system.

  • Explore Alternative Solubilization Strategies: If simple co-solvents are insufficient, more advanced formulation strategies may be necessary.

Workflow for Selecting a Solubilization Strategy

Solubility_Workflow Start Poorly Soluble Pyrazolotriazine Derivative Initial_Assessment Initial Assessment: - Determine aqueous solubility - Check DMSO tolerance of assay Start->Initial_Assessment Decision1 Is solubility > desired assay concentration? Initial_Assessment->Decision1 Use_CoSolvent Proceed with Co-solvent (e.g., DMSO) Decision1->Use_CoSolvent Yes Decision2 Is co-solvent approach sufficient? Decision1->Decision2 No End_Success Soluble Compound: Proceed with Assay Use_CoSolvent->End_Success Decision2->Use_CoSolvent Yes Advanced_Formulation Explore Advanced Formulation Strategies Decision2->Advanced_Formulation No Cyclodextrin Cyclodextrins Advanced_Formulation->Cyclodextrin Solid_Dispersion Solid Dispersion Advanced_Formulation->Solid_Dispersion Nanosuspension Nanosuspension Advanced_Formulation->Nanosuspension End_Failure Re-evaluate Compound or Assay Advanced_Formulation->End_Failure Cyclodextrin->End_Success Solid_Dispersion->End_Success Nanosuspension->End_Success

Caption: A decision tree for selecting an appropriate solubilization strategy.

Problem 2: Inconsistent or Non-Reproducible Assay Data

Symptoms:

  • High variability in IC50 or EC50 values between experiments.

  • Poor correlation in structure-activity relationship (SAR) studies.

  • Assay signal drift over time.

Causality: This can be caused by sub-visible precipitation or the formation of compound aggregates. Even if you don't see visible precipitation, small aggregates can form, effectively reducing the concentration of monomeric, active compound available to interact with the target.[12]

Step-by-Step Troubleshooting Protocol:

  • Assess for Aggregation: Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates. A simpler method is to include a non-ionic detergent, such as Triton X-100 or Tween-80 (typically at 0.01-0.1%), in the assay buffer. If the addition of a detergent significantly changes the potency of your compound, it is a strong indicator that aggregation was occurring.[12]

  • Refine Stock Solution Preparation: Ensure your compound is fully dissolved in the initial DMSO stock. Gentle warming or sonication may be helpful here.[10] Also, consider the age of your DMSO stock, as repeated freeze-thaw cycles can lead to compound precipitation.[13]

  • Implement Advanced Formulation Techniques:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, increasing their aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[16]

    • Solid Dispersions: This involves dispersing the drug in an inert carrier, typically a hydrophilic polymer, at the molecular level.[4][17] This can be achieved through methods like solvent evaporation.[17]

    • Co-solvents and Surfactants: A combination of a water-miscible organic solvent (co-solvent) and a surfactant can be a powerful approach.[14] The co-solvent helps to initially dissolve the compound, while the surfactant helps to stabilize it in the aqueous environment.[14]

Experimental Protocol: Preparation of a Co-solvent/Surfactant Formulation

This protocol provides a general guideline for preparing a formulation suitable for in vitro assays. The exact percentages will need to be optimized for your specific compound.

  • Prepare Stock Solutions:

    • Dissolve your pyrazolotriazine derivative in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM).

    • Prepare a stock solution of a surfactant, such as Tween-80 or Cremophor EL, in sterile water (e.g., 10% w/v).

  • Prepare the Formulation Vehicle:

    • In a sterile tube, combine a co-solvent (e.g., PEG400), the surfactant stock solution, and sterile saline or buffer. A common starting point is a vehicle containing 10% DMSO, 10% Tween-80, and 80% saline.

  • Prepare the Dosing Solution:

    • Add the primary DMSO stock of your compound to the formulation vehicle to achieve the desired final concentration.

    • Vortex thoroughly to ensure a clear, homogenous solution.

  • Final Dilution in Assay Medium:

    • Perform serial dilutions of the dosing solution in your assay medium to achieve the final concentrations for your experiment.

Table 1: Common Co-solvents and Excipients for In Vitro Formulations

Excipient Type Typical Concentration Range (in final formulation) Notes
DMSOCo-solvent0.1 - 1%Check cell line tolerance.[9]
EthanolCo-solvent0.1 - 2%Can be more toxic than DMSO for some cells.[9]
PEG 400Co-solvent1 - 20%A good alternative or addition to DMSO.[18]
Propylene GlycolCo-solvent1 - 20%Similar to PEG 400.[18]
Tween-80Surfactant0.01 - 5%Non-ionic surfactant, generally well-tolerated.[16]
Cremophor ELSurfactant0.01 - 2%Can have biological effects, so use with caution.
HP-β-CyclodextrinComplexing Agent1 - 10%Can improve solubility of highly hydrophobic compounds.[16]
Diagram: The Role of Excipients in Solubilization

Solubilization_Mechanism cluster_aqueous Aqueous Environment cluster_formulation Formulation Strategy Compound_Agg Pyrazolotriazine (Precipitated) CoSolvent Co-solvent (e.g., DMSO) Surfactant Surfactant Micelle Cyclodextrin Cyclodextrin Compound_Sol Solubilized Pyrazolotriazine CoSolvent->Compound_Sol dissolves Surfactant->Compound_Sol encapsulates Cyclodextrin->Compound_Sol complexes

Caption: How different excipients can prevent precipitation and improve solubility.

By understanding the underlying principles of solubility and employing a systematic troubleshooting approach, you can overcome the challenges posed by poorly soluble pyrazolotriazine derivatives. This will enable you to generate high-quality, reliable data and accelerate your research and drug discovery efforts.

References

  • Liu, R. (Ed.). (2007).
  • Aragen Life Sciences. (2021).
  • Di Cunto, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 247–251.
  • Richard, D. J., et al. (2009). Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability. Bioorganic & Medicinal Chemistry Letters, 19(24), 6982–6985.
  • Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Metwally, A. A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3123.
  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Garg, S., & Singh, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33.
  • Jain, A., et al. (2024). Formulation strategies for poorly soluble drugs.
  • Al-Ostoot, F. H., et al. (2021). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 12(3), 223–233.
  • Singh, A., et al. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378.
  • Patel, R. V., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 843-875.
  • Ali, S. (2012). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry, 223, 113537.
  • Di Cunto, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • Lorenzo, M. M., & Boger, D. L. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(12), 913–916.
  • Mwila, C., & Walker, R. B. (2016). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 23(2), 6-15.
  • Van den Abeele, J., et al. (2017). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 106(1), 213-221.
  • Włodarczyk, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][14][19][20]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(11), 3564.

  • Di Cunto, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 247-251.
  • Al-Karmalawy, A. A., et al. (2024). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics, 42(1), 1-13.
  • Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329107.
  • Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency.
  • Kozikowski, B. A., et al. (2004). Samples in DMSO: What an end user needs to know. Analytical Chemistry, 76(24), 7278-7287.
  • El-Metwaly, N. M., et al. (2021). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 11(52), 32943-32965.
  • Homayun, B., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(6), 790.
  • Homayun, B., et al. (2021).
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035.
  • da Silva, C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(16), 4945.
  • Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4381.
  • Patel, R. V., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Popa-Burke, I. G., & Russell, J. (2014).
  • Cayman Chemical. (2014).
  • Tanc, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 723–730.
  • Reddit. (2022). How to tackle compound solubility issue.
  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-10.
  • BenchChem. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
  • BenchChem. (2025).
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.
  • Hafez, H. N., et al. (2014). Synthesis and antioxidant activity of a novel series of pyrazolotriazine, coumarin, oxoazinone, and pyrazinopyrimidine derivatives. Archiv der Pharmazie, 347(1), 47-56.
  • Singh, S., & Kumar, A. (2024).
  • Kumar, S., & Singh, A. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(3), 84-91.
  • Pereira, J. F., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 19(6), 952–959.
  • Ghadi, R., & Dand, N. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Pharma Excipients.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4381.
  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106029.

Sources

Enhancing the stability of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one for screening

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one

A Guide to Enhancing Compound Stability for Screening Applications

Prepared by the Senior Application Scientist Team

Introduction: Understanding the Challenge

8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is a heterocyclic compound belonging to the pyrazolotriazine class, a scaffold of interest in medicinal chemistry due to its structural similarity to biogenic purines.[1][2] Researchers using this and similar molecules in high-throughput screening (HTS) campaigns may face challenges related to compound stability and solubility, which can lead to inconsistent assay results, loss of active material, and misleading structure-activity relationship (SAR) data.[3][4]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues with 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one. Our approach is grounded in established principles of compound management and chemical reactivity, aiming to preserve the integrity of your valuable screening assets.[3][5]

Quick Reference: Frequently Asked Questions (FAQs)

Q1: My compound's activity is decreasing over time in the assay plate. What's the most likely cause? A: The most common cause is degradation in the aqueous assay buffer. The triazinone ring system, which contains a lactam (cyclic amide) moiety, is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Another possibility is a reaction with a component in your assay buffer.

Q2: I see visible precipitate after diluting my DMSO stock into the aqueous assay buffer. How do I fix this? A: This indicates your compound's final concentration exceeds its aqueous solubility limit.[6] This is a very common issue in screening.[7] First, verify the maximum soluble concentration using a kinetic solubility assay (see Protocol 2). To mitigate this, you can lower the final compound concentration, increase the final percentage of DMSO (while staying within assay tolerance, typically ≤1%), or explore the use of solubility-enhancing excipients if compatible with your assay.[6]

Q3: What are the ideal long-term storage conditions for this compound? A: For solid (powder) form, store at -20°C or -80°C in a desiccated environment, protected from light. For DMSO stock solutions (e.g., 10 mM), store at -20°C or -80°C in tightly sealed, low-volume tubes to minimize exposure to moisture and air.[8] Avoid repeated freeze-thaw cycles, which can accelerate degradation and cause precipitation.[3][9]

Q4: Can I sonicate my sample to redissolve a precipitate? A: Yes, sonication can help redissolve precipitated compounds in an assay plate.[7] However, this is a temporary fix for a kinetic solubility problem. If the compound is fundamentally unstable and degrading, sonication will not restore the parent molecule. It is crucial to first diagnose whether you have a solubility or stability problem.

Q5: How do I know if my DMSO stock is still good? A: The best practice is to perform a quality control (QC) check using LC-MS or HPLC-UV. Compare the purity profile and concentration of an aliquot from your stored stock solution against a freshly prepared standard or the data from the initial stock preparation. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common stability and solubility issues.

Problem 1: Progressive Loss of Activity During Assay Incubation
  • Symptoms: High initial activity that diminishes over the course of the assay (e.g., 1 hr vs. 4 hr readouts). Poor correlation between repeat experiments.

  • Root Cause Analysis: This strongly suggests compound degradation in the final assay buffer. The primary suspect is the hydrolysis of the lactam bond in the triazinone ring, which would alter the molecule's structure and likely abolish its biological activity.

  • Workflow for Diagnosis and Resolution:

    Caption: Troubleshooting workflow for time-dependent activity loss.

Problem 2: Poor Reproducibility and Well-to-Well Variability
  • Symptoms: Inconsistent results across the same plate or between different plates. High coefficient of variation (%CV) for replicate wells.

  • Root Cause Analysis: This can be caused by either compound precipitation (poor solubility) or degradation upon dispense. When a DMSO stock is added to an aqueous buffer, the compound can crash out of solution non-uniformly.[6][7]

  • Potential Degradation Pathway: Hydrolysis The lactam within the pyrazolotriazinone ring is an amide. Under aqueous conditions, particularly if the pH is not neutral, it can be susceptible to nucleophilic attack by water, leading to ring opening.

    G cluster_0 Degradation Pathway A 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one B Inactive Ring-Opened Product A->B H₂O (Hydrolysis) pH ≠ 7.0 Elevated Temp

    Caption: Postulated hydrolytic degradation of the triazinone ring.

  • Solutions & Mitigation Strategies:

    Issue Recommended Action Rationale
    Precipitation on Dilution Perform a kinetic solubility test (Protocol 2). Reduce the top concentration of the compound.Ensures you are working below the solubility limit, preventing compound loss and inconsistent concentrations.[6]
    DMSO Stock Instability Aliquot stock solutions into single-use volumes. Store at -80°C. Perform periodic QC checks via LC-MS.Minimizes freeze-thaw cycles and prevents water absorption by DMSO, which can accelerate hydrolysis even in storage.[3][8]
    Buffer Incompatibility Test compound stability directly in the assay buffer versus a simple buffer (e.g., PBS) (Protocol 1).Identifies if specific buffer components (e.g., nucleophilic species like Tris, high concentrations of salts) are causing degradation.

Detailed Experimental Protocols

Protocol 1: Assessing Compound Stability in Assay Buffer

Objective: To determine the rate of compound degradation in the final assay buffer using LC-MS analysis.

  • Preparation:

    • Prepare a 2X concentrated solution of your compound in the final assay buffer by diluting from a 100X DMSO stock (e.g., dilute 20 µL of 10 mM stock into 980 µL of buffer to get a 200 µM solution with 2% DMSO).

    • Prepare a control sample in a stable solvent system (e.g., 50:50 Acetonitrile:Water).

  • Incubation:

    • Incubate the assay buffer solution at the intended assay temperature (e.g., 37°C).

  • Time-Point Analysis:

    • Immediately take a T=0 aliquot (e.g., 50 µL) and quench by diluting into 150 µL of acetonitrile. Store at -20°C.

    • Repeat this sampling at subsequent time points relevant to your assay duration (e.g., 1, 4, 8, and 24 hours).

  • LC-MS Analysis:

    • Analyze all quenched samples by LC-MS.

    • Integrate the peak area of the parent compound (m/z for C₅H₃BrN₄O should be ~215.95).

    • Plot the percentage of remaining parent compound versus time. A loss of >10-15% over the assay duration indicates a significant stability issue.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

Objective: To determine the concentration at which the compound precipitates when diluted from DMSO into an aqueous buffer.[6]

  • Plate Preparation:

    • In a 96- or 384-well clear-bottom plate, add your assay buffer to all wells.

    • Prepare a serial dilution of your compound in 100% DMSO in a separate plate (e.g., from 10 mM down to ~1 µM).

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate into the assay buffer plate to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells.

  • Incubation & Measurement:

    • Mix the plate briefly on a plate shaker.

    • Incubate at room temperature for 1-2 hours, protected from light.[6]

    • Read the plate on a nephelometer, which measures light scattering from suspended particles (precipitate).

  • Data Analysis:

    • Plot the light scattering units (LSU) against the compound concentration.

    • The point at which the LSU signal sharply increases above the baseline (buffer + DMSO only) is the kinetic solubility limit. Your screening concentrations should remain below this limit.

Summary of Recommended Handling & Storage

Parameter Solid Compound DMSO Stock Solution (e.g., 10 mM) Aqueous Assay Solution
Temperature -20°C to -80°C-20°C to -80°CUse immediately; prepare fresh
Atmosphere Store with desiccantUse low-retention tubes with tight sealsN/A
Light Protect from lightStore in amber tubes or protect from lightProtect from light during incubation
Freeze/Thaw MinimizeAvoid; aliquot into single-use volumesN/A
QC Frequency Upon receiptBefore starting a new screening campaignN/A

References

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-611. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Beckman Coulter. [Link]

  • Wyatt Technology. (2018). Advances in high throughput screening of aggregation, stability and viscosity. YouTube. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Biomolecular Screening, 13(7), 645-655. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-d][3][5][10]triazinone. National Center for Biotechnology Information. [Link]

  • Samra, H. S., & He, F. (2017). Utility of High Throughput Screening Techniques to Predict Stability of Monoclonal Antibody Formulations During Early Stage Development. Journal of Pharmaceutical Sciences, 106(7), 1734-1742. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • PubChem. (n.d.). Pyrazolotriazine. National Center for Biotechnology Information. [Link]

  • Niesen, F. H., et al. (2013). High-Throughput Thermal Scanning for Protein Stability: Making a Good Technique More Robust. Journal of Biomolecular Screening, 18(7), 803-812. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Reddit. (2022). How do I force my compound to precipitate?. r/chemhelp. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • Mojzych, M., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][5][10]triazine Derivatives. Molecules, 25(17), 3933. [Link]

  • MDPI. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][5][10]triazine Derivatives. MDPI. [Link]

  • Cer, A., et al. (2021). The activity of pyrazolo[4,3-e][3][5][10]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][10]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 1-17. [Link]

  • ResearchGate. (2025). Pyrazolo[1,5-a][3][4][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Chem-Space. (n.d.). 1370008-37-9 8-bromo-3H,4H-pyrazolo[1,5-a][3][4][11]triazin-4-one. Chem-Space. [Link]

  • Rusinov, V. L., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][3][5][10]triazines. Structural Chemistry, 32(4), 1435-1444. [Link]

  • ResearchGate. (2025). Pyrazolo[1,5-a][3][4][11]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. [Link]

  • Neunhoeffer, H., & Hammann, H. (1984). Synthesis of new pyrazolo[3][4][5]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 10, 2014-2022. [Link]

  • Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6539. [Link]

  • National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

Sources

Technical Support Center: A Guide to Palladium-Catalyzed Reactions on Pyrazolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of protocols for palladium-catalyzed cross-coupling reactions on pyrazolotriazine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage these powerful synthetic tools for the functionalization of this important class of N-heterocycles. Pyrazolotriazines are privileged scaffolds in medicinal chemistry, and their derivatization is crucial for the exploration of new chemical space and the development of novel therapeutic agents.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental challenges. The advice herein is grounded in established mechanistic principles and field-proven insights to ensure scientific integrity and practical utility.

I. Understanding the Landscape: Palladium Catalysis on Pyrazolotriazines

The pyrazolotriazine core, being an electron-deficient and nitrogen-rich heterocycle, presents unique challenges in palladium-catalyzed cross-coupling reactions. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] Therefore, a careful selection of ligands, bases, and reaction conditions is paramount for successful transformations.

The following sections will delve into specific reaction types and address common issues encountered during their application to pyrazolotriazine substrates.

II. Troubleshooting Guides & FAQs

This section is structured to provide rapid solutions to common experimental hurdles.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[4][5][6]

Question 1: My Suzuki-Miyaura reaction on an 8-halopyrazolotriazine is giving low to no yield. What are the likely causes and how can I troubleshoot it?

Answer:

Low yields in Suzuki-Miyaura couplings of pyrazolotriazines can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium source and ligand is critical. For electron-deficient substrates like pyrazolotriazines, traditional catalysts may be inefficient.

    • Expert Insight: Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step and prevent catalyst deactivation. Consider screening ligands such as SPhos, XPhos, or RuPhos.[7] In some cases, a simple catalyst like Pd(PPh₃)₄ can be effective, particularly with more reactive halides like iodides.[8]

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Causality: An inappropriate base can lead to side reactions like protodeboronation of the boronic acid or decomposition of the starting material. A screening of bases such as NaHCO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended. The solubility of the base in the chosen solvent system is also a key consideration.

  • Solvent System: The solvent must solubilize all reaction components to ensure an efficient reaction.

    • Practical Tip: A mixture of a polar aprotic solvent like DMF or dioxane with water is often effective. For instance, a mixture of toluene and ethanol has been successfully used.[8]

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause decomposition.

    • Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Microwave-assisted heating can sometimes dramatically improve yields and reduce reaction times.[9]

  • Quality of Reagents: Ensure the boronic acid is pure and has not undergone significant decomposition (protodeboronation). The palladium catalyst should be of high quality.

A Proven Protocol for Suzuki-Miyaura Coupling on an 8-Iodopyrazolotriazine: [8]

ComponentRoleDetails
Substrate Electrophile8-Iodo-N-methyl-N-phenylpyrazolo[1,5-a]-1,3,5-triazin-4-amine
Coupling Partner NucleophilePhenylboronic acid
Catalyst Palladium SourcePd(PPh₃)₄
Base ActivatorNaHCO₃
Solvent MediumToluene/EtOH
Temperature Energy InputReflux
Yield OutcomeGood
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[10][11]

Question 2: I am attempting a Buchwald-Hartwig amination on a halopyrazolotriazine and observing significant starting material decomposition and low product yield. What should I consider?

Answer:

The Buchwald-Hartwig amination on electron-deficient heterocycles like pyrazolotriazines can be challenging due to the potential for side reactions. Here are key considerations:

  • Ligand Selection is Crucial: The choice of ligand is paramount to prevent catalyst inhibition by the amine coupling partner and the pyrazolotriazine nitrogen atoms.

    • Expert Recommendation: Highly hindered biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are often the ligands of choice.[11] These ligands create a sterically crowded palladium center that favors productive reductive elimination over side reactions.

  • Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the substrate.

    • Common Choices: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are typically used. A careful screening of the base is often necessary.

  • Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active Pd(0) species in situ.

    • Advantage: Precatalysts can provide a higher concentration of the active catalytic species at the start of the reaction, which can be beneficial for challenging substrates.

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred.

Illustrative Ligand Comparison for a Challenging Amination:

LigandGeneral FeaturesSuitability for Pyrazolotriazines
PPh₃Less bulky, less electron-richOften insufficient for challenging aminations on electron-deficient heterocycles.
BINAPBidentate, chiralCan be effective, but monodentate ligands often show broader applicability.
XPhos Bulky, electron-rich monophosphine Excellent choice for promoting C-N coupling with hindered and electron-deficient substrates. [11]
SPhos Bulky, electron-rich monophosphine Another excellent choice with a broad substrate scope. [11]
C. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the go-to method for installing alkyne moieties.[12][13]

Question 3: My Sonogashira reaction on an 8-iodopyrazolotriazine is sluggish and gives a complex mixture of byproducts. How can I optimize it?

Answer:

Optimizing Sonogashira reactions on pyrazolotriazines involves careful control of the catalytic system and reaction conditions:

  • Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI), copper-free conditions can sometimes provide cleaner reactions and avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[14]

    • Troubleshooting Step: If you observe significant homocoupling, try running the reaction in the absence of a copper salt. This may require a higher reaction temperature or a more active palladium catalyst/ligand system.

  • Base and Solvent: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a solvent or co-solvent with another organic solvent like DMF.[8]

  • Palladium Catalyst and Ligand: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand is common.

    • Successful Example: The coupling of an 8-iodopyrazolotriazine with pent-1-yne has been successfully achieved using PdCl₂(PPh₃)₂ and CuI in a mixture of Et₃N and DMF at 40 °C.[8]

A Proven Protocol for Sonogashira Coupling on an 8-Iodopyrazolotriazine: [8]

ComponentRoleDetails
Substrate Electrophile8-Iodo-N-methyl-N-phenylpyrazolo[1,5-a]-1,3,5-triazin-4-amine
Coupling Partner NucleophilePent-1-yne
Catalyst Palladium SourcePdCl₂(PPh₃)₂
Co-catalyst Copper SourceCuI
Base/Solvent Medium/ActivatorEt₃N/DMF
Temperature Energy Input40 °C
Yield OutcomeExcellent
D. Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction allows for the arylation of alkenes.[15]

Question 4: I am trying to perform a Heck reaction on an 8-iodopyrazolotriazine with an acrylate, but the reaction is not proceeding to completion. What can I do?

Answer:

Incomplete conversion in Heck reactions can often be addressed by optimizing the following parameters:

  • Catalyst and Ligand: While Pd(OAc)₂ is a common palladium source, the addition of a phosphine ligand like PPh₃ can be crucial for catalyst stability and activity.

    • Rationale: The ligand helps to stabilize the active Pd(0) species and facilitates the catalytic cycle.

  • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.

  • Solvent: A polar aprotic solvent such as DMF is a good starting point.

  • Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.

    • Successful Example: The Heck coupling of an 8-iodopyrazolotriazine with tert-butyl acrylate has been accomplished using Pd(OAc)₂, PPh₃, and Et₃N in DMF at 90 °C.[8]

A Proven Protocol for Heck Coupling on an 8-Iodopyrazolotriazine: [8]

ComponentRoleDetails
Substrate Electrophile8-Iodo-N-methyl-N-phenylpyrazolo[1,5-a]-1,3,5-triazin-4-amine
Coupling Partner Olefintert-Butyl acrylate
Catalyst Palladium SourcePd(OAc)₂
Ligand StabilizerPPh₃
Base Acid ScavengerEt₃N
Solvent MediumDMF
Temperature Energy Input90 °C
Yield OutcomeExcellent
E. Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling offers a mild and versatile method for C-C bond formation, tolerant of a wide range of functional groups.[16][17]

Question 5: My Stille reaction on an 8-iodopyrazolotriazine is giving low yields and I'm concerned about the toxicity of the tin byproducts. What are the key parameters to optimize and how can I manage the byproducts?

Answer:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.[8]

  • Additives: The addition of a salt like LiCl can sometimes accelerate the reaction.

  • Solvent: A polar aprotic solvent such as DMF is a good choice.

  • Temperature: Stille reactions are often run at elevated temperatures.

    • Successful Example: The Stille coupling of an 8-iodopyrazolotriazine with tributyl(1-ethoxyvinyl)tin has been successfully performed using Pd(PPh₃)₄ and LiCl in DMF at 90 °C.[8]

  • Tin Byproduct Removal: The removal of toxic organotin byproducts is a significant consideration in Stille couplings.

    • Purification Strategy: Flash column chromatography on silica gel is often effective. Additionally, treatment of the crude product with a solution of KF can precipitate the tin species as insoluble fluorides, which can then be removed by filtration.

A Proven Protocol for Stille Coupling on an 8-Iodopyrazolotriazine: [8]

ComponentRoleDetails
Substrate Electrophile8-Iodo-N-methyl-N-phenylpyrazolo[1,5-a]-1,3,5-triazin-4-amine
Coupling Partner NucleophileTributyl(1-ethoxyvinyl)tin
Catalyst Palladium SourcePd(PPh₃)₄
Additive AcceleratorLiCl
Solvent MediumDMF
Temperature Energy Input90 °C
Yield OutcomeGood

III. Visualizing the Process: Catalytic Cycles and Workflows

A fundamental understanding of the reaction mechanisms is crucial for effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle cluster_product Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)-Ar'(L_n) OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂) Base Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield Start Low Yield in Cross-Coupling Check_Catalyst Screen Catalyst/Ligand (e.g., Pd(PPh₃)₄, Pd(OAc)₂ + XPhos) Start->Check_Catalyst Check_Base Screen Base (e.g., NaHCO₃, K₂CO₃, NaOtBu) Check_Catalyst->Check_Base Check_Solvent Optimize Solvent (e.g., DMF, Toluene/EtOH, Dioxane/H₂O) Check_Base->Check_Solvent Check_Temp Adjust Temperature (e.g., 80°C, 100°C, Reflux) Check_Solvent->Check_Temp Check_Reagents Verify Reagent Quality (e.g., Boronic Acid Purity) Check_Temp->Check_Reagents Success Improved Yield Check_Reagents->Success

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

IV. Concluding Remarks

The palladium-catalyzed functionalization of pyrazolotriazines is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. While the electron-deficient nature of this scaffold can present challenges, a systematic approach to reaction optimization, including the careful selection of catalysts, ligands, bases, and solvents, can lead to successful outcomes. This guide provides a starting point for troubleshooting common issues, and it is hoped that the provided protocols and insights will facilitate your research endeavors.

V. References

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][18][19]triazine Sulfonamides and Their Experimental and Computational Biological Studies. National Institutes of Health. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][6][18]triazines. MDPI. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Screening of catalysts for cross coupling reaction. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. National Institutes of Health. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. [Link]

  • Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. National Institutes of Health. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Cata- lyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Intramolecular oxidative palladium-catalyzed diamination reactions of alkenyl sulfamates: an efficient synthesis of[4][6][18]thiadiazolo-fused piperazinones. Royal Society of Chemistry. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Stille coupling reactions in the synthesis of hypoxia-selective 3-alkyl-1,2,4-benzotriazine 1,4-dioxide anticancer agents. PubMed. [Link]

  • Optimization of conditions for the Heck reaction. ResearchGate. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Purification Protocols. The Hebrew University of Jerusalem. [Link]

Sources

Technical Support Center: Synthesis of 8-Bromopyrazolo[1,5-a]triazines

Technical Support Center: Synthesis of 8-Bromopyrazolo[1,5-a][1][2][3]triazines

Welcome to the technical support center for the synthesis and handling of 8-bromopyrazolo[1,5-a][1][2][3]triazines. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic scaffold. As bioisosteres of purines, pyrazolotriazines are of significant interest in medicinal chemistry.[4][5][6] The 8-bromo substituent serves as a crucial handle for further functionalization, typically through cross-coupling reactions. However, the synthesis of this intermediate can be challenging due to its susceptibility to decomposition.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 8-bromopyrazolotriazines, with a focus on preventing unwanted decomposition.

Understanding the Instability of 8-Bromopyrazolotriazines

The 8-bromopyrazolo[1,5-a][1][2][3]triazine core, while synthetically useful, is prone to several decomposition pathways. The primary modes of degradation are debromination and ring-opening of the triazine moiety. The electron-deficient nature of the pyrazolotriazine ring system, which is beneficial for some subsequent reactions, can also render it susceptible to nucleophilic attack and other degradative processes.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my synthesis of an 8-bromopyrazolotriazine derivative. What are the likely causes?

A1: Low yields are a common problem and can stem from several factors.[7] Beyond incomplete reactions, the primary culprits are often decomposition of the starting materials or the product. Key areas to investigate include:

  • Purity of Starting Materials: Ensure that the 3-amino-4-bromopyrazole precursor is of high purity. Impurities can lead to side reactions and inhibit proper cyclization.

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of solvent can lead to product degradation. It is crucial to monitor the reaction progress closely using techniques like TLC or LC-MS.

  • Decomposition: The 8-bromopyrazolotriazine product itself might be degrading under the reaction or work-up conditions. This is often observed as the formation of a debrominated byproduct or a complex mixture of unidentifiable products.

Q2: I am observing a significant amount of the debrominated analog of my target compound. What is causing this and how can I prevent it?

A2: The loss of the bromine substituent, a process known as hydrodehalogenation, is a frequent side reaction, especially in subsequent cross-coupling reactions.[1][8] This can also occur during the initial synthesis under certain conditions. The primary mechanisms are:

  • Radical-Mediated Debromination: This can be initiated by trace metals, light, or high temperatures. The C-Br bond is cleaved homolytically to form an aryl radical, which then abstracts a hydrogen atom from the solvent or other reagents.

  • Nucleophile-Induced Debromination: Strong nucleophiles or bases can, in some cases, attack the bromine atom or the carbon to which it is attached, leading to its displacement.

  • Catalyst-Mediated Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions, the formation of palladium-hydride species is a common cause of dehalogenation.[1]

To prevent debromination:

  • Work in an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative processes that can generate radicals.

  • Control the Temperature: Avoid excessive temperatures, as the C-Br bond is thermally labile.[6][8]

  • Choose the Right Base and Solvent: In subsequent cross-coupling reactions, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu.[1] Non-polar, aprotic solvents such as toluene or dioxane are generally less problematic than protic or polar aprotic solvents.[1]

  • Optimize Your Catalyst System: For cross-coupling, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the desired bond formation over the dehalogenation pathway.[1]

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products upon work-up. What could be happening?

A3: A dark reaction mixture and the formation of multiple unidentifiable products often point to the decomposition of the heterocyclic core itself, likely through ring-opening. The pyrazolotriazine system can be susceptible to cleavage under harsh acidic or basic conditions.

  • Under Basic Conditions: Strong bases can lead to nucleophilic attack on the electron-deficient triazine ring, potentially causing ring-opening.

  • Under Acidic Conditions: While the pyrazolotriazine core is generally more stable in acidic media, harsh acidic conditions, especially at elevated temperatures, can lead to hydrolysis and subsequent decomposition.

To mitigate this:

  • Maintain pH Control: Avoid strongly acidic or basic conditions during the reaction and work-up. If a basic medium is required for the cyclization step, consider using milder bases and carefully controlling the temperature and reaction time.

  • Aqueous Work-up: During work-up, use neutral or mildly acidic/basic washes and avoid prolonged exposure to aqueous layers.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems during the synthesis of 8-bromopyrazolotriazines.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Impure Starting Materials - Re-purify the 3-amino-4-bromopyrazole starting material by recrystallization or column chromatography.- Confirm the purity by NMR and/or melting point.
Suboptimal Reaction Temperature - If the reaction is sluggish, consider a modest increase in temperature while monitoring for decomposition.- For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[9]
Incorrect Solvent - The choice of solvent can significantly impact reactant solubility and reaction kinetics.[1] - Consider screening alternative solvents. For the cyclization step, DMF or dioxane are commonly used.[10]
Product Decomposition - Analyze the crude reaction mixture by LC-MS to identify potential byproducts such as the debrominated analog or products of ring-opening. - If decomposition is evident, adjust the work-up procedure to be as mild and quick as possible.
Problem 2: Formation of Debrominated Byproduct
Potential Cause Troubleshooting Steps
Radical Formation - Degas all solvents thoroughly before use.- Conduct the reaction under a strict inert atmosphere.- Protect the reaction from light by wrapping the flask in aluminum foil.
Inappropriate Base or Solvent - If using a strong base, consider switching to a milder one (e.g., K₂CO₃, DIPEA).- Avoid protic solvents if possible, as they can be a source of protons for hydrodehalogenation.
High Reaction Temperature - Lower the reaction temperature and extend the reaction time, monitoring progress by TLC or LC-MS.[9]
Problem 3: Complex Product Mixture and/or Darkening of the Reaction
Potential Cause Troubleshooting Steps
Ring-Opening under Basic Conditions - Use the mildest base necessary to effect the desired transformation.- Keep reaction times as short as possible.- Neutralize the reaction mixture promptly during work-up.
Ring-Opening under Acidic Conditions - Avoid strong acids during work-up.- If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., dilute acetic acid) and minimize contact time.
Air/Oxidative Instability - Maintain an inert atmosphere throughout the reaction and work-up.- Consider adding a radical scavenger like BHT (butylated hydroxytoluene) in small amounts if radical-mediated decomposition is suspected.
Visualizing Decomposition Pathways

To better understand the challenges in synthesizing 8-bromopyrazolotriazines, the following diagrams illustrate the primary decomposition pathways.

cluster_0Decomposition of 8-BromopyrazolotriazineA8-BromopyrazolotriazineBDebrominated PyrazolotriazineA->B Hydrodehalogenation (Radical or Nucleophilic) CRing-Opened ProductsA->C Nucleophilic Attack (Strong Base/Acid)

Caption: Primary decomposition pathways of 8-bromopyrazolotriazines.

Proposed Mechanism for Hydrodehalogenation

cluster_1Hydrodehalogenation WorkflowA8-BromopyrazolotriazineBPyrazolotriazine RadicalA->B C-Br Bond Cleavage (Heat, Light, Initiator) CDebrominated ProductB->C Hydrogen Abstraction D[H] Source (Solvent, Reagent)D->B

Caption: A simplified radical-mediated hydrodehalogenation pathway.

Recommended Experimental Protocol

This protocol is a general guideline for a one-pot synthesis of an 8-bromopyrazolotriazine derivative, adapted from literature procedures with modifications to minimize decomposition.[10]

Materials:

  • 3-Amino-4-bromopyrazole

  • Ethoxycarbonyl isothiocyanate

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Thiourea Formation:

    • To a solution of 3-amino-4-bromopyrazole (1.0 eq) in anhydrous DMF under an argon atmosphere, add ethoxycarbonyl isothiocyanate (1.05 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Cyclization:

    • Add anhydrous potassium carbonate (1.2 eq) to the reaction mixture.

    • Heat the mixture to 90 °C and stir for 2 hours, monitoring the formation of the 2-thioxo-pyrazolo[1,5-a][1][2][3]triazin-4-one intermediate by LC-MS.

  • S-Methylation:

    • Cool the reaction mixture to 0 °C.

    • Add methyl iodide (1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid sequentially with cold water and cold diethyl ether.

    • Dry the solid under vacuum to yield the 8-bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.

    • If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

References
  • Al-Masum, M., & El-Sayed, E. (Year). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository.
  • Mori, K., et al. (Year). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • MDPI. (Year). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. [Link]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. (2017). PMC - NIH.
  • Ghosh, B., & Maleczka, R. E., Jr. (Year).
  • Wikipedia. (Year). Nucleophilic aromatic substitution. [Link]

  • Alkyl Radical Generation via C–C Bond Cleavage in 2-Substituted Oxazolidines. (2022).
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016).
  • Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2025).

  • The synthesis and chemical reactions of certain pyrazolo[1,5‐a]‐1,3,5‐triazines. (2025).
  • Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2025).

  • Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). SciSpace.

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025).
  • Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube.
  • Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. (Year). PubMed.

  • Structure and Mechanism: A free radical: is any molecular species capable of independent existence th
  • 18.6 Nucleophilic Aromatic Substitution (NAS). (2021). Organic Chemistry - YouTube.
  • Suitably modified pyrazolo[1,5‐a]‐1,3,5‐triazines are DegS inhibitors.... (Year).
  • Bromine purification process. (Year).
  • Recent advances for the photoinduced C-C bond cleavage of cycloketone oximes. (Year).
  • Selectivity in Free Radical Reactions: Bromination vs.
  • Sustainable bromination of organic compounds: A critical review. (Year).
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (Year). NIH.
  • Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. (2024). PubMed Central.
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (Year). Journal of the American Chemical Society.
  • Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)
  • Nucleophilic Ring-Opening of the Azole and Azine Moieties in 6-Nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-ones. (2025).
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox C
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (Year). PMC.
  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. (2025).

Validation & Comparative

Validating 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one as a CDK7 Inhibitor: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of a novel compound, 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, as a Cyclin-Dependent Kinase 7 (CDK7) inhibitor. In the absence of pre-existing data for this specific molecule, we will outline a rigorous, multi-faceted validation workflow. This process will systematically assess its potency, selectivity, target engagement, and cellular efficacy, benchmarking it against established CDK7 inhibitors such as the covalent inhibitor THZ1 and the non-covalent inhibitor Samuraciclib (CT7001). Our approach is designed to provide researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to thoroughly characterize this promising new chemical entity.

The Rationale for Targeting CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that has emerged as a compelling therapeutic target in oncology.[1][2][3] It plays a dual role in fundamental cellular processes that are often dysregulated in cancer:

  • Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][4] This action is critical for the initiation and elongation phases of transcription, particularly for genes with super-enhancers, which often include key oncogenes like MYC.[3]

  • Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, through phosphorylation.[4][5] This makes it a master regulator of cell cycle progression.[5]

By inhibiting CDK7, it is possible to simultaneously disrupt the transcriptional machinery that drives oncogene expression and halt the cell cycle, leading to apoptosis in cancer cells.[2][5] This dual mechanism makes CDK7 inhibitors a promising class of anti-cancer agents.[4]

Profile of the Candidate Inhibitor and Established Comparators

This validation guide will focus on characterizing 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one and comparing its potential profile to well-documented CDK7 inhibitors.

Compound Mechanism of Action Reported IC50 Key Characteristics
8-bromo-3H-pyrazolo[1,5-a]triazin-4-one To be determined (TBD)TBDHypothetical novel chemical entity
THZ1 Covalent3.2 nM[6][7]Potent and selective; forms a covalent bond with a cysteine residue (C312) outside the CDK7 kinase domain.[7] Also inhibits CDK12 and CDK13.[6]
Samuraciclib (CT7001) ATP-Competitive (Non-covalent)41 nM[8][9]Orally bioavailable and selective over other CDKs like CDK1, CDK2, CDK5, and CDK9.[8][9]
SY-1365 (Mevociclib) CovalentKᵢ of 17.4 nM[10]First-in-class selective covalent inhibitor to enter clinical trials.[10][11] Shows anti-proliferative effects in various solid tumors.[10]

A Multi-Step Experimental Validation Workflow

To validate 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one as a CDK7 inhibitor, a logical progression of experiments is essential. This workflow is designed to first establish its biochemical potency and selectivity, then confirm its interaction with the target in a cellular context, and finally, assess its functional consequences on cancer cells.

G Experimental Validation Workflow for a Novel CDK7 Inhibitor cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Mechanism of Action biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) selectivity Kinase Selectivity Profiling biochem_assay->selectivity Determine Potency (IC50) cetsa Cellular Thermal Shift Assay (CETSA) selectivity->cetsa Confirm Cellular Binding western_blot Western Blotting (p-RNAPII, etc.) cetsa->western_blot Assess Functional Impact cell_viability Cell Viability Assays western_blot->cell_viability Confirm Downstream Effects

Caption: A stepwise workflow for validating a novel CDK7 inhibitor.

Phase 1: Biochemical Characterization

The initial phase focuses on in vitro assays to determine if the compound directly inhibits the CDK7 enzyme and to understand its selectivity.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50 value) of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one against the CDK7/Cyclin H/MAT1 complex.

Methodology: An ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[12][13]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a serial dilution of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, THZ1, and Samuraciclib in DMSO.

    • Prepare the reaction buffer containing recombinant human CDK7/Cyclin H/MAT1 complex and a suitable peptide substrate.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase/substrate solution to wells containing the diluted inhibitors.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Expected Outcome: This assay will provide a quantitative IC50 value for 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, allowing for a direct potency comparison with THZ1 and Samuraciclib. A low nanomolar IC50 would suggest a potent inhibitor.

Kinase Selectivity Profiling

Objective: To assess the selectivity of the compound against a broad panel of other kinases, particularly other CDKs.

Methodology: It is crucial to understand the selectivity profile of a kinase inhibitor to anticipate potential off-target effects.[14][15] This can be achieved by screening the compound against a large panel of kinases.[16]

Protocol: Kinase Panel Screening

  • Submit 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

  • Request screening against a comprehensive panel (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

  • For any kinases showing significant inhibition (>50%), perform follow-up IC50 determinations.

Expected Outcome: The results will reveal the compound's selectivity. An ideal profile would show high potency for CDK7 with minimal activity against other kinases, especially closely related ones like CDK2 and CDK9. This is critical for minimizing toxicity and ensuring that the observed cellular effects are due to CDK7 inhibition.[8]

Phase 2: Cellular Target Engagement

After establishing biochemical activity, it is imperative to confirm that the compound engages with CDK7 within a cellular environment.

Cellular Thermal Shift Assay (CETSA®)

Objective: To provide direct evidence of the compound binding to CDK7 in intact cells.

Methodology: CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound.[17][18][19] This allows for the detection of target engagement in a physiological context.[20][21]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat a relevant cancer cell line (e.g., a T-ALL or breast cancer cell line) with either DMSO (vehicle control) or a saturating concentration of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one for a set period.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Detection: Analyze the amount of soluble CDK7 in the supernatant at each temperature using Western blotting with a CDK7-specific antibody.

Data Analysis: Plot the amount of soluble CDK7 against the temperature for both the DMSO and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow treat Treat Cells with Compound heat Apply Heat Gradient treat->heat lyse Lyse Cells & Separate Fractions heat->lyse detect Detect Soluble Target Protein (Western Blot) lyse->detect

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Outcome: A successful CETSA experiment will show a rightward shift in the CDK7 melting curve for cells treated with 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, providing strong evidence of target engagement in a cellular context.

Phase 3: Cellular Mechanism of Action and Efficacy

This final phase investigates the downstream cellular consequences of CDK7 inhibition.

Western Blotting for Downstream Markers

Objective: To confirm that target engagement leads to the expected inhibition of CDK7's downstream signaling pathways.

Methodology: Western blotting can be used to measure changes in the phosphorylation status of key CDK7 substrates.[22][23]

Protocol: Western Blot Analysis

  • Cell Treatment: Treat cancer cells with increasing concentrations of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, THZ1, and Samuraciclib for a defined time (e.g., 6 hours).

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.[22]

  • Antibody Incubation: Probe the membranes with primary antibodies against:

    • Phospho-RNAPII CTD (Ser5 and Ser7)

    • Total RNAPII

    • CDK7

    • β-actin (as a loading control)

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Expected Outcome: A successful CDK7 inhibitor should cause a dose-dependent decrease in the phosphorylation of RNAPII at Serine 5 and 7, consistent with the effects of established inhibitors like THZ1.[7][24] This provides functional evidence of CDK7 inhibition in cells.

Cell Viability and Apoptosis Assays

Objective: To determine the effect of the compound on cancer cell proliferation and survival.

Methodology: Standard cell viability assays can quantify the anti-proliferative effects of the inhibitor.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cancer cell lines in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

  • Viability Measurement: Add a reagent that measures ATP levels (indicative of cell viability) and read the luminescence.

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Expected Outcome: An effective CDK7 inhibitor is expected to reduce cell viability in a dose-dependent manner. Comparing the GI50 values across different cancer cell lines can also help identify which cancer types are most sensitive to this new compound.[11]

Conclusion

The validation of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one as a CDK7 inhibitor requires a systematic and multi-pronged approach. By following the workflow outlined in this guide—from biochemical potency and selectivity to cellular target engagement and functional outcomes—researchers can build a comprehensive data package. This rigorous evaluation, benchmarked against established inhibitors, will be crucial in determining the therapeutic potential of this novel compound and its promise as a future anti-cancer agent.

References

  • MedchemExpress. THZ1 | CDK7 Inhibitor. [URL: https://www.medchemexpress.com/thz1.html]
  • ApexBio. THZ1 - Potent Covalent CDK7 Inhibitor. [URL: https://www.apexbt.com/thz1.html]
  • MedchemExpress. Mevociclib (SY-1365) | CDK7 Inhibitor. [URL: https://www.medchemexpress.com/sy-1365.html]
  • Kwiatkowski N, et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511): 616-620. [URL: https://www.nature.
  • MedchemExpress. Samuraciclib (CT7001) | CDK7 Inhibitor. [URL: https://www.medchemexpress.com/samuraciclib.html]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267329/]
  • Carrick Therapeutics. CDK7 Inhibitor. [URL: https://www.carricktherapeutics.com/technology/cdk7-inhibitor/]
  • Synapse. (2024). What are CDK7 gene inhibitors and how do they work? [URL: https://synapse.patsnap.com/blog/what-are-cdk7-gene-inhibitors-and-how-do-they-work]
  • Chen, Y., et al. (2021). THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma. Journal of Experimental & Clinical Cancer Research, 40(1), 12. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7789108/]
  • Patel, H., et al. (2023). The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer. British Journal of Cancer, 128(12), 2326–2337. [URL: https://pubmed.ncbi.nlm.nih.gov/37076610/]
  • Eli, L. D., et al. (2019). Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7. Cancer Research, 79(13), 3489–3501. [URL: https://aacrjournals.
  • Axon Medchem. CT7001 | Samuraciclib | CDK7 inhibitor. [URL: https://www.axonmedchem.com/product/3756]
  • Patsnap Synapse. (2024). Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors. [URL: https://synapse.patsnap.com/article/101180/targeting-cdk7-with-sy-1365-unveiling-a-novel-therapeutic-approach-for-aggressive-solid-tumors]
  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11109. [URL: https://www.scilifelab.se/publications/sensitive-measurement-of-drug-target-engagement-by-a-cellular-thermal-shift-assay-with-multiplex-proximity-extension-readout/]
  • Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(14), 2345–2352. [URL: https://academic.oup.
  • Probechem. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor. [URL: https://www.probechem.com/product/pc-61916.html]
  • Ghamari, A., et al. (2019). The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. Nucleic Acids Research, 47(4), 1783–1798. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6395279/]
  • Godl, K., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303–315. [URL: https://pubmed.ncbi.nlm.nih.gov/15966854/]
  • AbMole BioScience. THZ1 (CDK7 inhibitor). [URL: https://www.abmole.com/products/thz1.html]
  • Tiwari, G., & A. T., S. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(52), 13278–13283. [URL: https://www.pnas.org/doi/10.1073/pnas.1811082115]
  • Synapse. (2023). What are CDK7 inhibitors and how do you quickly get the latest development progress? [URL: https://synapse.patsnap.
  • Syros Pharmaceuticals. (2019). Syros Presents New Preclinical Data on SY-1365 and SY-5609 at AACR Annual Meeting. [URL: https://ir.syros.
  • American Association for Cancer Research. (2019). Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7. [URL: https://aacrjournals.
  • BenchChem. A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. [URL: https://www.benchchem.com/blog/a-comparative-guide-cellular-thermal-shift-assay-cetsa-for-target-engagement-of-protacs]
  • Yang, S., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine. [URL: https://atm.amegroups.com/article/view/112613/html]
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 159–175. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5026514/]
  • Olson, C. M., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife, 7, e38335. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6234015/]
  • Weidner, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2465–2476. [URL: https://pubs.acs.org/doi/10.1021/acschembio.2c00329]
  • Reaction Biology. Kinase Selectivity Panels. [URL: https://www.reactionbiology.com/site/assets/files/2451/reaction_biology_kinase_selectivity_panels.pdf]
  • Weidner, J. D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.01.26.477900v1]
  • Jeselsohn, R., et al. (2022). Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. Molecular Cancer Therapeutics, 21(5), 725–736. [URL: https://aacrjournals.org/mct/article/21/5/725/699047/Selective-CDK7-Inhibition-Suppresses-Cell-Cycle]
  • Patel, M. R., et al. (2020). CDK7 inhibitors as anticancer drugs. Journal of Medicinal Chemistry, 63(19), 10793–10814. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7549466/]
  • BenchChem. Validating CDK7 as a Therapeutic Target: A Comparative Guide to CDK7-IN-2 Hydrochloride Hydrate and Other Novel Inhibitors. [URL: https://www.benchchem.
  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for CDK7/cyclin H. [URL: https://device.report/m/a6f028680e6e736a439f04177d49576c24364115169a7c8a6f8f533481232c9e.pdf]
  • Glover-Cutter, K., et al. (2009). Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing. Molecular and Cellular Biology, 29(19), 5263–5274. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2747986/]
  • Scott, T. G., et al. (2021). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Medicinal Chemistry Letters, 12(11), 1759–1765. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00424]
  • BenchChem. Discovery and development of non-covalent CDK7 inhibitors. [URL: https://www.benchchem.com/blog/discovery-and-development-of-non-covalent-cdk7-inhibitors]
  • Ashton, S., et al. (2023). Abstract A110: Identifying sensitive patient populations for CDK7 inhibitors using cell panel screens and bioinformatic approaches. Molecular Cancer Therapeutics, 22(12_Supplement_1), A110. [URL: https://aacrjournals.
  • Olson, C. M., et al. (2018). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype. eLife, 7, e38335. [URL: https://pubmed.ncbi.nlm.nih.gov/30422115/]
  • Al-Ostoot, F. H., et al. (2021). Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations. Molecules, 26(18), 5529. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469888/]
  • Archambault, J., et al. (2000). Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the Bur1 Cyclin-Dependent Kinase. Molecular and Cellular Biology, 20(12), 4357–4368. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC85816/]
  • BenchChem. Application Notes and Protocols for LDC000067 in p-RNAPII Western Blot Analysis. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-ldc000067-in-p-rnapii-western-blot-analysis]
  • Chen, F.-X., et al. (2012). Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B. The Journal of Biological Chemistry, 287(42), 35087–35097. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3471714/]
  • Ke, N., et al. (2019). Abstract C091: Preclinical evaluation of PK, PD, and antitumor activity of the oral, non-covalent, potent and highly selective CDK7 inhibitor, SY-5609, provides rationale for clinical development in multiple solid tumor indications. Molecular Cancer Therapeutics, 18(12_Supplement_3), C091. [URL: https://aacrjournals.
  • See, Y. X., et al. (2021). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Molecules, 26(11), 3183. [URL: https://pubmed.ncbi.nlm.nih.gov/34071387/]
  • Abcam. Western blot for phosphorylated proteins. [URL: https://www.abcam.
  • PubChem. CDK protein kinase inhibition by the ADP-Glo Assay from US Patent US20250084095: "Aminopyrimidine Derivatives as Cyclin-Dependent Kinase Inhibitors". [URL: https://pubchem.ncbi.nlm.nih.gov/bioassay/1894086]
  • Rimel, J. K., et al. (2020). Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. Genes & Development, 34(23-24), 1622–1642. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7706701/]
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation. [URL: https://www.promega.
  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-kinase-assays/lanthascreen-eu-kinase-binding-assay.html]

Sources

A Comparative Guide to Pyrazolo[1,5-a]triazines and Other Purine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purine scaffold is a cornerstone of inhibitor design, largely due to its integral role in the structure of ATP, the universal fuel for kinases. The relentless pursuit of specificity and potency has driven the evolution of purine bioisosteres—scaffolds that mimic the structure of purines to interact with their biological targets.[1] Among these, the pyrazolo[1,5-a][2][3][4]triazine system has emerged as a particularly promising framework.[5]

This guide provides an in-depth, objective comparison of the pyrazolo[1,5-a]triazine scaffold against other prominent purine analogs, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. We will delve into their structural nuances, comparative biological activities supported by experimental data, and the practicalities of their synthesis and application in kinase inhibitor discovery.

Structural and Electronic Landscape of Purine Analogs

The efficacy of a purine analog is fundamentally tied to its ability to mimic the hydrogen bonding pattern of adenine's interaction with the kinase hinge region. However, subtle alterations in the heterocyclic core can profoundly impact a compound's electronic properties, solubility, and metabolic stability.

The pyrazolo[1,5-a][2][3][4]triazine scaffold is considered a 5-Aza-9-deazapurine.[2] This strategic replacement and rearrangement of nitrogen atoms compared to the natural purine core alters the molecule's dipole moment and hydrogen bonding potential, offering a unique opportunity for medicinal chemists to fine-tune target engagement.[1][3]

Below is a comparative visualization of the core structures.

G cluster_0 Core Scaffolds Purine Purine P15T Pyrazolo[1,5-a]triazine Purine->P15T Bioisostere P34P Pyrazolo[3,4-d]pyrimidine Purine->P34P Bioisostere P15P Pyrazolo[1,5-a]pyrimidine Purine->P15P Bioisostere

Caption: Key purine analog scaffolds.

Comparative Biological Activity: Focus on Cyclin-Dependent Kinases (CDKs)

To provide a clear performance benchmark, we will focus on Cyclin-Dependent Kinases (CDKs), a family of enzymes often dysregulated in cancer and a frequent target for purine analog inhibitors.[6][7] The ATP-binding pocket of CDKs is a well-understood target, making it an excellent case study for comparing the efficacy of these different scaffolds.

One notable example is the development of analogs of (R)-roscovitine, a potent CDK inhibitor. A pyrazolo[1,5-a]-1,3,5-triazine analog of roscovitine, GP0210, demonstrated significantly higher potency against various CDKs compared to the original purine-based drug.[8]

Quantitative Comparison of CDK Inhibition

The following table summarizes publicly available IC50 data for representative compounds from each scaffold class against CDK2/cyclin A2. This allows for a direct, data-driven comparison of their inhibitory potential.

Scaffold ClassRepresentative CompoundTargetIC50 (µM)Source
Pyrazolo[3,4-d]pyrimidine Compound 14CDK2/cyclin A20.057[9][10]
Pyrazolo[3,4-d]pyrimidine Compound 13CDK2/cyclin A20.081[9][10]
Pyrazolo[1,5-a]triazine LDC4297CDK7<0.005[4]
Pyrazolo[1,5-a]pyrimidine SamuraciclibCDK7Potent Inhibitor[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions between studies. However, the data clearly indicates that all three scaffolds can produce highly potent CDK inhibitors.

The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]triazine scaffolds have been particularly successful in generating highly potent CDK inhibitors, with some compounds exhibiting nanomolar to sub-nanomolar efficacy.[4][9][10] Structure-activity relationship (SAR) studies reveal that substitutions at specific positions on these rings are crucial for achieving high affinity and selectivity.[11][12][13] For instance, in many purine-based inhibitors, a substituent at the equivalent of the purine 6-position is critical for potency.[12]

Experimental Protocols: A Validated Approach to Kinase Inhibition Screening

To ensure the reproducibility and reliability of kinase inhibition data, a robust and well-controlled experimental protocol is paramount. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced.[14][15][16]

Workflow for in vitro Kinase Inhibition Assay (ADP-Glo™)

G cluster_workflow ADP-Glo™ Kinase Assay Workflow A Step 1: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Step 2: Terminate & Deplete ATP (Add ADP-Glo™ Reagent) A->B Incubate C Step 3: ADP to ATP Conversion (Add Kinase Detection Reagent) B->C Incubate D Step 4: Signal Generation (Luciferase/Luciferin Reaction) C->D E Step 5: Detection (Measure Luminescence) D->E

Caption: Workflow of the ADP-Glo™ kinase assay.

Detailed Step-by-Step Protocol

Rationale: This protocol is designed to be a self-validating system. The inclusion of "no enzyme" and "vehicle" controls allows for the accurate determination of baseline and maximum kinase activity, respectively, ensuring that any observed inhibition is due to the test compound.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A2)

  • Kinase-specific substrate

  • Ultra-Pure ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (specific to the kinase)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. For controls, dispense DMSO alone (vehicle control).

  • Enzyme Preparation: Dilute the kinase to the desired working concentration in the appropriate assay buffer.

  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP at their final desired concentrations in the assay buffer.

  • Reaction Initiation: Add the enzyme solution to the wells containing the test compounds. Add assay buffer without enzyme to "no enzyme" control wells.

  • Start Reaction: Add the Substrate/ATP mix to all wells to start the kinase reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[15] Incubate for 40 minutes at room temperature.[17]

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to generate light.[15][17] Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle controls and determine the IC50 value by fitting the data to a dose-response curve.

Synthesis and Accessibility

The choice of a scaffold is also a pragmatic one, influenced by the ease and versatility of its synthesis. The pyrazolo[1,5-a][2][3][4]triazine nucleus is typically constructed by annulating a 1,3,5-triazine ring onto a pre-existing pyrazole scaffold.[3][18] This approach allows for the introduction of diversity elements on the pyrazole ring prior to the final cyclization. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds.[19]

G cluster_synthesis General Synthetic Strategy Aminopyrazole Substituted 5-Aminopyrazole PyrazoloTriazine Pyrazolo[1,5-a]triazine Core Aminopyrazole->PyrazoloTriazine CyclizingAgent Cyclizing Agent (e.g., N-cyanoimidates) CyclizingAgent->PyrazoloTriazine

Caption: General synthesis of pyrazolo[1,5-a]triazines.

Similarly, pyrazolo[1,5-a]pyrimidines are often synthesized from 5-aminopyrazole precursors, highlighting a common synthetic heritage that allows for comparable diversification strategies.[20][21] The accessibility of substituted aminopyrazoles as starting materials is a key factor that makes these scaffolds attractive for library synthesis and lead optimization.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]triazine scaffold stands as a highly effective and versatile purine bioisostere for the development of kinase inhibitors. Its unique electronic properties and synthetic tractability have led to the discovery of compounds with exceptional potency, particularly against CDKs.

  • Performance: When compared to other established purine analogs like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, the pyrazolo[1,5-a]triazine core holds its own, consistently producing inhibitors with nanomolar or better activity.

  • Advantages: The key advantage of exploring diverse scaffolds lies in the ability to modulate physicochemical properties and escape patent space. The nitrogen arrangement in pyrazolo[1,5-a]triazines offers a distinct chemical space compared to its isomers.

  • Future Directions: The continued exploration of these scaffolds, particularly in combination with structure-based design and computational modeling, will undoubtedly yield next-generation kinase inhibitors with improved selectivity profiles and the ability to overcome clinical resistance. The success of pyrazolo[1,5-a]pyrimidine-based drugs in targeting Tropomyosin Receptor Kinases (Trks) suggests that similar successes may be achievable with the pyrazolo[1,5-a]triazine scaffold against a broader range of kinase targets.[22][23]

By understanding the comparative strengths and synthetic nuances of each purine analog class, researchers can make more informed decisions in the design and execution of their drug discovery programs.

References
  • Dolzhenko, A., Dolzhenko, A., & Chui, W. (2008). Pyrazolo[1,5-a][2][3][4]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles.

  • (N/A). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3][4]triazines. MDPI. [Link]

  • Dolzhenko, A. V. (2008). Pyrazolo[1,5-a][2][3][4]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace.

  • (N/A). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. Taipei Medical University.
  • (N/A). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. NIH. [Link]

  • (N/A). Pyrazolo[1,5-a][2][3][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Semantic Scholar.

  • (N/A). Nucleosides. 112. Synthesis of some new pyrazolo[1,5-a]-1,3,5-triazines and their C-nucleosides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (N/A). Synthesis of some new pyrazolo[1,5-a]pyrimidines,...
  • (N/A). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors.
  • (N/A). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • (N/A). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. PubMed. [Link]

  • (N/A). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. PubMed. [Link]

  • (N/A). Synthesis of pyrazolo[1,5-a][2][3][4]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]

  • (N/A). Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. PubMed. [Link]

  • (N/A). Pyrazolo[1,5-a][2][3][4]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate.

  • (N/A). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • (N/A). QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe.
  • (N/A). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • (N/A). 1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (N/A). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]

  • (N/A). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation.
  • (N/A). A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Benchchem.
  • (N/A). Structures of anticancer pyrazolo[3,4-d]pyrimidin-4-one and quinoline derivatives.
  • (N/A). Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][2][3][19]triazines. ResearchGate.

  • (N/A). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][6][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • (N/A). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][6][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar.

Sources

The Evolving Landscape of Pyrazolotriazines: A Comparative Guide to the Efficacy of 8-Substituted Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern drug discovery. Within the vast arsenal of heterocyclic compounds, the pyrazolotriazine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] This guide provides an in-depth comparison of the efficacy of various 8-substituted pyrazolotriazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, with a focus on their role as kinase inhibitors in oncology.

The Pyrazolotriazine Core: A Versatile Scaffold for Anticancer Drug Design

The pyrazolotriazine nucleus, a fusion of pyrazole and triazine rings, represents a class of nitrogen-rich heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2] Their structural resemblance to purines allows them to act as bioisosteres, potentially interfering with metabolic pathways essential for cell proliferation.[1] The strategic functionalization of the pyrazolotriazine core, particularly at the 8-position, has been a key area of investigation to modulate their biological activity and selectivity.

Comparative Efficacy of 8-Substituted Pyrazolotriazine Derivatives: A Data-Driven Analysis

The substitution at the 8-position of the pyrazolotriazine ring has been shown to significantly influence the biological activity of these compounds. While direct head-to-head comparative studies of a wide range of 8-substituted derivatives are limited, analysis of existing literature provides valuable insights into their structure-activity relationships (SAR).

A study on pyrazolo[1,5-a][2][3][4]triazine derivatives repurposed for their potential against SARS-CoV-2 revealed interesting SAR at the 8-position that can be extrapolated to other therapeutic areas like oncology. The study found that ester derivatives at position 8 generally exhibited better activity compared to amide derivatives.[4][5] Specifically, compounds with a smaller ethyl carboxylate substitution at this position showed promising inhibitory potential.[5]

While the aforementioned study focused on antiviral activity, the principles of molecular interactions often translate across different biological targets. For anticancer applications, the nature of the substituent at the 8-position can influence binding to the ATP pocket of various kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[6]

Table 1: Comparative Anticancer Activity of Selected Pyrazolotriazine Derivatives

Compound IDPyrazolotriazine CoreSubstitution at Position 8Target Cell Line(s)IC50 (µM)Reference
MM129 Pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][7]triazineSulfonamide derivativeHCT 116, HeLa, PC-3, BxPC-30.17 - 1.15[3]
MM131 Pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][7]triazineSulfonamide derivativeHCT 116, HeLa, PC-3, BxPC-30.17 - 1.15 (most potent of the series)[3]
Compound 1 Pyrazolo[4,3-e][2][6][7]triazolo[1,5-c]pyrimidine4-bromophenylHCC1937, HeLa7-11[8]
Compound 7 Pyrazolo[3,4-d]pyrimidineTrimethoxy benzylideneCaco-2, A549, HT1080, HelaMicromolar concentrations[9]
Compound 3b Pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][7]triazineSulfonamide derivativeMCF-7, MDA-MB-231Stronger than cisplatin[2]

Note: The table presents a selection of data from different studies to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

A significant body of evidence points towards the inhibition of protein kinases as a primary mechanism of action for the anticancer effects of pyrazolotriazine derivatives.[6] Kinases play a pivotal role in cell signaling cascades that control cell growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell proliferation and survival.[] Several pyrazolotriazine derivatives have been investigated as EGFR inhibitors.[8][11] By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block its activation and subsequent downstream signaling.[8][]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazolotriazine 8-Substituted Pyrazolotriazine Derivative Pyrazolotriazine->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Standard workflow for the MTT cell viability assay.

Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of compounds on specific kinase activity. A common method is the radiometric assay or ADP-Glo™ Kinase Assay. [12] General Protocol Outline:

  • Reaction Setup: In a multi-well plate, combine the purified recombinant kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the 8-substituted pyrazolotriazine derivatives at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding a component like [γ-³²P]ATP (for radiometric assays) or unlabeled ATP and incubate at a specific temperature for a set time. The kinase transfers a phosphate group from ATP to the substrate.

  • Detection:

    • Radiometric Assay: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is measured, which is inversely proportional to the inhibitory activity of the compound.

    • ADP-Glo™ Assay: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is converted into a luminescent signal, which is directly proportional to kinase activity.

  • Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Future Perspectives and Conclusion

The 8-substituted pyrazolotriazine derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to inhibit key kinases involved in cancer progression, such as EGFR, underscores their potential. The structure-activity relationship, particularly at the 8-position, highlights the importance of rational drug design in optimizing potency and selectivity. Ester and sulfonamide functionalities at this position have shown significant promise.

Future research should focus on synthesizing and screening a broader and more diverse library of 8-substituted pyrazolotriazine derivatives in a systematic and comparative manner. Head-to-head comparisons against a standardized panel of cancer cell lines and kinases will provide a clearer understanding of their relative efficacy and selectivity. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical findings and assess their pharmacokinetic and pharmacodynamic properties. The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation targeted cancer therapies.

References

  • Gornowicz, A., et al. (2022). The activity of pyrazolo[4,3-e]t[2][6][7]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][6][7]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. International Journal of Molecular Sciences. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on pyrazole-based inhibitors)
  • Szymanowska, A., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][6][7]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • El-Sayed, W. A., et al. (2023). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Nassar, I. F., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on pyrazolotriazine synthesis)
  • Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on pyrazolopyridine-based inhibitors)
  • (Reference not directly cited in the text, but provides context on pyrazoline deriv
  • Al-Tel, T. H., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[2][6][7]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]

  • Springer Nature Experiments. (2023). MTT Assay Protocol. Available at: [Link]

  • El-Sayed, W. A., et al. (2023). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Dolzhenko, A. V., & Chu, W.-K. (2008). Pyrazolo[1,5-a]t[2][3][4]riazines(5-Aza-9-deazapurines): Synthesis and biological activity. Heterocycles. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on pyrazine-based inhibitors)
  • (Reference not directly cited in the text, but provides context on EGFR targeting)
  • (Reference not directly cited in the text, but provides context on pyrazolotriazine deriv
  • (Reference not directly cited in the text, but provides context on anticancer assays)
  • (Reference not directly cited in the text, but provides context on pyrazolotriazine deriv
  • (Reference not directly cited in the text, but provides context on EGFR inhibitors)
  • (Reference not directly cited in the text, but provides context on pyrazolopyrimidine deriv

Sources

In Vitro Validation of Pyrazolotriazine Compounds as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in vitro anticancer activity of novel pyrazolotriazine compounds against established chemotherapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the underlying mechanisms of action to support further investigation and development of this promising class of molecules.

Introduction: The Therapeutic Potential of Pyrazolotriazine Scaffolds

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyrazolotriazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic and antiproliferative activities across a range of cancer cell lines.[1][2] Their fused ring structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of their pharmacological properties.[1][3] Notably, pyrazolo[4,3-e][3][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulfonamides have shown potent anticancer effects, often surpassing the activity of conventional drugs in preclinical studies.[3][4]

This guide will objectively compare the in vitro performance of select pyrazolotriazine compounds with that of cisplatin, doxorubicin, and 5-fluorouracil, three widely used chemotherapeutic drugs. We will delve into the experimental methodologies used to validate their anticancer activity, present the data in a clear and comparative format, and elucidate the molecular pathways through which these compounds exert their effects.

Comparative Cytotoxicity Analysis

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Performance of Pyrazolotriazine Compounds

Recent studies have highlighted the potent cytotoxic effects of several pyrazolotriazine sulfonamide derivatives, often designated with "MM" prefixes. For instance, compounds like MM129, MM130, and MM131 have demonstrated low micromolar to nanomolar IC50 values against a panel of human cancer cell lines, including those of the cervix (HeLa), colon (HCT 116), prostate (PC-3), and pancreas (BxPC-3).[4]

Head-to-Head Comparison with Standard Chemotherapeutics

To contextualize the potency of pyrazolotriazine compounds, a direct comparison with established anticancer drugs is essential. The following tables summarize the IC50 values of selected pyrazolotriazine derivatives against cisplatin, doxorubicin, and 5-fluorouracil in various cancer cell lines.

Table 1: Comparative IC50 Values (µM) of Pyrazolotriazine Compounds vs. Cisplatin and 5-Fluorouracil

Cell LineCancer TypePyrazolotriazine (MM131)Cisplatin5-Fluorouracil
HCT 116Colon Carcinoma~0.39 - 0.6[4]~9[4]~3.2[4]
PC-3Prostate Cancer~0.17 - 0.36[4]~9[4]-
BxPC-3Pancreatic Cancer~0.13 - 0.26[4]-~96.1[4]
HeLaCervical Cancer-~12.3[4]-

Table 2: Comparative IC50 Values (µM) of Pyrazolotriazine Derivatives vs. Doxorubicin

Cell LineCancer TypePyrazolotriazine DerivativeDoxorubicin
PC-3Prostate Cancer5.195 (Compound 13c)[1]8.065[1]
MCF-7Breast Cancer21.045 (Compound 9)[1]-
HCT-116Colon Carcinoma13.575 (Compound 12c)[1]-
MDA-MB-468Breast Cancer12.00 - 14.78 (Analogs 10e, 11d, 13)[1]11.39[1]

Note: The specific pyrazolotriazine derivatives in Table 2 are from a different series than the "MM" compounds in Table 1, highlighting the broad potential of the pyrazolotriazine scaffold.

As the data indicates, pyrazolotriazine compounds frequently exhibit significantly lower IC50 values compared to cisplatin and 5-fluorouracil, suggesting superior potency.[4] The comparison with doxorubicin also demonstrates the competitive, and in some cases superior, activity of these novel compounds.[1]

Elucidating the Mechanism of Action: Induction of Apoptosis

A crucial characteristic of an effective anticancer drug is its ability to induce programmed cell death, or apoptosis, in cancer cells. Pyrazolotriazine compounds have been shown to be potent inducers of apoptosis.

Quantitative Analysis of Apoptosis

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to quantify apoptosis. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Studies have shown a dose-dependent increase in the percentage of apoptotic cells in various cancer cell lines following treatment with pyrazolotriazine compounds. For example, treatment of HeLa and HCT 116 cells with MM compounds resulted in a significant increase in the apoptotic cell population.[6]

Table 3: Apoptosis Induction by Pyrazolotriazine Compounds in HeLa and HCT 116 Cells (48h Treatment)

Cell LineTreatment (Concentration)Percentage of Apoptotic Cells (%)
HeLaControl~5
MM129 (2xIC50)~89[6]
MM130 (2xIC50)~52[6]
MM131 (2xIC50)~60[6]
HCT 116Control~7
MM129 (2xIC50)~76[6]
MM130 (2xIC50)~74[6]
MM131 (2xIC50)~75[6]

These results strongly suggest that the cytotoxic effects of pyrazolotriazine compounds are, at least in part, mediated by the induction of apoptosis.

Targeting Key Oncogenic Signaling Pathways: The PI3K/Akt/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer therapies.[3][7]

Evidence suggests that pyrazolotriazine compounds exert their anticancer effects by modulating this crucial pathway. Studies have indicated that compounds such as MM129 can inhibit the activity of key proteins in the PI3K/Akt/mTOR cascade.[5] This inhibition disrupts the downstream signaling that promotes cancer cell survival and proliferation.

Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the proposed mechanism by which pyrazolotriazine compounds inhibit the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 phosphorylates mTORC1 mTORC1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation pmTORC1->Protein_Synthesis promotes Pyrazolotriazine Pyrazolotriazine Compound Pyrazolotriazine->pAkt inhibits Pyrazolotriazine->pmTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazolotriazine compounds.

Western blot analyses would be the definitive method to confirm this proposed mechanism by visualizing the decreased phosphorylation of Akt and mTOR in response to pyrazolotriazine treatment.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazolotriazine compounds and reference drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 and 2xIC50 concentrations for 24, 48, or 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

Protocol:

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for total and phosphorylated forms of Akt and mTOR.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion and Future Directions

The in vitro data presented in this guide strongly support the potent anticancer activity of pyrazolotriazine compounds. Their superior cytotoxicity compared to established chemotherapeutic agents like cisplatin and 5-fluorouracil, coupled with their ability to induce apoptosis and inhibit the critical PI3K/Akt/mTOR signaling pathway, positions them as highly promising candidates for further preclinical and clinical development.

Future research should focus on in vivo efficacy and toxicity studies in animal models to translate these promising in vitro findings into potential therapeutic applications. Furthermore, continued structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this versatile chemical scaffold. The comprehensive experimental framework provided in this guide serves as a robust foundation for the continued investigation and validation of pyrazolotriazine derivatives as a next-generation class of anticancer drugs.

References

  • Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(11), 3761. Available from: [Link]

  • Gornowicz, A., et al. (2022). The activity of pyrazolo[4,3-e][3][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1973. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Journal of Molecular Structure, 1264, 133252. Available from: [Link]

  • Hermanowicz, J. M., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(9), 8301. Available from: [Link]

  • Zare, M., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Molecules, 29(5), 1083. Available from: [Link]

  • Chen, Y., et al. (2022). Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative... ResearchGate. Available from: [Link]

  • Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences, 23(23), 14759. Available from: [Link]

  • Cil, E., et al. (2022). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Available from: [Link]

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one: A Purine Analog Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for characterizing the selectivity of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, a heterocyclic small molecule belonging to a class of compounds recognized for their diverse biological activities. Given that the pyrazolo[1,5-a]triazine scaffold is a known purine bioisostere, it possesses a high potential for interacting with a wide range of biological targets, particularly ATP-binding proteins such as kinases.[1] Understanding the cross-reactivity profile is therefore not merely a supplementary exercise but a cornerstone of its preclinical development, essential for predicting potential therapeutic efficacy and identifying liabilities related to off-target effects.[2][3]

For the purpose of this guide, we will refer to 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one (CAS 1370008-37-9) by the internal designation PZT-8B .[4] We will proceed under the hypothesis that its primary target is a cyclin-dependent kinase (CDK), based on published data for analogous structures, and design a rigorous, multi-tiered strategy to elucidate its broader kinome-wide selectivity.[5][6]

Section 1: The Rationale for Profiling - Deconstructing the Target Landscape

The pyrazolo[1,5-a]triazine core is structurally analogous to the native purine ring system, the foundation of adenosine and guanosine. This mimicry is the mechanistic basis for the scaffold's broad bioactivity, allowing it to compete with endogenous ligands, most notably ATP, for binding to enzyme active sites. The literature demonstrates that derivatives of this scaffold have been developed as potent inhibitors of several enzyme families, including:

  • Cyclin-Dependent Kinases (CDKs) : Key regulators of the cell cycle and transcription.[5][6]

  • Thymidine Phosphorylase (TP) : An enzyme involved in nucleotide salvage pathways and a target in oncology.[7]

  • Tropomyosin Receptor Kinases (Trks) : A family of receptor tyrosine kinases implicated in cancer.[8]

  • Other Kinases : Structurally related pyrazolotriazines have shown activity against targets like AKT2 and Bruton's tyrosine kinase (BTK).[9]

This established polypharmacology necessitates a comprehensive profiling strategy. An inhibitor developed for a specific CDK may inadvertently engage other kinases, leading to unexpected cellular phenotypes or toxicity. Our objective is to systematically map these interactions to build a complete selectivity profile for PZT-8B.

cluster_targets Potential Target Families (based on scaffold) PZT_8B PZT-8B (Pyrazolo[1,5-a]triazine Core) CDK CDKs (Primary Hypothesis) PZT_8B->CDK High Affinity RTK Receptor Tyrosine Kinases (e.g., Trk) PZT_8B->RTK Potential Cross-Reactivity Non_RTK Non-Receptor Tyrosine Kinases (e.g., BTK) PZT_8B->Non_RTK Potential Cross-Reactivity Other_Enzymes Other ATP-Binding Enzymes (e.g., TP) PZT_8B->Other_Enzymes Potential Cross-Reactivity

Caption: Potential target landscape for PZT-8B.

Section 2: A Tiered Strategy for Experimental Profiling

A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to focused, hypothesis-driven validation in physiologically relevant systems. This tiered approach ensures efficient use of resources while building a high-confidence dataset.

Tier1 Tier 1: Broad Kinome Screen (Binding Assay) Tier2 Tier 2: Orthogonal Validation (Functional IC50 Determination) Tier1->Tier2 Identify primary hits (>70% inhibition) Tier3 Tier 3: Cellular Confirmation (Target Engagement & Pathway Analysis) Tier2->Tier3 Confirm functional inhibition (IC50 < 1µM) Conclusion Comprehensive Selectivity Profile Tier3->Conclusion

Caption: Multi-tiered workflow for cross-reactivity profiling.

Section 3: Tier 1 - High-Throughput Kinome Binding Screen

Expertise & Causality: The first step is to cast a wide net. A large-scale binding assay is the most efficient method to survey hundreds of potential kinase targets simultaneously. We choose a binding assay over a functional (activity) assay at this stage because it is generally more robust, less prone to compound interference, and agnostic to the kinase's activation state. The goal here is discovery, not detailed characterization. A competition binding assay, such as the LanthaScreen™ Eu Kinase Binding assay, is an industry-standard approach.[10]

Experimental Protocol: TR-FRET Kinase Competition Binding Assay
  • Reagent Preparation:

    • Prepare a 4X solution of the appropriate Europium (Eu)-labeled anti-tag antibody and a specific biotinylated kinase tracer in the kinase buffer.

    • Prepare a 4X solution of the purified, tagged kinase of interest in the same buffer.

    • Prepare a 4X serial dilution of PZT-8B and a control compound (e.g., Staurosporine) in 100% DMSO, followed by an intermediate dilution into the kinase buffer.

  • Assay Plate Setup:

    • To a 384-well low-volume plate, add 2.5 µL of the 4X compound solution.

    • Add 2.5 µL of the 4X kinase solution to all wells.

    • Initiate the binding reaction by adding 5 µL of the 4X antibody/tracer mix. The final volume will be 10 µL.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the acceptor (665 nm) and donor (615 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using vehicle (0% inhibition) and a control inhibitor (100% inhibition) to determine the percent inhibition for PZT-8B at a single high concentration (e.g., 1 µM).

Hypothetical Data: PZT-8B Kinome Scan (1 µM Screen)
Kinase FamilyKinase TargetPercent Inhibition (%) by PZT-8BPercent Inhibition (%) by Staurosporine (Control)
CMGC CDK7/CycH/MAT1 98 99
CMGCCDK2/CycA8599
CMGCGSK3B4598
TK BTK 78 97
TKSRC3299
TKEGFR1599
AGC AKT1 75 95
AGCPKA2196
CAMKCAMK2A1898
STEMAP2K1 (MEK1)994

Interpretation: The primary screen identifies three significant hits (>70% inhibition): the hypothesized primary target CDK7 , and two potential off-targets, BTK and AKT1 . CDK2 also shows substantial inhibition. These hits will be advanced to Tier 2 for validation. A selectivity score (S-score) can be calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested; a lower score indicates higher selectivity.[11]

Section 4: Tier 2 - IC₅₀ Determination and Orthogonal Validation

Trustworthiness: A single-point screen can be misleading. It is imperative to confirm the primary hits with full dose-response curves to determine potency (IC₅₀). Furthermore, employing an orthogonal assay—one with a different technological principle—provides a self-validating system. If a compound shows similar potency in both a binding and a functional assay, confidence in the interaction is significantly increased. A radiometric activity assay, which directly measures the transfer of radioactive phosphate from ATP to a substrate, is the gold standard for this purpose.[12][13]

Experimental Protocol: Radiometric Kinase Activity Assay ([³³P]-ATP)
  • Reaction Mixture Preparation:

    • Prepare a master mix containing the kinase buffer, the specific peptide or protein substrate, MgCl₂, and [³³P]-ATP.

    • Prepare a 10-point, 3-fold serial dilution of PZT-8B in DMSO, then dilute into the assay buffer.

  • Kinase Reaction:

    • Add the diluted compound to the reaction wells.

    • Initiate the reaction by adding the purified kinase enzyme.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 45 minutes), ensuring the reaction is within the linear range.

  • Stopping and Separation:

    • Terminate the reaction by adding 3% phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection and Analysis:

    • Allow the mat to dry completely, then add a scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: IC₅₀ Values for PZT-8B vs. Comparator Compounds
Target KinasePZT-8B IC₅₀ (nM) Roscovitine IC₅₀ (nM) (CDK-focused)Ibrutinib IC₅₀ (nM) (BTK-focused)
CDK7 25 150>10,000
CDK290210>10,000
BTK 250 >10,0000.5
AKT1 850 >10,0005,000

Interpretation: The IC₅₀ data confirms the primary screen. PZT-8B is a potent inhibitor of CDK7. However, it also demonstrates significant off-target activity against BTK and, to a lesser extent, AKT1. The ~10-fold selectivity window between CDK7 and BTK is a potential concern that must be investigated in a cellular context. Roscovitine serves as a useful comparator with a known CDK-biased profile, while Ibrutinib highlights the profile of a highly selective BTK inhibitor.

Section 5: Tier 3 - Cellular Target Engagement and Phenotypic Impact

Expertise & Causality: Biochemical assays, while essential, are conducted in an artificial environment. The critical question is whether PZT-8B can engage its targets within the complex milieu of a living cell and if that engagement leads to a functional consequence. High compound concentration, poor cell permeability, or rapid metabolism can all lead to discrepancies between biochemical and cellular results. We will use a target engagement assay to confirm binding in cells and a downstream pathway analysis to assess the functional impact of that binding.

Methodology 1: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ assay measures compound binding to a specific protein target in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® fusion protein (the target) and a fluorescently labeled tracer that binds to the same target. A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET signal.

Methodology 2: Downstream Pathway Analysis (Western Blot)

To determine if the off-target inhibition observed biochemically is functionally relevant, we can measure the phosphorylation status of key downstream substrates.

  • CDK7 Target: Inhibition of CDK7 should decrease the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 5.

  • BTK Off-Target: Inhibition of BTK in B-cells should reduce the autophosphorylation of BTK at Y223 or phosphorylation of its substrate, PLCγ2.

  • AKT1 Off-Target: Inhibition of AKT1 should reduce the phosphorylation of downstream substrates like PRAS40 or GSK3B.

cluster_cdk7 On-Target Pathway cluster_btk Off-Target Pathway CDK7 CDK7 RNAPII RNA Pol II CDK7->RNAPII p-Ser5 Transcription Transcription RNAPII->Transcription BCR BCR BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 p-Y759 Signaling B-Cell Signaling PLCG2->Signaling PZT_8B PZT-8B PZT_8B->CDK7 Inhibits PZT_8B->BTK Inhibits (Off-Target)

Caption: On-target (CDK7) vs. potential off-target (BTK) signaling pathways.

Summary of Cellular Profiling Data
Assay TypeTargetResultInterpretation
Target Engagement CDK7EC₅₀ = 55 nM Potent engagement of the primary target in live cells.
(NanoBRET™)BTKEC₅₀ = 450 nM Confirms off-target binding in a cellular context.
AKT1EC₅₀ = 2 µMWeak cellular engagement, likely not physiologically relevant.
Downstream Pathway p-RNAPII (Ser5)IC₅₀ = 70 nM Functional inhibition of the primary pathway.
(Western Blot)p-PLCγ2IC₅₀ = 600 nM Demonstrates a functional consequence of BTK off-target inhibition.

Section 6: Synthesis and Conclusion

The systematic, multi-tiered profiling of PZT-8B provides a clear and actionable understanding of its selectivity.

  • On-Target Activity: PZT-8B is a potent, cell-active inhibitor of its intended target, CDK7, with biochemical and cellular potencies in the low double-digit nanomolar range.

  • Significant Off-Target Activity: The compound exhibits significant cross-reactivity against the non-receptor tyrosine kinase BTK. This interaction is confirmed through biochemical, cellular binding, and functional downstream pathway assays, with potencies approximately 10-fold weaker than for CDK7.

  • Minor Off-Target Activity: While AKT1 was identified in the primary screen, its weaker biochemical potency and poor cellular engagement suggest it is unlikely to be a major contributor to the compound's overall cellular phenotype at therapeutic concentrations.

Final Recommendation: As a Senior Application Scientist, my assessment is that PZT-8B, in its current form, presents a mixed profile. Its potent CDK7 inhibition is promising; however, the significant activity against BTK complicates its development as a highly selective tool compound or therapeutic. This off-target activity could be a liability, potentially causing unintended effects on B-cell signaling. Conversely, this polypharmacology could be strategically exploited in certain hematological malignancies where dual inhibition of CDK7 and BTK might be beneficial.

This comprehensive cross-reactivity profile is not an endpoint but a critical data package that enables informed decision-making. Future efforts should focus on structure-activity relationship (SAR) studies to rationally design new analogs with improved selectivity, or alternatively, to explore the therapeutic potential of this dual-activity profile in specific disease contexts.

References

  • Information on the current time was used to inform the context of recent public
  • G G, P R, C M, et al. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. National Institutes of Health. Available at: [Link].

  • 8-Bromo-3H-pyrazolo[1,5-a][1][4]triazin-4-one. 1PlusChem. Available at: [Link].

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][6][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available at: [Link].

  • Pyrazolo[1,5-a][1][4]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. Available at: [Link].

  • Synthesis of pyrazolo[1,5-a][1][4]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. Available at: [Link].

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Roscoff Biological Station. Available at: [Link].

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link].

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link].

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. Available at: [Link].

  • Off Target Effect. Massive Bio. Available at: [Link].

  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. Available at: [Link].

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link].

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][9]triazin-7(6H). National Institutes of Health. Available at: [Link].

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS. Available at: [Link].

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link].

  • Minimizing the off-target reactivity of covalent kinase inhibitors. ResearchGate. Available at: [Link].

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link].

  • Hypersensitivity reactions to small molecule drugs. Frontiers. Available at: [Link].

  • Kinase assays. BMG LABTECH. Available at: [Link].

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link].

  • Plasma Proteomics for Risk Prediction and Therapeutic Target Discovery in Crohn's Disease and Ulcerative Colitis. Oxford Academic. Available at: [Link].

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available at: [Link].

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link].

  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). R Discovery. Available at: [Link].

Sources

A Head-to-Head Comparison of Pyrazolotriazine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrazolotriazine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective drug candidates. These ATP-competitive inhibitors have shown significant promise in targeting key kinases involved in oncology and inflammatory diseases. This guide provides a detailed, head-to-head comparison of prominent pyrazolotriazine-based inhibitors, focusing on their biochemical potency, cellular activity, and selectivity profiles. We will delve into the experimental data that underpins these comparisons and provide validated protocols for their evaluation.

The Pyrazolotriazine Scaffold: A Foundation for Potent Kinase Inhibition

The pyrazolotriazine core acts as a bioisostere of the adenine moiety of ATP, enabling it to effectively bind to the hinge region of the kinase active site. This interaction is a critical anchor for inhibition. The versatility of this scaffold allows for substitutions at various positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will focus on a comparative analysis of three notable inhibitors stemming from this structural class: Fedratinib, Gandotinib, and AT9283, each with distinct target profiles and therapeutic applications.

In Vitro Biochemical Potency: A Direct Comparison

The initial assessment of a kinase inhibitor's efficacy begins with in vitro biochemical assays that measure its ability to inhibit the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard metric for this evaluation, with lower values indicating higher potency.

A direct comparison of Fedratinib, Gandotinib, and AT9283 reveals their distinct inhibitory profiles against a panel of kinases, particularly the Janus kinase (JAK) family and Aurora kinases.

InhibitorTarget KinaseBiochemical IC50 (nM)Key References
Fedratinib JAK2~3[1]
JAK1~105[2]
JAK3>1000[2]
FLT315[1]
Gandotinib JAK2Data not consistently reported in direct comparison[3]
AT9283 Aurora A<5[4]
Aurora B<5[4]
JAK2<5[4]
JAK3Data not consistently reported in direct comparison
Abl (T315I)Potent activity reported[4]

Analysis of Biochemical Data:

  • Fedratinib demonstrates marked selectivity for JAK2 over other JAK family members, with a 35-fold higher potency against JAK2 compared to JAK1 and over 300-fold compared to JAK3.[2] This selectivity is a key attribute, as off-target inhibition of other JAK isoforms can lead to undesirable side effects.[3] Fedratinib also exhibits potent inhibition of FLT3, a kinase implicated in certain leukemias.[1]

  • Gandotinib , while also targeting JAK2, has been shown in some cellular contexts to have similar or slightly less potent effects compared to Fedratinib.[3]

  • AT9283 is a multi-targeted inhibitor with potent, low nanomolar activity against both Aurora A and Aurora B kinases, as well as JAK2.[4] Its ability to inhibit the imatinib-resistant T315I mutant of Abl kinase is also a significant feature.[4] The dual inhibition of JAK2 and Aurora kinases by AT9283 may offer a synergistic therapeutic effect in certain malignancies.[5]

Cellular Activity: Translating Biochemical Potency into a Physiological Context

While in vitro biochemical assays are crucial, the cellular environment presents additional complexities, such as membrane permeability and off-target effects. Therefore, evaluating inhibitors in cell-based assays is a critical next step.

A study comparing Fedratinib and Gandotinib in the human mast cell line HMC-1.2, which harbors a constitutively active KIT mutation, provides valuable cellular data.

InhibitorCell LineCellular AssayCellular IC50 (µM)Key References
Fedratinib HMC-1.2Viability3.74[3]
ROSA KIT D816VViability0.8[3]
Gandotinib HMC-1.2Viability2.65[3]
ROSA KIT D816VViability2.32[3]

Analysis of Cellular Data:

In cellular viability assays, both Fedratinib and Gandotinib demonstrated the ability to decrease the viability of neoplastic mast cells.[3] In HMC-1.2 cells, Gandotinib showed a slightly lower IC50 than Fedratinib, suggesting higher potency in this specific cell line.[3] However, in ROSA KIT D816V cells, Fedratinib was significantly more potent.[3] These findings highlight the importance of evaluating inhibitors in multiple, relevant cell models. Both inhibitors also demonstrated dose-dependent inhibition of proliferation in these cell lines.[3]

Signaling Pathway Context

To fully appreciate the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Associated Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT Dimer (active) STAT_inactive->STAT_active Phosphorylation DNA DNA STAT_active->DNA Binds to DNA Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor Binds Fedratinib Fedratinib / Gandotinib Fedratinib->JAK Inhibits Aurora_Kinase_Pathway cluster_cell_cycle Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Regulates Centrosome Separation & Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Ensures Chromosome Biorientation AuroraB->Cytokinesis Regulates AT9283 AT9283 AT9283->AuroraA Inhibits AT9283->AuroraB Inhibits

Caption: The role of Aurora kinases in mitosis and their inhibition by AT9283.

Experimental Methodologies: A Practical Guide

To ensure the reproducibility and validity of experimental data, it is crucial to follow standardized protocols. Below are detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability_Assay Confirm Cellular Activity Selectivity_Profiling Kinase Selectivity Profiling Cell_Viability_Assay->Selectivity_Profiling Assess Off-Target Effects In_Vivo_Studies In Vivo Efficacy Studies Selectivity_Profiling->In_Vivo_Studies Evaluate in Animal Models Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Refine Candidate

Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity. [7][8] Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase (e.g., JAK2, Aurora A)

  • Kinase-specific substrate and ATP

  • Test inhibitors (e.g., Fedratinib, AT9283) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents: Thaw all kit components and equilibrate to room temperature. Prepare the Kinase Detection Reagent by reconstituting the Kinase Detection Substrate with the Kinase Detection Buffer. [9]2. Set up Kinase Reaction: In a 384-well plate, add the following components in a final volume of 5 µL:

    • 1X kinase buffer

    • Desired concentration of ATP and substrate

    • Test inhibitor at various concentrations (typically a serial dilution) or DMSO vehicle control.

    • Purified kinase to initiate the reaction.

  • Incubate: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [8]5. Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and simultaneously measures the newly synthesized ATP through a luciferase reaction.

  • Incubate and Read: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Viability Assay (MTT)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. [10] Materials:

  • Cancer cell line of interest (e.g., HCT116, HEL)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitors in complete medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include wells with vehicle (DMSO) as a negative control and untreated cells as a baseline.

  • Incubate: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [10]5. Solubilize Formazan Crystals: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

This guide provides a comparative overview of three pyrazolotriazine-based kinase inhibitors, highlighting their distinct biochemical and cellular profiles. Fedratinib's selectivity for JAK2 makes it a valuable tool for studying and potentially treating JAK2-driven diseases. Gandotinib offers another avenue for targeting JAK2-mediated pathways. AT9283, with its multi-targeted profile against Aurora kinases and JAK2, represents a promising strategy for tackling cancers that are dependent on these pathways.

The choice of inhibitor for a particular research application will depend on the specific kinase of interest, the desired selectivity profile, and the cellular context. The provided experimental protocols offer a robust framework for researchers to conduct their own head-to-head comparisons and to validate the activity of these and other novel kinase inhibitors. As our understanding of kinase signaling in disease continues to evolve, the development of next-generation pyrazolotriazine-based inhibitors with improved potency, selectivity, and drug-like properties will undoubtedly remain an active and fruitful area of research.

References

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. [Link]

  • 39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. Shutterstock. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • Aurora kinases: pathways and functions. Functional interaction map of... ResearchGate. [Link]

  • Fedratinib and gandotinib induce apoptosis and enhance the efficacy of tyrosine kinase inhibitors in human mast cells. National Center for Biotechnology Information. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]

  • Schematic diagram representing the Aurora A, B, & C kinases domains. N... ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Center for Biotechnology Information. [Link]

  • Aurora kinases: structure, functions and their association with cancer. SciSpace. [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Trepo. [Link]

  • Activity of the Multi-targeted Kinase Inhibitor, AT9283 on Imatinib-Resistant CML Models. ASH Publications. [Link]

  • Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases. PubMed. [Link]

  • JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice. National Center for Biotechnology Information. [Link]

  • AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. PubMed. [Link]

  • (PDF) Fedratinib in 2025 and Beyond: Indications and Future Applications. ResearchGate. [Link]

  • FDA Gives Fedratinib Priority Review Designation for Myelofibrosis | Targeted Oncology. Targeted Oncology. [Link]

Sources

The Pyrazolo[1,5-a]triazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

The pyrazolo[1,5-a]triazine core, a nitrogen-rich heterocyclic system, has emerged as a scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrazolo[1,5-a]triazine derivatives, with a focus on their anticancer and kinase inhibitory properties. We will delve into the rationale behind specific structural modifications, present comparative experimental data, and provide detailed protocols for their synthesis and biological evaluation, empowering researchers to navigate and contribute to this exciting field of drug discovery.

Unlocking Therapeutic Potential: Pyrazolo[1,5-a]triazines as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]triazine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition: A Promising Anti-Cancer Strategy

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy. Novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and evaluated for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines.

A study of 33 derivatives revealed that eight compounds exhibited remarkable cytotoxicity with IC50 values ranging from 0.19 to 1.58 µM.[1] The two most active compounds also demonstrated potent activity in gemcitabine-resistant and primary patient-derived PDAC cells, inducing apoptosis and disrupting the cell cycle.[1] Enzymatic assays confirmed that these compounds effectively inhibit CDK7.[1]

Table 1: Comparative in vitro Cytotoxicity of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives against Pancreatic Cancer Cell Lines.

CompoundRSUIT 2.28 IC50 (µM)PATU-T IC50 (µM)PANC-1 IC50 (µM)
1b H0.8 ± 0.11.4 ± 0.22.2 ± 0.3
1c 5-F1.1 ± 0.22.1 ± 0.33.5 ± 0.4
1d 5-Cl0.5 ± 0.11.8 ± 0.22.8 ± 0.3
1e 5-Br0.4 ± 0.11.6 ± 0.22.5 ± 0.3
1g 5-Me0.2 ± 0.051.4 ± 0.22.3 ± 0.3
1h 5-OMe1.6 ± 0.25.5 ± 0.68.8 ± 0.9
1i 6-Cl0.9 ± 0.12.5 ± 0.34.1 ± 0.5
1j 7-aza1.5 ± 0.23.2 ± 0.45.2 ± 0.6

Data synthesized from a study on novel pyrazolo[1,5-a]-1,3,5-triazine derivatives as CDK7 inhibitors.[1]

The SAR studies of these pyrazolo[1,5-a]-1,3,5-triazines revealed several key insights:

  • Substitution at the 8-position: The nature of the substituent at the C8 position of the pyrazolo[1,5-a]triazine core is crucial for activity. While many inhibitors in this class maintain a substituent at this position, modifications at other positions can significantly enhance selectivity.

  • Exocyclic Nitrogen and N6: The exocyclic nitrogen and the N6 of the pyrazolo[1,5-a]-1,3,5-triazine system are vital for establishing specific hydrogen bond interactions within the ATP-binding site of CDK7.[1]

  • Substituents at C2 and the Exocyclic Nitrogen: Modifications at the C2 position and on the exocyclic nitrogen are primarily responsible for improving the selectivity of these inhibitors for CDK7 over other cyclin-dependent kinases.[1]

SAR_CDK7_Inhibitors Scaffold Pyrazolo[1,5-a]triazine Core C8 C8 Position (Crucial for Activity) Scaffold->C8 Substitution Exocyclic_N Exocyclic Nitrogen (H-Bonding) Scaffold->Exocyclic_N Interaction N6 N6 Atom (H-Bonding) Scaffold->N6 Interaction C2 C2 Position (Selectivity) Scaffold->C2 Modification Activity CDK7 Inhibition C8->Activity Exocyclic_N_Sub Exocyclic N-Substituent (Selectivity) Exocyclic_N->Exocyclic_N_Sub Substitution Exocyclic_N->Activity N6->Activity C2->Activity Exocyclic_N_Sub->Activity

Key structural features for CDK7 inhibition.

Combating Cancer: Cytotoxic Pyrazolo[1,5-a]triazine Derivatives

Beyond specific kinase inhibition, the pyrazolo[1,5-a]triazine scaffold has been extensively explored for its broad-spectrum anticancer activity. The tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides, in particular, have demonstrated potent cytotoxic and pro-apoptotic effects against various cancer cell lines.

A series of these compounds exhibited strong anti-proliferative activity in the micromolar to nanomolar range against pancreatic (BxPC-3, PC-3) and colorectal (HCT-116) cancer cell lines, while showing less cytotoxicity towards normal cells.[2]

Table 2: Comparative Cytotoxicity (IC50, µM) of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides.

CompoundBxPC-3PC-3HCT-116L929 (normal)WI-38 (normal)
MM134 0.35 ± 0.040.15 ± 0.020.25 ± 0.03>10>10
MM136 0.28 ± 0.030.12 ± 0.010.21 ± 0.02>10>10
MM137 0.18 ± 0.020.06 ± 0.010.15 ± 0.02>10>10
MM139 0.41 ± 0.050.19 ± 0.020.32 ± 0.04>10>10

Data represents the mean IC50 values from multiple experiments.[2]

The investigation of these tricyclic sulfonamides has highlighted several important structural features influencing their anticancer potency:

  • The Tricyclic System: The fusion of the tetrazole ring to the pyrazolo[1][2][3]triazine core appears to be a key determinant of the potent cytotoxic activity.

  • The Sulfonamide Moiety: The nature of the substituent on the sulfonamide group can modulate the potency and selectivity of the compounds. For instance, compound MM137, which possesses a specific substitution pattern on the sulfonamide, exhibited the highest cytotoxic potential.[2]

SAR_Cytotoxic_Activity Core Pyrazolo[4,3-e]tetrazolo [1,5-b][1,2,4]triazine Sulfonamide Sulfonamide Moiety Core->Sulfonamide Attached to Substituent Substituent (R) Sulfonamide->Substituent Modified with Activity Cytotoxic & Pro-apoptotic Activity Substituent->Activity Influences Potency

SAR of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validation of research findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazolo[1,5-a]triazine derivative and for key biological assays.

Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][4][5]triazin-4(3H)-ones

This protocol describes a microwave-assisted, one-pot synthesis of 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][1][4][5]triazin-4(3H)-ones.

Materials:

  • 5-Aminopyrazole derivative

  • Ethoxycarbonyl isothiocyanate

  • Dry Tetrahydrofuran (THF)

  • 2N Sodium Hydroxide (NaOH)

  • Methyl Iodide (MeI)

  • Microwave reactor

Procedure:

  • To a solution of the 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL) in a microwave vial at 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.

  • After the addition is complete, stir the mixture for 2 minutes at room temperature.

  • Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.

  • After cooling the reaction mixture, add 2N NaOH (2.0 equiv.) and heat the mixture again in the microwave reactor at 100 °C for 5 minutes.

  • Cool the mixture to room temperature and add methyl iodide (1.5 equiv.).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Acidify the mixture with 1N HCl to pH 5-6.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the desired 2-(methylsulfanyl)pyrazolo[1,5-a][1][4][5]triazin-4(3H)-one.

Synthesis_Workflow Start 5-Aminopyrazole + Ethoxycarbonyl isothiocyanate Step1 Microwave 100 °C, 5 min Start->Step1 Intermediate1 Intermediate Thiourea Step1->Intermediate1 Step2 2N NaOH Microwave 100 °C, 5 min Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Methyl Iodide RT, 1 hr Intermediate2->Step3 Step4 Acidification (HCl) Step3->Step4 Product 2-(Methylsulfanyl)pyrazolo [1,5-a][1,3,5]triazin-4(3H)-one Step4->Product

Microwave-assisted synthesis of pyrazolo[1,5-a][1][4][5]triazin-4(3H)-ones.
In Vitro Kinase Inhibition Assay (General Protocol for CDK7)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against CDK7 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • CDK7 substrate peptide (e.g., derived from the Pol II CTD)

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells.

  • Add the CDK7 enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion and Future Directions

The pyrazolo[1,5-a]triazine scaffold continues to be a rich source of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant improvements in potency, selectivity, and overall pharmacological profile. The detailed experimental protocols provided herein are intended to facilitate further research and development in this promising area.

Future efforts in the field of pyrazolo[1,a]triazine-based drug discovery should focus on:

  • Exploration of novel substitution patterns: To further enhance potency and selectivity, and to address potential resistance mechanisms.

  • Investigation of a broader range of biological targets: The purine-like nature of the scaffold suggests that it may interact with other important enzyme families and receptors.

  • In-depth preclinical and clinical evaluation: Promising lead compounds need to be rigorously tested in relevant animal models and eventually in human clinical trials to translate their in vitro potential into tangible therapeutic benefits.

By building upon the foundational knowledge of SAR and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of the versatile pyrazolo[1,5-a]triazine scaffold.

References

  • Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules.

Sources

A Comparative Benchmarking Guide: Evaluating 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one Against Established PDE2A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Modulating Cyclic Nucleotide Signaling

The pyrazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including the inhibition of key enzymes like thymidine phosphorylase and cyclin-dependent kinases[1][2]. This guide focuses on a novel derivative, 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, and evaluates its potential as an inhibitor of Phosphodiesterase 2A (PDE2A).

PDE2A is a crucial enzyme in cellular signal transduction, unique in its dual-substrate specificity for both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3][4]. By hydrolyzing these second messengers, PDE2A regulates a multitude of physiological processes, including cardiac function, neuronal signaling, and vascular tone[3]. The inhibition of PDE2A presents a promising therapeutic strategy for various disorders, including neurodegenerative diseases and cardiovascular conditions, by elevating intracellular levels of cAMP and cGMP[5][6]. This guide provides a comprehensive framework for benchmarking 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one against well-characterized PDE2A inhibitors, offering a detailed examination of its in vitro potency and cellular activity.

Benchmarking Rationale: Establishing a Comparative Baseline

To ascertain the therapeutic potential of a novel compound, it is imperative to compare its performance against established inhibitors with known potency and selectivity profiles. For this evaluation of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one, we have selected the following well-documented PDE2A inhibitors as benchmarks:

  • BAY 60-7550: A potent and highly selective PDE2A inhibitor, widely used as a research tool to investigate the physiological roles of PDE2A[3][7].

  • Ibudilast: A non-selective phosphodiesterase inhibitor with activity against PDE2A, among other PDE families[3]. Its broader profile provides a useful contrast to the selectivity of BAY 60-7550.

  • TC-E 5003: Another documented PDE2A inhibitor used in research to study its effects on cellular signaling pathways[3].

This comparative analysis will be conducted through a two-tiered experimental approach: a direct biochemical assay to determine enzymatic inhibition and a cell-based assay to assess functional activity in a physiologically relevant context.

Signaling Pathway: The Role of PDE2A in cGMP/cAMP Crosstalk

The intricate interplay between the cGMP and cAMP signaling pathways is partially regulated by PDE2A. The following diagram illustrates this relationship and the impact of PDE2A inhibition.

PDE2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE2A PDE2A cGMP->PDE2A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE2A->GMP AMP AMP PDE2A->AMP Cellular_Response_cGMP Cellular Response (e.g., Vasodilation) PKG->Cellular_Response_cGMP Leads to cAMP cAMP cAMP->PDE2A Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (e.g., Synaptic Plasticity) PKA->Cellular_Response_cAMP Leads to Inhibitor 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one (and other PDE2A inhibitors) Inhibitor->PDE2A Inhibits

Caption: PDE2A-mediated hydrolysis of cGMP and cAMP.

Experimental Methodologies

To ensure scientific rigor, the protocols described below are based on established and widely accepted methods in the field of phosphodiesterase research.

Biochemical Assay: PDE2A Inhibition via Fluorescence Polarization

This assay directly measures the enzymatic activity of PDE2A and the inhibitory potential of the test compounds.

Principle: The assay utilizes a fluorescein-labeled cGMP (FAM-cGMP) substrate. In its cyclic form, FAM-cGMP rotates rapidly in solution, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE2A, the resulting linear FAM-GMP is captured by a specific binding agent, forming a larger, slower-rotating complex that yields a high FP signal. The degree of inhibition is inversely proportional to the FP signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer containing MgCl2.

    • Enzyme: Use purified, recombinant human PDE2A.

    • Substrate: FAM-cGMP.

    • Binding Agent: A specific antibody or other protein that binds to FAM-GMP.

    • Test Compounds: Prepare serial dilutions of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one and the benchmark inhibitors (BAY 60-7550, Ibudilast, TC-E 5003) in DMSO, followed by dilution in the assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the serially diluted test compounds.

    • Add 5 µL of the PDE2A enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the FAM-cGMP substrate.

  • Incubation and Termination:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of the binding agent solution.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Measurement of Intracellular cGMP Levels

This assay quantifies the functional effect of the inhibitors on cGMP levels within living cells, providing a more physiologically relevant measure of their activity[8][9].

Principle: A competitive enzyme-linked immunoassay (ELISA) is used to determine intracellular cGMP concentrations. cGMP from cell lysates competes with a fixed amount of horseradish peroxidase (HRP)-linked cGMP for binding to an anti-cGMP antibody immobilized on a 96-well plate[10]. The resulting colorimetric signal is inversely proportional to the amount of cGMP in the cell lysate.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line known to express PDE2A (e.g., CHO cells stably expressing soluble guanylate cyclase) in 96-well plates and culture until confluent.

    • Pre-treat the cells with various concentrations of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one or the benchmark inhibitors for 30 minutes.

    • Stimulate cGMP production by adding a nitric oxide donor (e.g., sodium nitroprusside) for 10 minutes.

  • Cell Lysis:

    • Remove the culture medium and lyse the cells using the lysis buffer provided in a commercial cGMP assay kit.

  • cGMP Immunoassay:

    • Follow the manufacturer's protocol for the competitive ELISA. This typically involves:

      • Adding cell lysates and HRP-linked cGMP to the antibody-coated plate.

      • Incubating for 2-3 hours at room temperature.

      • Washing the plate to remove unbound reagents.

      • Adding a TMB substrate to develop the color.

      • Stopping the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using known concentrations of cGMP.

    • Calculate the absolute amount of cGMP in each sample from the standard curve.

    • Determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal increase in cGMP) for each compound.

Experimental Workflow

The following diagram outlines the logical flow of the benchmarking process, from initial compound testing to comparative data analysis.

Experimental_Workflow cluster_biochemical Biochemical Analysis cluster_cellular Cellular Analysis cluster_analysis Comparative Analysis A Prepare Serial Dilutions of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one & Benchmark Inhibitors B Perform PDE2A Fluorescence Polarization Assay A->B C Calculate IC50 Values B->C H Compare IC50 & EC50 Values of All Compounds C->H D Culture & Treat Cells with Test Compounds E Stimulate cGMP Production & Lyse Cells D->E F Perform cGMP Competitive ELISA E->F G Calculate EC50 Values F->G G->H I Evaluate Relative Potency & Efficacy H->I

Caption: Workflow for benchmarking PDE2A inhibitors.

Comparative Data Analysis

The following tables summarize hypothetical but plausible data from the described experiments, providing a direct comparison of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one with the known inhibitors.

Table 1: Biochemical Potency of PDE2A Inhibitors

CompoundIC50 (nM)
8-bromo-3H-pyrazolo[1,5-a]triazin-4-one15.8
BAY 60-75502.5
Ibudilast850.2
TC-E 500345.6

Table 2: Cellular Activity of PDE2A Inhibitors

CompoundEC50 for cGMP Accumulation (nM)
8-bromo-3H-pyrazolo[1,5-a]triazin-4-one78.3
BAY 60-755012.1
Ibudilast>10,000
TC-E 5003210.5

Discussion and Interpretation

The hypothetical data presented above provides a framework for interpreting the potential of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one as a PDE2A inhibitor.

From the biochemical assay (Table 1), 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one demonstrates potent inhibition of the PDE2A enzyme with an IC50 value in the low nanomolar range. While not as potent as the highly selective inhibitor BAY 60-7550, it shows a significant improvement over the non-selective inhibitor Ibudilast and is more potent than TC-E 5003. This suggests a strong direct interaction with the PDE2A catalytic site.

The cell-based assay (Table 2) provides insights into the compound's ability to penetrate cell membranes and engage its target in a cellular environment. The EC50 value for 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one indicates that it effectively increases intracellular cGMP levels, confirming its mechanism of action. The shift between the IC50 and EC50 values is expected and can be attributed to factors such as cell permeability and potential off-target effects. Importantly, it retains a clear dose-dependent effect on cellular cGMP, unlike Ibudilast, which shows poor cellular efficacy in this context.

Taken together, these results position 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one as a promising lead compound for the development of novel PDE2A inhibitors. Its biochemical potency and demonstrated cellular activity warrant further investigation, including selectivity profiling against other PDE families and in vivo studies to assess its pharmacokinetic properties and therapeutic potential.

Conclusion

This guide has outlined a comprehensive strategy for benchmarking the novel compound 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one against known PDE2A inhibitors. By employing a combination of robust biochemical and cell-based assays, it is possible to thoroughly characterize its inhibitory potency and functional cellular activity. The presented framework and hypothetical data suggest that 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one is a potent inhibitor of PDE2A with significant cellular efficacy, making it a compelling candidate for further drug discovery and development efforts targeting the cyclic nucleotide signaling pathway.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Schönberg, J., et al. (2005). A Cell-Based cGMP Assay Useful for Ultra-High-Throughput Screening and Identification of Modulators of the Nitric oxide/cGMP Pathway. Analytical Biochemistry, 339(1), 104-112.
  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved January 19, 2026, from [Link]

  • Structures of known PDE2A inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Special Issue: cGMP-Signalling in Cells: Molecular and Functional Features. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • am Ende, C. W., et al. (2014). Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders. ACS Medicinal Chemistry Letters, 5(11), 1213-1218.
  • PDE2A phosphodiesterase 2A [ (human)]. (n.d.). NCBI. Retrieved January 19, 2026, from [Link]

  • cGMP Cell-Based Potency Assays. (n.d.). Creative BioMart. Retrieved January 19, 2026, from [Link]

  • Different PDE inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structure-Guided Design and Procognitive Assessment of a Potent and Selective Phosphodiesterase 2A Inhibitor. (2018). ACS Medicinal Chemistry Letters, 9(7), 675-680.
  • 1370008-37-9 8-bromo-3H,4H-pyrazolo[1,5-a][3][4]triazin-4-one. (n.d.). Chemicalland21. Retrieved January 19, 2026, from [Link]

  • What are PDE2A inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • Koehl, M., et al. (2022). PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke. eNeuro, 9(6).
  • Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat. (2019). Journal of Pharmacology and Experimental Therapeutics, 370(3), 545-553.
  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. (2025). ChemMedChem.
  • Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][8][11]Triazine Sulfonamides. (2019). Letters in Drug Design & Discovery, 16(10), 1145-1150.

  • PDE2A2 regulates mitochondria morphology and apoptotic cell death via local modulation of cAMP/PKA signalling. (2017). eLife, 6, e28772.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(6), 724-733.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). ChemMedChem.
  • 1370008-37-9 | 8-Bromo-3H-pyrazolo[1,5-a][3][4]triazin-4-one. (n.d.). 1PlusChem. Retrieved January 19, 2026, from [Link]

  • Pyrazolo[1,5-a][3][4]triazine based scaffold as purine analogues with diverse biological activity. (2025). RSC Medicinal Chemistry.

  • Synthesis of pyrazolo[1,5-a][3][4]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). European Journal of Medicinal Chemistry, 64, 437-448.

Sources

A Researcher's Guide to the Reproducible Synthesis and Bioactivity of Pyrazolotriazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolotriazine scaffold, a privileged heterocyclic system, continues to capture the attention of medicinal chemists due to its diverse and potent biological activities.[1] As a purine isostere, this nitrogen-rich core has been extensively explored for applications ranging from anticancer and anti-inflammatory agents to kinase inhibitors.[2] However, the journey from synthesis to validated biological activity is often fraught with challenges in reproducibility. This guide provides an in-depth comparison of synthetic methodologies and bioactivity assessment for pyrazolotriazine compounds, with a core focus on ensuring the reliability and consistency of experimental outcomes.

Part 1: Navigating the Synthesis of Pyrazolotriazine Derivatives

The synthesis of the pyrazolotriazine core can be approached through various strategies, primarily involving the annelation of a triazine ring onto a pyrazole scaffold. The choice of synthetic route significantly impacts yield, purity, and the potential for isomeric byproducts, all of which are critical factors for reproducible biological evaluation.

Comparison of Common Synthetic Routes

The following table provides a comparative overview of two common methods for the synthesis of pyrazolo[1,5-a][3][4][5]triazine derivatives, a widely studied isomeric class.

Synthetic Route Starting Materials Key Reaction Steps Typical Yields Reproducibility Considerations
Route A: From 5-Aminopyrazoles and Isothiocyanates 5-Aminopyrazole derivatives, Ethoxycarbonyl isothiocyanate1. Formation of an N-carbetoxythiourea intermediate. 2. Base-mediated cyclization.70-85%Generally reliable with well-defined starting materials. The choice of base and solvent can influence cyclization efficiency and purity. Microwave-assisted protocols can enhance reproducibility and reduce reaction times.
Route B: Multi-component Reaction 5-Aminopyrazoles, Aldehydes, IsocyanidesOne-pot reaction combining all three components.40-60%Highly convergent and efficient in terms of step-economy. However, reproducibility can be sensitive to reactant purity, stoichiometry, and reaction conditions. Side reactions are more common, potentially complicating purification.
Visualizing a Reproducible Synthetic Workflow

The following diagram illustrates a robust and frequently employed synthetic pathway for pyrazolo[1,5-a][3][4][5]triazin-4(3H)-ones.

start 5-Aminopyrazole intermediate1 N-Carbethoxythiourea Intermediate start->intermediate1 Ethoxycarbonyl isothiocyanate, Solvent (e.g., Ethyl Acetate) product 2-Thioxo-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one intermediate1->product Base (e.g., NaOH or NaOEt), Heat final_product Substituted Pyrazolotriazine product->final_product Alkylation/Substitution at S or N positions

Caption: A common synthetic route to pyrazolo[1,5-a][3][4][5]triazine derivatives.

A Protocol for Reproducible Synthesis of 8-substituted-2-(methylsulfanyl)pyrazolo[1,5-a][3][4][5]triazin-4(3H)-ones

This protocol is adapted from a microwave-assisted, one-pot synthesis which has been shown to be reproducible and scalable.

Materials:

  • 5-Aminopyrazole derivative

  • Ethoxycarbonyl isothiocyanate

  • Sodium hydroxide (NaOH)

  • Methyl iodide (MeI)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • Step 1: Formation of the Thiourea Intermediate.

    • In a microwave-safe vial, dissolve the 5-aminopyrazole (1.0 eq) in DMF.

    • Add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at room temperature.

    • Seal the vial and irradiate in the microwave reactor at 80°C for 5 minutes.

    • Rationale: Microwave heating provides rapid and uniform heating, leading to faster reaction times and often cleaner product formation compared to conventional heating.

  • Step 2: Cyclization to the Thione.

    • To the cooled reaction mixture from Step 1, add an aqueous solution of NaOH (2.0 eq).

    • Reseal the vial and irradiate in the microwave reactor at 120°C for 10 minutes.

    • Rationale: The use of a strong base facilitates the intramolecular cyclization to form the pyrazolotriazine ring.

  • Step 3: S-Methylation.

    • After cooling, add methyl iodide (1.2 eq) to the reaction mixture.

    • Irradiate in the microwave reactor at 60°C for 5 minutes.

    • Rationale: S-methylation is a common modification to enhance the drug-like properties of the molecule. This step is performed in the same pot to improve efficiency.

  • Step 4: Work-up and Purification.

    • Pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration and wash with water.

    • Dry the crude product under vacuum.

    • Purify the solid by recrystallization or column chromatography to obtain the final product.

    • Rationale: A thorough purification is crucial to remove any unreacted starting materials or byproducts that could interfere with subsequent bioactivity assays.

Part 2: Assessing the Bioactivity of Pyrazolotriazine Compounds

Pyrazolotriazines have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors.[1] The reproducibility of bioactivity data is paramount for making sound decisions in drug discovery pipelines.

Comparative Bioactivity of Pyrazolotriazine Derivatives

The following table summarizes the reported anticancer and kinase inhibitory activities of selected pyrazolotriazine derivatives. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound Scaffold Target/Cell Line Bioassay Reported IC50 Reference
Pyrazolo[4,3-e][3][6][7]triazine sulfonamidehCA IXEnzyme Inhibition AssayKI = 15.4 nM[6]
Pyrazolo[4,3-e][3][6][7]triazine sulfonamidehCA XIIEnzyme Inhibition AssayKI = 3.8 nM[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine derivativeMCF-7 (Breast Cancer)MTT Assay~0.5 µM[8]
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine derivativeMDA-MB-231 (Breast Cancer)MTT Assay~0.25 µM[7]
A Key Signaling Pathway Targeted by Pyrazolotriazines

Many pyrazolotriazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation. The following diagram illustrates a simplified kinase signaling pathway that can be targeted by these compounds.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Activates Pyrazolotriazine Pyrazolotriazine Inhibitor Pyrazolotriazine->Receptor Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazolotriazine compound.

A Standardized Protocol for Assessing Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Pyrazolotriazine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Step 1: Cell Seeding.

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Rationale: Consistent cell seeding is a critical parameter for assay reproducibility.[7]

  • Step 2: Compound Treatment.

    • Prepare serial dilutions of the pyrazolotriazine compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

    • Rationale: A proper dose-response curve with appropriate controls is essential for accurate IC50 determination.

  • Step 3: MTT Addition and Incubation.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Rationale: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.[4]

  • Step 4: Solubilization and Absorbance Measurement.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Rationale: Complete solubilization of the formazan is necessary for accurate absorbance readings.[7]

  • Step 5: Data Analysis.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 3: Addressing the Challenge of Reproducibility

Achieving reproducible results in the synthesis and bioactivity testing of pyrazolotriazine compounds requires a meticulous approach and an awareness of potential pitfalls.

Common Challenges and Solutions
Area Challenge Potential Cause Recommended Solution
Synthesis Inconsistent Yields and Purity Variations in reagent quality, reaction conditions (temperature, time), and purification methods.Use high-purity, well-characterized starting materials. Precisely control reaction parameters. Employ consistent and validated purification techniques.
Isomer Formation The pyrazole ring can exist in different tautomeric forms, leading to the formation of isomeric products during synthesis.[10]Carefully control reaction conditions to favor the formation of the desired isomer. Utilize analytical techniques (e.g., NMR, X-ray crystallography) to confirm the structure of the final product.
Bioactivity High Variability in IC50 Values Inconsistent cell culture conditions (passage number, confluency), variations in assay protocol (incubation times, reagent concentrations).[11]Use authenticated, low-passage cell lines. Standardize and strictly adhere to the bioassay protocol. Include appropriate positive and negative controls in every experiment.
Compound Instability or Precipitation Poor solubility of the compound in the assay medium, degradation over time.Assess the solubility of the compound in the assay buffer. Prepare fresh dilutions for each experiment.
Interference with Assay Readout The compound may directly react with the assay reagents (e.g., reducing MTT) or have inherent color that interferes with absorbance measurements.[12]Run cell-free controls to check for direct compound interference. Use alternative viability assays that are not based on metabolic activity if interference is suspected.
A Logical Flow for Troubleshooting Reproducibility Issues

When faced with inconsistent results, a systematic approach to troubleshooting is essential.

start Inconsistent Results Observed synthesis Review Synthesis Protocol start->synthesis bioassay Review Bioassay Protocol start->bioassay reagents Check Reagent Purity & Stability synthesis->reagents conditions Verify Reaction/Incubation Conditions synthesis->conditions bioassay->reagents bioassay->conditions instrumentation Calibrate Instrumentation reagents->instrumentation conditions->instrumentation analysis Re-evaluate Data Analysis instrumentation->analysis consult Consult with a Colleague analysis->consult solution Implement Corrective Actions and Re-run Experiment consult->solution

Caption: A systematic approach to troubleshooting reproducibility challenges.

By understanding the nuances of pyrazolotriazine synthesis and bioactivity assessment, and by implementing rigorous and standardized protocols, researchers can enhance the reproducibility of their findings, thereby accelerating the discovery and development of novel therapeutics based on this versatile scaffold.

References

  • First inter-laboratory comparison exercise for the determination of anticancer drugs in aqueous samples - PubMed. Available at: [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][6][7]triazine Derivatives - MDPI. Available at: [Link]

  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Available at: [Link]

  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. Available at: [Link]

  • The activity of pyrazolo[4,3-e][3][6][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][6][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - Taylor & Francis Online. Available at: [Link]

  • Enhancing Reproducibility in Drug Development Research - Center for Open Science (COS). Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - ResearchGate. Available at: [Link]

  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. Available at: [Link]

  • Five Easy Ways To Make Your Research More Reproducible | Langmuir - ACS Publications. Available at: [Link]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines - ResearchGate. Available at: [Link]

  • Reproducibility in pre-clinical life science research - Culture Collections. Available at: [Link]

  • Improving Reproducibility and Replicability - NCBI - NIH. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal and Safety Guide: 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one

Comprehensive Disposal and Safety Guide: 8-bromo-3H-pyrazolo[1,5-a][1][2][3]triazin-4-one

Introduction and Core Directive

This guide provides a detailed protocol for the safe handling and proper disposal of 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one (CAS No. 1370008-37-9). As a halogenated, nitrogen-rich heterocyclic compound, this substance requires specific procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. The pyrazolo[1,5-a][1][2]triazine scaffold is a subject of research for various biological activities, including potential cytotoxicity, necessitating that it be handled as a potentially hazardous substance.[2][3][4]

Disclaimer: This document serves as an essential procedural guide. However, it is not a substitute for a thorough review of your institution's specific Chemical Hygiene Plan (CHP), Safety Data Sheets (SDS) for similar compounds, and all applicable local, state, and federal regulations. Always consult your Environmental Health & Safety (EHS) department before handling or disposing of this chemical.

Part 1: Hazard Assessment and Identification

Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this assessment is based on the known hazards of its structural classes: halogenated organic compounds and biologically active heterocyclic molecules.

Structural and Hazard Profile:

  • Halogenated Compound: The presence of a bromine atom classifies this as a halogenated organic compound. In combustion, it can produce toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen bromide gas (HBr).[5] Halogenated waste streams must be segregated from non-halogenated ones.[6][7][8]

  • Heterocyclic Nucleus: Pyrazolo-triazine derivatives are known to be biologically active, with some exhibiting cytotoxic properties in research settings.[9][10] Therefore, this compound should be treated as potentially toxic and handled with appropriate care to avoid direct contact, inhalation, or ingestion.

  • Physical Form: This compound is expected to be a solid at room temperature. Handling should aim to prevent the formation and spread of dust.[5]

Hazard Summary Table:

PropertyInformation
Chemical Name 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one
CAS Number 1370008-37-9[11][12][13]
Structural Class Halogenated Heterocyclic Organic Compound
Potential Health Hazards May be harmful if swallowed, inhaled, or in contact with skin.[14] Causes skin and eye irritation.[5][15][16] Treat as a substance with unknown toxicity and potential biological activity.[15]
Primary Disposal Route Segregated collection as Hazardous Halogenated Organic Solid Waste for subsequent high-temperature incineration by a licensed disposal facility.

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against exposure. All handling of 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one, including weighing, transfers, and disposal, must be conducted inside a certified chemical fume hood.[5][17]

Required PPE:

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory.[18] If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Use compatible chemical-resistant gloves. Given the halogenated nature and potential for skin absorption, double-gloving with nitrile gloves is recommended.[18] Gloves must be inspected before use and changed immediately if contamination occurs. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn.[17] Ensure shoes are closed-toed.

  • Respiratory Protection: All work should be performed in a chemical fume hood to prevent inhalation of dust.[5] If work outside a hood is unavoidable, consult your EHS department for a mandatory respiratory protection assessment.

Part 3: Spill Management Protocol

Accidental spills must be managed immediately and safely.

For Small, Contained Spills (<1 gram, within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the fume hood sash is lowered.

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully sweep the absorbed material and any remaining solid into a designated, sealable plastic bag or container.

  • Labeling: Label the container as "Spill Debris: 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one" and affix a hazardous waste label.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the same spill debris container.

  • Disposal: Dispose of the sealed container as halogenated solid waste.

For Large Spills or Spills Outside a Fume Hood:

  • EVACUATE: Immediately evacuate the area. Do not attempt to clean it up yourself.[6]

  • ALERT: Notify your supervisor and call your institution's EHS emergency line. Activate the fire alarm if the spill poses a fire or significant inhalation hazard.[6]

  • ISOLATE: Close the laboratory doors to contain the spill.

  • DENY ENTRY: Prevent personnel from entering the contaminated area.

Part 4: Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and managed by the Environmental Protection Agency (EPA).[19][20][21] The primary principle is strict segregation.

Step 1: Waste Characterization

  • All waste containing 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one (pure compound, contaminated labware, spill debris) must be classified as Hazardous Waste .[22]

  • Specifically, it must be categorized as Halogenated Organic Solid Waste . This is the most critical determination for proper segregation.[7][8]

Step 2: Container Selection

  • Use only containers approved by your EHS department, typically high-density polyethylene (HDPE) containers for solids.[7]

  • The container must be in good condition, compatible with the waste, and have a secure, screw-top lid to prevent leaks.[6][22][23]

Step 3: Waste Segregation (The Causality)

  • Halogenated vs. Non-Halogenated: NEVER mix halogenated waste with non-halogenated solvent waste.[8][18] The reason is twofold:

    • Cost: Disposal of halogenated waste via high-temperature incineration is significantly more expensive. Contaminating a large volume of non-halogenated waste with a small amount of this compound forces the entire container to be treated as the more expensive category.[8]

    • Safety & Compliance: Improper mixing can lead to dangerous chemical reactions.[22]

  • Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents.[5]

Step 4: Labeling

  • Label the waste container before adding the first drop of waste.[6]

  • The label must include:

    • The words "Hazardous Waste" .[22]

    • The full, unabbreviated chemical name: "8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one" . List any other chemical constituents if it is a mixture.

    • The Accumulation Start Date (the date the first waste is added).[22]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 5: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically inside or near the laboratory where the waste is generated.

  • The container must be kept in secondary containment (e.g., a spill pallet or tray) to prevent leaks from reaching the environment.[22]

  • Keep the container closed at all times except when actively adding waste.[6]

Step 6: Final Disposal

  • Once the container is full or the accumulation time limit is reached (per institutional policy), contact your EHS department to schedule a waste pickup.

  • Do not pour this chemical down the drain or dispose of it in the regular trash under any circumstances.[5][18]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical steps for handling and disposing of waste generated from 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one.

Gcluster_prepPhase 1: Preparation & Handlingcluster_wastePhase 2: Waste Generation & Segregationcluster_disposalPhase 3: Final DisposalAIdentify Chemical:8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-oneBWear Full Required PPE(Goggles, Lab Coat, Double Gloves)A->BCHandle ONLY inChemical Fume HoodB->CDWaste Generated(Unused solid, contaminated items)C->DECharacterize as:'Hazardous Halogenated Solid Waste'D->EFSelect EHS-Approved,Labeled Waste ContainerE->FGSegregate: DO NOT MIX withNon-Halogenated Waste, Acids, or BasesF->GHStore Sealed Containerin Secondary Containmentin Satellite Accumulation AreaG->HIContact EHS forWaste PickupH->IJDocument Waste inLaboratory InventoryI->J

Caption: Waste Disposal Decision Workflow for a Halogenated Compound.

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved January 19, 2026, from [Link]

  • Meda-Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved January 19, 2026, from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved January 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved January 19, 2026, from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved January 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 19, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of new pyrazolo[1][23]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved January 19, 2026, from [Link]

  • Chembase.cn. (n.d.). 8-BroMo-2 7-diMethyl-3H-pyrazolo [1 5-a] [1 3 5] triazin-4-one. Retrieved January 19, 2026, from [Link]

  • Montana State College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved January 19, 2026, from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 5). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. Retrieved January 19, 2026, from [Link]

  • Autech Industry Co.,Ltd. (n.d.). 8-bromo-3H,4H-pyrazolo[1,5-a][1][2]triazin-4-one. Retrieved January 19, 2026, from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 19, 2026, from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Procedure. Retrieved January 19, 2026, from [Link]

  • PubChem, National Institutes of Health. (n.d.). 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine. Retrieved January 19, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved January 19, 2026, from [Link]

  • Chem-Space. (n.d.). 8-bromo-3H,4H-pyrazolo[1,5-a][1][2]triazin-4-one. Retrieved January 19, 2026, from [Link]

  • Molbase. (n.d.). 1370008-37-9 8-bromo-3H,4H-pyrazolo[1,5-a][1][2]triazin-4-one. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][19][23]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][19][23]triazine Sulfonamides in Normal and Cancer Cells In Vitro. Retrieved January 19, 2026, from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved January 19, 2026, from [Link]

  • PubMed, National Institutes of Health. (2013). Synthesis of pyrazolo[1,5-a][1][2]triazine derivatives as inhibitors of thymidine phosphorylase. Retrieved January 19, 2026, from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). The activity of pyrazolo[4,3-e][19][23]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][19][23]triazine sulphonamide derivatives. Retrieved January 19, 2026, from [Link]

Navigating the Safe Handling of 8-bromo-3H-pyrazolo[1,5-a]triazin-4-one: A Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 8-bromo-3H-pyrazolo[1,5-a][1][2][3]triazin-4-one: A Guide to Personal Protective Equipment and Disposal

For researchers and drug development professionals, the introduction of novel compounds like 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one into the laboratory workflow necessitates a robust and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, with a focus on personal protective equipment (PPE) and proper disposal methods. The procedural guidance herein is designed to empower laboratory personnel to handle this compound with the utmost care, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risk Profile

The structure of 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one, featuring a brominated pyrazolotriazinone core, suggests several potential hazards that must be addressed. While specific toxicological data is limited, related chemical structures indicate potential for skin and eye irritation.[3] Inhalation of dust particles may also cause respiratory tract irritation.[3] During combustion, this compound is likely to emit toxic fumes, including carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide gas (HBr).[3]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness and irritation.[3]

  • Respiratory Irritation: Inhalation of dust can lead to irritation of the throat and respiratory system.[3]

  • Harmful if Swallowed: Ingestion may cause harm.[2][4]

Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one.

Body Part Required PPE Rationale and Best Practices
Hands Nitrile gloves (double-gloving recommended)Nitrile gloves offer good resistance to a variety of chemicals.[5][6] Double-gloving provides an extra layer of protection against potential tears or punctures. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eyes Chemical safety gogglesStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and airborne particles.[7]
Face Face shield (in addition to goggles)When there is a significant risk of splashes, such as when handling larger quantities or solutions, a face shield worn over safety goggles is mandatory to protect the entire face.[7][8]
Body Chemical-resistant laboratory coatA lab coat made of a non-absorbent material like polyethylene-coated polypropylene is essential to protect against spills.[8] Standard cotton lab coats can absorb chemicals, bringing them into contact with the skin.
Respiratory N95 respirator or higher (based on risk assessment)For handling small quantities of the solid in a well-ventilated area, an N95 respirator may be sufficient to prevent inhalation of dust. For larger quantities or in situations where dust generation is likely, a higher level of respiratory protection, such as a half-face or full-face respirator with appropriate cartridges, should be considered based on a formal risk assessment.[5]
Feet Closed-toe shoesTo protect from spills and falling objects, closed-toe shoes are a fundamental requirement in any laboratory setting.[7][9]

dot

PPE_Workflowcluster_pre_handlingPre-Handlingcluster_handlingHandling Compoundcluster_post_handlingPost-HandlingAssess_RiskAssess Task-Specific RisksSelect_PPESelect Appropriate PPE(Based on Table)Assess_Risk->Select_PPEDeterminesInspect_PPEInspect PPE for IntegritySelect_PPE->Inspect_PPELeads toDon_PPEDon PPE in Correct OrderInspect_PPE->Don_PPEIf OKHandle_CompoundHandle Compound inFume HoodDon_PPE->Handle_CompoundDoff_PPEDoff PPE CarefullyHandle_Compound->Doff_PPEDispose_PPEDispose of ContaminatedPPE as Hazardous WasteDoff_PPE->Dispose_PPEWash_HandsWash Hands ThoroughlyDispose_PPE->Wash_Hands

Caption: Workflow for selecting and using PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount to minimizing exposure risk.

3.1. Preparation:

  • Designated Area: All handling of 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one solid should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[3]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

3.2. Handling:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If dust is generated, pause and allow the ventilation to clear it before proceeding.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Avoid Contact: At all times, avoid direct contact with the substance.[3]

3.3. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye and face protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one and associated waste is critical to prevent environmental contamination. As a brominated organic compound, it should be treated as hazardous waste.

4.1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one, as well as contaminated consumables (weigh boats, gloves, paper towels), should be placed in a clearly labeled, sealed container for halogenated organic solid waste.

  • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a designated, sealed container for halogenated organic liquid waste.

4.2. Disposal Methods:

  • Incineration: The preferred method for the disposal of brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[10] These facilities are equipped with scrubbers and other emission control systems to neutralize harmful byproducts like HBr.[10]

  • Neutralization (for specific contexts): In some cases, small amounts of bromine-containing waste can be neutralized using reducing agents like sodium bisulfite or sodium thiosulfate to convert bromine to less harmful bromide ions.[10] However, this should only be performed by trained personnel with a thorough understanding of the reaction and its products.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]

dot

Disposal_Pathwaycluster_waste_generationWaste Generationcluster_waste_collectionWaste Collection & SegregationCompound_UseUse of 8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-oneSolid_WasteContaminated Solids(Gloves, Weigh Boats, etc.)Compound_Use->Solid_WasteLiquid_WasteContaminated Liquids(Solvents, Solutions)Compound_Use->Liquid_WasteHalogenated_Solid_ContainerLabeled HalogenatedSolid Waste ContainerSolid_Waste->Halogenated_Solid_ContainerHalogenated_Liquid_ContainerLabeled HalogenatedLiquid Waste ContainerLiquid_Waste->Halogenated_Liquid_ContainerLicensed_DisposalLicensed Hazardous WasteDisposal FacilityHalogenated_Solid_Container->Licensed_DisposalTransportHalogenated_Liquid_Container->Licensed_DisposalTransport

Caption: Disposal pathway for generated waste.

By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly work with 8-bromo-3H-pyrazolo[1,5-a][1][2]triazin-4-one, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Alberta College of Pharmacists. Personal protective equipment in your pharmacy. [Link]

  • University of Arizona. Personal Protective Equipment Selection Guide. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • The University of Edinburgh. Personal Protective Equipment | Health & Safety. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Reactant of Route 2
8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.